Product packaging for 1,N6-Ethenoadenosine(Cat. No.:CAS No. 39007-51-7)

1,N6-Ethenoadenosine

Katalognummer: B1212832
CAS-Nummer: 39007-51-7
Molekulargewicht: 291.26 g/mol
InChI-Schlüssel: LRPBXXZUPUBCAP-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,N6-Ethenoadenosine is a fluorescently modified adenine nucleoside characterized by an etheno bridge connecting the N1 and N6 atoms of the purine base. This structural modification makes it a valuable tool in biochemical research, particularly for tracing nucleotide metabolism and investigating DNA adduct repair. Researchers utilize this compound and its corresponding nucleotides (e.g., etheno-ATP) to study the activity of ecto-nucleotidases, as they are processed similarly to endogenous adenine nucleotides by enzymes like CD39 and CD73, allowing for sensitive, fluorescence-based monitoring of metabolic pathways . In genomics, this compound (εA) is a significant DNA lesion. It is an endogenous adduct formed under conditions of oxidative stress and lipid peroxidation, and can also be induced by exogenous carcinogens like vinyl chloride . Its presence in DNA promotes replication stress and genomic instability. Studies show that this adduct is a substrate for DNA repair enzymes, including the Fe(II)/2OG-dependent dioxygenases such as E. coli AlkB and its human homologs, ALKBH2 and ALKBH3. The efficiency of this repair is highly dependent on the sequence context and the specific enzyme . Furthermore, during translesion synthesis, this compound in DNA templates can be bypassed by specialized DNA polymerases, but this process is error-prone and can lead to frameshift mutations and misincorporation of bases, underscoring the lesion's mutagenic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N5O4 B1212832 1,N6-Ethenoadenosine CAS No. 39007-51-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959846
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39007-51-7
Record name 1,N(6)-Ethenoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Etheno Adducts: A Journey from Discovery to DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etheno-modified nucleosides, characterized by an additional heterocyclic ring, have a rich history that began with their chemical synthesis in the 1970s and evolved to their recognition as significant DNA lesions. Initially explored as fluorescent probes for biochemical studies, these adducts are now known to be formed endogenously through lipid peroxidation and exogenously from exposure to carcinogens such as vinyl chloride. Their pro-mutagenic nature implicates them in the etiology of cancer. This technical guide provides a comprehensive overview of the discovery, history, and biological significance of the primary etheno adducts: 1,N⁶-ethenoadenosine (εA), 3,N⁴-ethenocytidine (εC), and N²,3-ethenoguanine (εG). It includes a compilation of quantitative data on their formation, stability, and mutagenic potential, detailed experimental protocols for their synthesis and detection, and a depiction of the key DNA repair pathways that mitigate their harmful effects. This guide is intended to be a valuable resource for researchers in the fields of DNA damage and repair, toxicology, and drug development.

Discovery and History: From Fluorescent Probes to Endogenous DNA Damage

The story of etheno-modified nucleosides begins in the early 1970s with their chemical synthesis. Researchers discovered that reacting adenosine and cytidine with chloroacetaldehyde (CAA) resulted in the formation of fluorescent derivatives, which were named 1,N⁶-ethenoadenosine (εA) and 3,N⁴-ethenocytidine (εC), respectively.[1] These compounds, along with the subsequently synthesized N²,3-ethenoguanine (εG), were initially utilized as fluorescent analogs of nucleotides and cofactors to probe the structure and function of enzymes and nucleic acids.[2]

A significant breakthrough occurred with the discovery that these etheno adducts are not just laboratory creations but are also formed within living organisms.[2][3] Early studies with the industrial carcinogen vinyl chloride revealed that its metabolites can react with DNA and RNA to form these modified bases, linking them to mutagenesis and cancer.[2] Further research unveiled that etheno adducts are also generated endogenously through the process of lipid peroxidation, where reactive aldehydes produced from the breakdown of polyunsaturated fatty acids react with DNA bases.[4][5] This discovery established etheno adducts as markers of endogenous DNA damage resulting from oxidative stress and chronic inflammation.[4] The naturally occurring wyosine bases found in transfer RNA (tRNA) are also a form of etheno adduct, highlighting the evolutionary presence of these structures.[2]

Quantitative Data on Etheno-Modified Nucleosides

The biological impact of etheno adducts is largely determined by their chemical stability within the DNA helix and their propensity to cause errors during DNA replication. The following tables summarize key quantitative data for the most studied etheno-modified deoxynucleosides.

AdductFormation SourceTypical Endogenous Levels (adducts per 10⁸ parent nucleosides) in Human Tissues
1,N⁶-ethenodeoxyadenosine (εdA)Vinyl chloride, Lipid peroxidation<0.05 to 25[5]
3,N⁴-ethenodeoxycytidine (εdC)Vinyl chloride, Lipid peroxidation0.01 to 11[5]
N²,3-ethenodeoxyguanosine (εdG)Vinyl chloride, Lipid peroxidationDetectable, levels vary[5]
1,N²-ethenodeoxyguanosine (1,N²-εdG)Lipid peroxidationDetectable, levels vary

Table 1: Formation and Endogenous Levels of Etheno-DNA Adducts. Endogenous levels can vary significantly depending on factors such as diet, lifestyle, and disease state.[5]

AdductHalf-life in Rat LiverMiscoding PreferenceResulting Mutation
1,N⁶-ethenodeoxyadenosine (εdA)-Misincorporation of dGMP[6]A→G transition
3,N⁴-ethenodeoxycytidine (εdC)-Misincorporation of dAMP and dTMP[7][8]C→T transition, C→A transversion
N²,3-ethenodeoxyguanosine (εdG)~30 days[2]Misincorporation of dTMPG→A transition
1,N²-ethenodeoxyguanosine (1,N²-εdG)---

Table 2: Stability and Mutagenic Potential of Etheno-DNA Adducts. The miscoding potential of these adducts is a primary driver of their carcinogenicity.

Experimental Protocols

Synthesis of Etheno-Modified Nucleosides

The following protocol describes a general method for the synthesis of 1,N⁶-ethenoadenosine (εA) from adenosine using chloroacetaldehyde. Similar principles apply to the synthesis of other etheno nucleosides, with adjustments in pH and reaction conditions.

Materials:

  • Adenosine

  • Chloroacetaldehyde (CAA) solution (50% in water)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Deionized water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

  • UV lamp (254 nm)

  • Column chromatography supplies (e.g., silica gel)

Procedure:

  • Dissolve adenosine in deionized water to a final concentration of 10 mM.

  • Add an equal volume of 1 M sodium acetate buffer (pH 4.5) to the adenosine solution.

  • Add a 5-fold molar excess of chloroacetaldehyde solution to the reaction mixture.

  • Incubate the mixture at 37°C for 48-72 hours in the dark.

  • Monitor the reaction progress by TLC. Spot a small aliquot of the reaction mixture on a TLC plate and develop it using the appropriate solvent system. Visualize the spots under a UV lamp. The product, εA, will have a different Rf value than adenosine and will be highly fluorescent.

  • Once the reaction is complete, purify the εA from the reaction mixture using column chromatography on silica gel. Elute with a suitable solvent gradient to separate the product from unreacted starting material and byproducts.

  • Combine the fractions containing pure εA, evaporate the solvent under reduced pressure, and lyophilize to obtain a white powder.

  • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Detection of Etheno-DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹⁻¹⁰ normal nucleotides.[9][10][11][12]

Materials:

  • DNA sample (1-10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Detect the separated adducts by autoradiography and quantify the amount of radioactivity in each spot to determine the adduct levels.

Site-Specific Mutagenesis Assay

This assay is used to determine the specific types of mutations induced by a single etheno adduct at a defined position in a DNA sequence.[13][14][15]

Materials:

  • Plasmid vector (e.g., pSP189)

  • Synthetic oligonucleotide containing a site-specific etheno adduct

  • Restriction enzymes

  • T4 DNA ligase

  • Competent host cells (e.g., human Ad293 cells)

  • DNA sequencing reagents

Procedure:

  • Construct Preparation: Ligate the synthetic oligonucleotide containing the etheno adduct into a plasmid vector.

  • Transfection: Transfect the adducted plasmid into host cells.

  • Replication and Repair: Allow the cells to replicate the plasmid, during which the DNA repair machinery may either correctly repair the adduct or misincorporate a base opposite it.

  • Plasmid Recovery: Isolate the progeny plasmids from the host cells.

  • Mutation Analysis: Sequence the region of the plasmid that initially contained the adduct to identify the mutations that have occurred. The frequency of each type of base substitution or deletion reflects the mutagenic specificity of the etheno adduct.

Biological Consequences and Signaling Pathways

The presence of etheno adducts in DNA can block DNA replication and transcription, and if not repaired, can lead to mutations that may initiate carcinogenesis.[16] Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of these lesions. The two primary pathways involved in the repair of etheno adducts are Base Excision Repair (BER) and Direct Reversal Repair.

Base Excision Repair (BER)

The BER pathway is a major route for the removal of small, non-helix-distorting base lesions, including some etheno adducts.[17] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

BER_Pathway DNA_lesion Etheno Adduct in DNA (e.g., εA, εC) Glycosylase DNA Glycosylase (e.g., AAG for εA) DNA_lesion->Glycosylase Recognition & Excision AP_site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_site APE1 APE1 (AP Endonuclease) AP_site->APE1 Incision Nicked_DNA Nicked DNA with 5'-dRP APE1->Nicked_DNA Pol_beta DNA Polymerase β Nicked_DNA->Pol_beta Gap Filling & dRP removal Filled_DNA Gap Filled Pol_beta->Filled_DNA Ligase DNA Ligase III / XRCC1 Filled_DNA->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA Direct_Reversal_Repair Etheno_Adduct Etheno Adduct (εA, εC, 1,N²-εG) ALKBH2_dsDNA ALKBH2 (in dsDNA) Etheno_Adduct->ALKBH2_dsDNA Repairs εA, εC, 1,N²-εG ALKBH3_ssDNA ALKBH3 (in ssDNA) Etheno_Adduct->ALKBH3_ssDNA Repairs εA, εC Restored_Base Restored Nucleobase ALKBH2_dsDNA->Restored_Base Products Succinate, CO₂ ALKBH2_dsDNA->Products ALKBH3_ssDNA->Restored_Base ALKBH3_ssDNA->Products Cofactors Fe(II), α-KG, O₂ Cofactors->ALKBH2_dsDNA Cofactors->ALKBH3_ssDNA

References

An In-depth Technical Guide on the Formation of 1,N6-Ethenoadenosine from Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can adduct to DNA, forming mutagenic lesions. Among these, 1,N6-ethenoadenosine (εA) is a significant exocyclic adduct implicated in carcinogenesis and other pathologies. This technical guide provides a comprehensive overview of the formation of εA from lipid peroxidation, detailing the chemical mechanisms, experimental protocols for its detection and quantification, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, cancer biology, and drug development.

Introduction to this compound and Lipid Peroxidation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to widespread cellular damage.[1] Polyunsaturated fatty acids (PUFAs) in cellular membranes are particularly susceptible to ROS-mediated damage, undergoing a process known as lipid peroxidation. This process generates a variety of reactive electrophilic aldehydes, including malondialdehyde (MDA), 4-hydroxy-2-nonenal (HNE), and acrolein.[1][2]

These aldehydes can react with DNA bases, forming exocyclic adducts that are often miscoding and thus mutagenic.[3] 1,N6-ethenoadenine (εA), a fluorescent tricyclic derivative of adenine, is a prominent DNA lesion formed from the reaction of adenine with lipid peroxidation products.[4][5] Its presence in tissues is considered a biomarker of oxidative stress and has been associated with an increased risk of cancer.[6] This guide delves into the core aspects of εA formation, its detection, and its biological consequences.

Chemical Formation of this compound

The formation of εA from lipid peroxidation end-products is a multi-step process involving the reaction of reactive aldehydes with the adenine base in DNA. The primary precursors are α,β-unsaturated aldehydes generated during lipid peroxidation.

Reaction with Malondialdehyde (MDA)

Malondialdehyde, a well-known product of lipid peroxidation, can react with adenosine to form various adducts. While the direct formation of εA from MDA is less prominent than from other aldehydes, MDA contributes to the overall landscape of lipid-peroxidation-induced DNA damage. The reaction of MDA with adenosine can lead to the formation of pyrimido[1,2-α]purin-10(3H)-one (M1A) as an intermediate, which can be further modified.

Reaction with 4-hydroxy-2-nonenal (HNE)

A more direct pathway to εA formation involves the reaction of adenine with HNE. The proposed mechanism proceeds as follows:

  • Michael Addition: The exocyclic N6-amino group of adenine attacks the β-carbon of the α,β-unsaturated aldehyde moiety of HNE.

  • Cyclization: The hydroxyl group at the C4 position of HNE then attacks the N1 position of the adenine ring.

  • Dehydration: Subsequent dehydration leads to the formation of the stable, fluorescent 1,N6-ethenoadenine ring structure.

G PUFA Polyunsaturated Fatty Acids LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Attack Aldehydes Reactive Aldehydes (e.g., HNE, MDA) LPO->Aldehydes Adenine Adenine in DNA Aldehydes->Adenine Reaction Intermediate Schiff base/ Michael adduct Adenine->Intermediate eA This compound (εA) Intermediate->eA Cyclization & Dehydration

Figure 1: Formation of this compound from Lipid Peroxidation.

Quantitative Data on this compound Levels

The levels of εA in biological samples can vary depending on the tissue type, exposure to oxidative stressors, and the individual's DNA repair capacity. The following tables summarize some reported levels of εA.

Table 1: 1,N6-ethenodeoxyadenosine (εdA) Levels in Human and Rodent Tissues

TissueSpeciesεdA Level (adducts per 108 parent bases)Reference(s)
LiverHuman0.0 - 2.7[6]
LiverMouseVariable low levels[6]
LiverRatVariable low levels[6]
PlacentaHuman~230[7]
White Blood CellsHuman (non-benzene-exposed)4 ± 8[8]
White Blood CellsHuman (benzene-exposed)82 ± 83[8]

Table 2: Urinary Levels of 1,N6-ethenodeoxyadenosine (εdA)

PopulationεdA Level (fmol/µmol creatinine)Reference(s)
Non-benzene-exposed workers2.10 ± 1.32[9]
Occupational benzene-exposed workers5.82 ± 2.11[9]

Experimental Protocols for Detection and Quantification

Several sensitive methods are available for the detection and quantification of εA in biological samples. The choice of method often depends on the required sensitivity, sample availability, and laboratory equipment.

Immunoaffinity Purification followed by 32P-Postlabeling

This highly sensitive method combines the specificity of antibody-based enrichment with the sensitivity of radiometric detection.[6]

Protocol Overview:

  • DNA Isolation: Isolate high-quality genomic DNA from the tissue or cell sample of interest.

  • Enzymatic Hydrolysis: Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Immunoaffinity Enrichment:

    • Prepare an immunoaffinity column by coupling monoclonal antibodies specific for εdA to a solid support (e.g., Sepharose beads).

    • Load the DNA hydrolysate onto the column.

    • Wash the column extensively to remove unmodified nucleosides.

    • Elute the enriched εdA adducts.

  • 32P-Postlabeling:

    • Label the 5'-hydroxyl group of the eluted adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[3]

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting.

    • Calculate the adduct levels relative to the total amount of DNA analyzed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of εA and is becoming the method of choice for many laboratories.[9][10]

Protocol Overview:

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from the biological sample.

    • Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-εdA).

    • Enzymatically hydrolyze the DNA to deoxynucleosides.

  • Sample Cleanup (Optional but Recommended):

    • Use solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate.

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

    • Use a gradient elution program with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid to separate the adducts from normal nucleosides.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both the native εdA and the isotope-labeled internal standard. The characteristic transition for εdA is the loss of the deoxyribose moiety (e.g., m/z 276 → 160).[9]

  • Quantification:

    • Generate a calibration curve using known amounts of εdA standard.

    • Calculate the concentration of εdA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_SamplePrep Sample Preparation cluster_Enrichment Adduct Enrichment (Optional) cluster_Analysis Analysis Sample Biological Sample (Tissue, Cells, etc.) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis Enzymatic Hydrolysis (+ Internal Standard for LC-MS/MS) DNA_Isolation->Hydrolysis Immunoaffinity Immunoaffinity Purification Hydrolysis->Immunoaffinity SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Postlabeling 32P-Postlabeling TLC_HPLC TLC or HPLC Separation LCMS LC-MS/MS Detection Detection & Quantification

Figure 2: General experimental workflow for εA detection and quantification.

Impact on Cellular Signaling Pathways

The formation of εA in DNA is not a benign event. As a mutagenic lesion, it can interfere with DNA replication and transcription, leading to mutations if not repaired. This DNA damage can trigger cellular stress responses, including the activation of key signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical sensor of DNA damage. Upon detection of DNA lesions, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, and apoptosis.[11] The presence of εA can stall DNA replication forks, a type of DNA damage that is known to activate the p53 pathway.[12] Activated p53 can then induce cell cycle arrest to allow time for DNA repair or, if the damage is too extensive, trigger apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[13] Lipid peroxidation and the resulting reactive aldehydes are known to activate the NF-κB pathway.[14][15] This activation can occur through various mechanisms, including the direct modification of proteins in the NF-κB signaling cascade by aldehydes like HNE. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators, linking lipid peroxidation-induced DNA damage to inflammatory processes that can further contribute to disease progression.

G LPO Lipid Peroxidation Products (e.g., HNE) eA This compound (εA) Formation LPO->eA NFkB NF-κB Activation LPO->NFkB Directly activates DNA_Damage DNA Damage & Replication Stress eA->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Figure 3: Cellular signaling pathways affected by εA formation.

Conclusion

The formation of this compound from lipid peroxidation is a critical event in the pathology of diseases associated with oxidative stress, particularly cancer. Understanding the mechanisms of its formation, possessing robust methods for its detection, and elucidating its impact on cellular signaling are paramount for developing effective diagnostic and therapeutic strategies. This guide provides a foundational resource for researchers to further explore the role of this important DNA adduct in human health and disease.

References

A Technical Guide to the Spectroscopic Properties of Fluorescent Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of commonly used fluorescent adenosine analogs. These molecules are indispensable tools in biochemistry, molecular biology, and drug development, enabling the study of nucleic acid structure and dynamics, enzyme kinetics, and molecular interactions through fluorescence spectroscopy. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes relevant workflows and pathways.

Overview of Core Fluorescent Adenosine Analogs

Fluorescent adenosine analogs are structurally similar to adenosine but contain a fluorophore that allows them to be monitored using fluorescence techniques. Their utility stems from the sensitivity of their fluorescence emission to the local microenvironment, which can report on conformational changes, binding events, and other dynamic processes. Key classes of these analogs include ethenoadenosines, 2-aminopurine, MANT-derivatives, and various tricyclic analogs.

  • Ethenoadenosine (εA): Formed by the reaction of adenosine with chloroacetaldehyde, εA is a tricyclic analog that exhibits significant fluorescence. It is a widely used probe for ATP-binding proteins and enzymes[1]. Its derivatives, like 1,N⁶-ethenoadenosine, are valuable tools for studying DNA and RNA structures[2][3].

  • 2-Aminopurine (2AP): An isomer of adenine, 2-aminopurine is one of the most extensively used fluorescent nucleobase analogs[4]. It structurally mimics adenine with minimal perturbation to nucleic acid structures[4]. Its fluorescence is highly sensitive to its environment, particularly to stacking interactions with neighboring bases, making it an excellent probe for local DNA and RNA conformation and dynamics[4][5][6].

  • MANT (2'/3'-O-(N-Methylanthraniloyl)) Analogs: MANT-derivatives of adenosine nucleotides, such as MANT-ATP, are extrinsically fluorescent probes where the MANT fluorophore is attached to the ribose moiety[7][8]. The fluorescence of the MANT group is sensitive to environmental polarity and often increases significantly upon binding to the hydrophobic pockets of proteins, making it ideal for studying ATPases, kinases, and G-proteins[9][10][11].

  • Tricyclic and Other Analogs: This category includes a diverse range of structures designed to have favorable spectroscopic properties, such as high quantum yields and red-shifted emission spectra. Analogs like 2-(3-phenylpropyl)adenosine (A-3CPh) and 2-(4-phenylbutyl)adenosine (A-4CPh) show significant fluorescence enhancement upon incorporation into RNA[12][13]. Other advanced tricyclic analogs have been developed for enhanced brightness and suitability for single-molecule detection[14][15].

Quantitative Spectroscopic Data

The selection of a fluorescent analog is critically dependent on its spectroscopic properties. The following tables summarize key quantitative data for several common adenosine analogs to facilitate comparison.

Table 1: Summary of Spectroscopic Properties of Common Fluorescent Adenosine Analogs

AnalogAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Conditions / Notes
1,N⁶-ethenoadenosine (εA) ~300[11]~410-415[11][12][16]Varies; ~0.56 (in H₂O)~24-28 ns6,000 at 300 nm[11]Properties are sensitive to environment and pH.
2-Aminopurine (2AP) ~305[4]~370[4]~0.65-0.7 (in H₂O)[4][5]~12 (in H₂O)[4]8,000 at 305 nm[11]Fluorescence is strongly quenched by stacking in DNA/RNA[5].
MANT-ATP 255, 355[7]448[7][17]0.22 (in H₂O, pH 8)[17]-23,300 (at 255 nm), 5,800 (at 355 nm)[7][17]Fluorescence is enhanced in nonpolar environments[17].
TNP-ATP 410, 470[10][11]552[11]--18,500 at 470 nm[11]Ribose-modified analog; fluorescence sensitive to solvent polarity[18].
A-3CPh (monomer) 262, 274, 292[12]387[12]0.011[12][13]6.22[12][13]-Quantum yield is enhanced 11- to 82-fold in RNA[12][13].
A-4CPh (monomer) 262[12]396[19]0.007[12][13]7.13[12][13]-Quantum yield is enhanced 11- to 82-fold in RNA[12][13].

Experimental Protocols & Workflows

Accurate characterization of fluorescent analogs requires standardized experimental procedures. This section details the methodologies for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

This is the foundational measurement to determine the concentration of the analog and identify the optimal excitation wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent analog in a spectroscopic-grade solvent (e.g., buffer, water, ethanol) using a quartz cuvette. A typical concentration is in the low micromolar range (1-10 µM). Prepare a blank sample containing only the solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

  • Measurement: Scan a wavelength range that covers the expected absorption peaks (e.g., 220-500 nm).

  • Data Analysis: Record the wavelength of maximum absorbance (λ_max). Use the Beer-Lambert law (A = εcl) to determine the concentration if the molar extinction coefficient (ε) is known.

G cluster_workflow UV-Vis Absorption Workflow prep Prepare Sample & Blank (Analog in Spectroscopic Solvent) setup Set up Spectrophotometer (e.g., 220-500 nm scan range) prep->setup measure Measure Absorbance Spectrum setup->measure analyze Identify λ_max Calculate Concentration (A = εcl) measure->analyze

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy (Excitation and Emission Spectra)

This measurement determines the fluorescence properties of the analog.

Methodology:

  • Sample Preparation: Use a dilute sample with an absorbance at the excitation wavelength between 0.02 and 0.1 to avoid inner filter effects[20]. Use a 1 cm path length quartz fluorescence cuvette.

  • Instrument Setup: Use a spectrofluorometer equipped with excitation and emission monochromators and a sensitive detector (e.g., a photomultiplier tube).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the analog's absorption maximum (λ_max) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a longer wavelength (e.g., if λ_exc is 310 nm, scan from 330 nm to 600 nm)[21].

    • The resulting spectrum will show the fluorescence emission profile, and the peak is the emission maximum (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the analog's emission maximum (λ_em).

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

G cluster_workflow Fluorescence Spectroscopy Workflow cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum prep Prepare Dilute Sample (Absorbance < 0.1) excite Excite at λ_max (abs) prep->excite detect Detect at λ_em prep->detect scan_em Scan Emission Wavelengths excite->scan_em result_em Record Emission Spectrum (Identify λ_em) scan_em->result_em scan_ex Scan Excitation Wavelengths detect->scan_ex result_ex Record Excitation Spectrum scan_ex->result_ex

Caption: Workflow for Measuring Fluorescence Spectra.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The quantum yield measures the efficiency of the fluorescence process. The comparative method is most common and involves comparing the sample's fluorescence to a standard with a known quantum yield[20].

Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of dilutions for both the unknown sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using a spectrofluorometer. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and standard measurements.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots (Grad_X for the sample, Grad_ST for the standard).

    • Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term (η_X² / η_ST²) becomes 1.

G cluster_workflow Relative Quantum Yield Measurement Workflow prep 1. Prepare Serial Dilutions (Sample & Standard, Abs < 0.1) abs 2. Measure Absorbance at Excitation Wavelength prep->abs fluor 3. Measure Integrated Fluorescence Intensity abs->fluor plot 4. Plot Intensity vs. Absorbance for Sample & Standard fluor->plot calc 5. Calculate Slopes (Grad) & Apply Comparative Equation plot->calc

Caption: Workflow for Comparative Quantum Yield Measurement.

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a fluorophore spends in the excited state. TCSPC is the most widely used technique for its measurement due to its high precision and sensitivity[22][23].

Methodology:

  • Principle: The sample is excited by a high-repetition-rate, short-pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first detected fluorescence photon. This process is repeated thousands or millions of times[24].

  • Data Acquisition: The individual photon arrival times are collected into a histogram, which builds up the fluorescence decay curve. To avoid "pile-up" artifacts, the photon detection rate is kept low (typically <5% of the laser repetition rate)[22].

  • Data Analysis:

    • The resulting decay histogram is fitted to an exponential decay model.

    • For a single fluorescent species, a mono-exponential decay function is used: I(t) = I₀ * exp(-t/τ) , where τ is the fluorescence lifetime[25].

    • Often, the decay is multi-exponential, requiring more complex models to fit the data, which can indicate multiple conformations or environments of the fluorophore. The quality of the fit is assessed using statistical parameters like chi-squared (χ²)[22].

Applications in Signaling Pathways

Fluorescent adenosine analogs are powerful tools for studying enzyme mechanisms, particularly for ATP-dependent proteins like kinases and ATPases. The change in fluorescence upon binding can be used to measure binding affinity and monitor reaction kinetics in real-time.

Example: Monitoring Enzyme-ATP Interaction using MANT-ATP

MANT-ATP's fluorescence is environmentally sensitive, typically increasing upon binding to a protein's active site[9][10]. This property can be exploited to study the interaction between an enzyme (e.g., a kinase) and ATP.

  • Initial State: The enzyme and MANT-ATP are separate in solution. MANT-ATP exhibits a basal level of fluorescence.

  • Binding: When the enzyme binds MANT-ATP, the MANT fluorophore moves into the more hydrophobic environment of the ATP-binding pocket. This change in polarity leads to a significant increase in fluorescence intensity and often a blue shift in the emission maximum[17].

  • Substrate Interaction & Product Release: If a substrate is present, the enzyme can catalyze the phosphoryl transfer reaction. The subsequent release of MANT-ADP and phosphate may lead to a decrease in fluorescence as the MANT-nucleotide is released back into the aqueous solvent. This entire process can be monitored in real-time using a spectrofluorometer.

G cluster_pathway Monitoring Kinase Activity with MANT-ATP E Kinase (E) EM_ATP E•MANT-ATP Complex (High Fluorescence) E->EM_ATP Binding M_ATP MANT-ATP (Low Fluorescence) M_ATP->EM_ATP Products Products: E + MANT-ADP + P-Substrate EM_ATP->Products Catalysis & Release Substrate Substrate Substrate->Products

References

The Dual Role of 1,N6-Ethenoadenine: A Driver of Mutagenesis and a Target in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,N6-ethenoadenine (εA) is a cyclic DNA adduct implicated in mutagenesis and carcinogenesis. Formed endogenously from lipid peroxidation products and exogenously from exposure to carcinogens like vinyl chloride, εA disrupts the Watson-Crick base pairing, leading to genomic instability. This technical guide provides a comprehensive overview of the formation, mutagenic properties, and cellular repair mechanisms of εA, with a special focus on its role in cancer. We present quantitative data on εA levels in human tissues, its miscoding potential, and the kinetics of the DNA repair enzymes that counteract its deleterious effects. Detailed experimental protocols for the detection and study of εA are provided, along with visualizations of the key molecular pathways involved. Understanding the intricate interplay between εA formation, repair, and mutagenesis is crucial for the development of novel diagnostic and therapeutic strategies in oncology.

Formation of 1,N6-Ethenoadenine

1,N6-ethenoadenine is a tricyclic derivative of adenine formed by the reaction of the N1 and N6 positions of adenine with bifunctional electrophiles.[1]

Endogenous Formation: The primary endogenous source of εA is lipid peroxidation (LPO), a process initiated by oxidative stress.[2][3] Reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), are byproducts of LPO and can react with deoxyadenosine in DNA to form εA.[2][4] This process is particularly relevant in the context of chronic inflammation, a known risk factor for cancer.[5]

Exogenous Formation: Exposure to environmental and industrial carcinogens is a significant source of εA. Vinyl chloride, a chemical used in the production of polyvinyl chloride (PVC), is metabolized in the liver to chloroacetaldehyde and chloroethylene oxide, both of which readily react with adenine in DNA to form εA.[6][7] Urethane is another chemical that can lead to the formation of εA.[3]

Oxidative_Stress Oxidative Stress (e.g., Inflammation) Lipid_Peroxidation Lipid Peroxidation (LPO) Oxidative_Stress->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) Lipid_Peroxidation->Reactive_Aldehydes Adenine Adenine in DNA Reactive_Aldehydes->Adenine Vinyl_Chloride Exogenous Carcinogens (e.g., Vinyl Chloride) Metabolism Metabolic Activation (e.g., in Liver) Vinyl_Chloride->Metabolism Bifunctional_Electrophiles Bifunctional Electrophiles (e.g., Chloroacetaldehyde) Metabolism->Bifunctional_Electrophiles Bifunctional_Electrophiles->Adenine eA 1,N6-Ethenoadenine (εA) Adenine->eA Reaction

Caption: Formation of 1,N6-ethenoadenine (εA).

Mutagenesis of 1,N6-Ethenoadenine

The presence of the etheno ring in εA disrupts the normal Watson-Crick base pairing with thymine, forcing the DNA polymerase to misinterpret the template during replication. This leads to a high frequency of mutations.[7][8]

In human cells, εA is highly mutagenic, inducing A→T, A→G, and A→C base substitutions.[8][9] The A→T transversion is a particularly common mutation observed in tumors associated with vinyl chloride exposure, suggesting a direct link between εA formation and carcinogenesis.[8][9] In contrast, εA is only weakly mutagenic in E. coli.[7][9]

Cellular Repair of 1,N6-Ethenoadenine

Cells have evolved two primary mechanisms to repair εA lesions and maintain genomic integrity: Base Excision Repair (BER) and Direct Reversal Repair (DRR).[6][10]

Base Excision Repair (BER)

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, N-methylpurine DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG), is the primary enzyme responsible for excising εA.[11] The resulting apurinic/apyrimidinic (AP) site is then processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.

eA_DNA DNA with εA MPG MPG (APNG) Glycosylase eA_DNA->MPG Recognition & Excision AP_Site AP Site MPG->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nicked_DNA Nicked DNA APE1->Nicked_DNA Pol_Ligase DNA Polymerase & DNA Ligase Nicked_DNA->Pol_Ligase Synthesis & Ligation Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA

Caption: Base Excision Repair (BER) of εA.

Direct Reversal Repair (DRR)

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases can directly repair εA by oxidative dealkylation.[12][13] In humans, ALKBH2 and ALKBH3 are the primary homologs involved in this process.[12][14] These enzymes oxidize the etheno bridge, leading to its removal and the restoration of adenine.[13] ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA.[15]

eA_DNA DNA with εA ALKBH2_3 ALKBH2 / ALKBH3 eA_DNA->ALKBH2_3 Recognition Oxidation Oxidative De-ethenoation ALKBH2_3->Oxidation Catalysis Repaired_DNA Repaired DNA Oxidation->Repaired_DNA

Caption: Direct Reversal Repair (DRR) of εA.

Translesion Synthesis (TLS)

When the replicative DNA polymerase encounters an εA lesion, it can stall, leading to replication fork collapse and cell death. To overcome this, cells employ specialized translesion synthesis (TLS) polymerases that can replicate past the damaged base, albeit often in an error-prone manner. Several TLS polymerases, including polymerase η (Pol η), polymerase ι (Pol ι), polymerase ζ (Pol ζ), and Rev1, have been implicated in the bypass of εA.[16][17] The choice of TLS polymerase can influence the resulting mutational signature.

Replication_Fork Stalled Replication Fork at εA TLS_Polymerase TLS Polymerase (e.g., Pol η, Pol ι/ζ, Rev1) Replication_Fork->TLS_Polymerase Recruitment Bypass Lesion Bypass TLS_Polymerase->Bypass Translesion Synthesis Mutated_DNA Mutated DNA Bypass->Mutated_DNA Replication_Continues Replication Continues Bypass->Replication_Continues

References

The Synthesis of 1,N⁶-Ethenoadenosine Fluorescent Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,N⁶-ethenoadenosine (εA) and its fluorescent analogs. These molecules are invaluable tools in biochemical and cellular research, serving as fluorescent probes to investigate enzyme kinetics, protein-ligand interactions, and purinergic signaling pathways.[1][2] The addition of an etheno bridge to the adenine nucleobase imparts intrinsic fluorescence, a characteristic absent in the parent compounds.[1]

Core Synthesis Methodology: Chloroacetaldehyde-Mediated Cyclization

The most common and well-established method for the synthesis of 1,N⁶-ethenoadenosine and its phosphorylated analogs is the reaction of the corresponding adenosine precursor with chloroacetaldehyde (CAA).[1][3][4] This bifunctional reagent reacts with the adenosine moiety to form a stable, fluorescent tricyclic ring system.[1][5]

The reaction proceeds via an initial attack of the N1 of the adenine ring on the aldehyde carbon of chloroacetaldehyde, followed by an intramolecular cyclization involving the N⁶-amino group, ultimately leading to the formation of the etheno bridge. The reaction is typically performed in an aqueous solution at a slightly acidic to neutral pH (4.0-6.0) and can be carried out at temperatures ranging from room temperature to 50°C.[1]

General Experimental Workflow for ε-Analog Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Start Adenosine Analog (e.g., ADP) Dissolve Dissolve in aqueous buffer (pH 4.0-6.0) Start->Dissolve Add_CAA Add excess Chloroacetaldehyde (CAA) Dissolve->Add_CAA Incubate Incubate (e.g., 37-50°C, hours to days) Add_CAA->Incubate Quench Quench unreacted CAA (optional) Incubate->Quench Anion_Exchange Anion-Exchange Chromatography (e.g., DEAE-Sephadex) Quench->Anion_Exchange Elute Elute with buffer gradient Anion_Exchange->Elute Monitor Monitor fractions (UV & Fluorescence) Elute->Monitor Pool Pool pure fractions Monitor->Pool Lyophilize Lyophilize Pool->Lyophilize Final_Product ε-Adenosine Analog Lyophilize->Final_Product

Caption: General workflow for the synthesis and purification of 1,N⁶-ethenoadenosine analogs.

Detailed Experimental Protocols

Synthesis of 1,N⁶-ethenoadenosine-5'-diphosphate (ε-ADP)

This protocol is adapted from established procedures for the synthesis of etheno-adenine derivatives.[1][4]

Materials:

  • Adenosine 5'-diphosphate (ADP) sodium salt

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • DEAE-Sephadex or similar anion-exchange resin

  • Ammonium bicarbonate buffer

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve ADP in an aqueous solution (e.g., water or a suitable buffer) to a desired concentration. Adjust the pH of the solution to a range of 4.0-6.0 using dilute NaOH or HCl.[1]

  • Etheno-derivatization: Add an excess of chloroacetaldehyde to the ADP solution. A molar excess of 5-fold or higher is common.[4]

  • Incubation: Incubate the reaction mixture at a temperature between 37°C and 50°C for several hours to days.[1][4] The reaction should be carried out in the dark to prevent potential photodegradation.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

  • Purification:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Load the reaction mixture onto an anion-exchange chromatography column (e.g., DEAE-Sephadex) pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

    • Wash the column with the equilibration buffer to remove unreacted chloroacetaldehyde and salts.

    • Elute the product using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).[1]

    • Collect fractions and monitor the absorbance at approximately 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the fractions containing ε-ADP.[1][4]

  • Desalting and Lyophilization: Pool the pure fractions containing ε-ADP. Remove the volatile ammonium bicarbonate buffer by repeated lyophilization (freeze-drying) to obtain the final product as a white powder.[1][4]

  • Storage: Store the lyophilized ε-ADP at -20°C or below.

Chemo-Enzymatic Synthesis Approaches

An alternative to purely chemical synthesis is the use of chemo-enzymatic methods. For instance, purine-nucleoside phosphorylase (PNP) can be employed as a catalyst.[3] Bacterial (E. coli) PNP can phosphorolyze 1,N⁶-ethenoadenosine (εAdo) to 1,N⁶-ethenoadenine (εAde).[3] This reaction is reversible and can be utilized in synthetic pathways. Different forms of PNP exhibit varying specificity towards nucleobase analogs, which can be exploited for targeted synthesis.[6]

Quantitative Data Summary

The fluorescent and physicochemical properties of etheno-adenosine analogs are crucial for their application as probes. The tables below summarize key quantitative data for ε-adenosine and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties of ε-Adenosine Analogs

Propertyε-ADP (trisodium salt)ε-AMPε-Ado & ε-dAdoMethyl-etheno derivatives
Molar Mass ( g/mol ) 517.17[1]371.25 (free acid)[7]--
CAS Number 103213-52-1[1]103213-41-8[7]--
Excitation Max (λex, nm) ~300-310[1]300[7]313-314[8]316-322[8]
Emission Max (λem, nm) ~410-415[1]415[7]422[8]427-433[8]
Molar Extinction Coeff. (ε, L mmol⁻¹ cm⁻¹) -6.0 (at 275 nm)[7]--

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Ethenoadenosine (εAdo) 0.540 - 0.553[8]23.17 - 23.77[8]
Ethenodeoxyadenosine (ε-dAdo) 0.540 - 0.553[8]23.17 - 23.77[8]
Methyl-etheno derivatives 0.319 - 0.474[8]16.84 - 21.27[8]

Applications in Signaling Pathway Analysis

ε-Adenosine analogs are instrumental in studying cellular signaling, particularly purinergic signaling mediated by P2 receptors. For example, ε-ATP and ε-ADP can be used to monitor the activity of ecto-nucleotidases, enzymes that play a crucial role in regulating extracellular nucleotide concentrations.

Ecto-Nucleotidase Signaling Pathway

The following diagram illustrates the metabolic cascade of extracellular ATP and the role of ε-analogs in its study.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_receptors Purinergic Receptors cluster_downstream Cellular Response eATP eATP (ε-ATP) eADP eADP (ε-ADP) eATP->eADP CD39/ENTPD1 P2X P2X Receptors eATP->P2X eAMP eAMP (ε-AMP) eADP->eAMP CD39/ENTPD1 P2Y P2Y Receptors eADP->P2Y eAdo eAdo (ε-Ado) eAMP->eAdo CD73/ecto-5'-nucleotidase A_Receptors Adenosine Receptors eAdo->A_Receptors Response Signal Transduction P2X->Response P2Y->Response A_Receptors->Response

Caption: Extracellular ATP metabolism and purinergic signaling studied with ε-analogs.

This guide provides the foundational knowledge for the synthesis and application of 1,N⁶-ethenoadenosine fluorescent analogs. By following these protocols and understanding the properties of these powerful molecular tools, researchers can continue to unravel the complexities of biological systems.

References

The Endogenous Threat: A Technical Guide to 1,N6-Ethenoadenine DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Formation, Biological Consequences, and Analysis of a Key Biomarker of Oxidative Stress and Disease

Abstract

1,N6-ethenoadenine (εA) is a promutagenic exocyclic DNA adduct formed endogenously through lipid peroxidation, a consequence of oxidative stress. It is also generated by exposure to environmental carcinogens such as vinyl chloride. This technical guide provides a comprehensive overview of the natural occurrence of εA, its formation from lipid peroxidation products, its biological significance as a driver of mutagenesis and carcinogenesis, and the cellular mechanisms of its repair. Detailed experimental protocols for the quantification of εA in biological samples are provided, including 32P-postlabeling, liquid chromatography-mass spectrometry (LC-MS/MS), and immunoaffinity-based methods. Quantitative data on εA levels in various human and rodent tissues under normal and pathological conditions are summarized, highlighting its role as a biomarker for oxidative stress-related diseases, including cancer and chronic inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals investigating DNA damage, carcinogenesis, and the impact of oxidative stress on human health.

Introduction

Genomic integrity is under constant assault from both endogenous and exogenous sources of DNA damage. Among the myriad of DNA lesions, exocyclic adducts represent a significant threat due to their miscoding potential. 1,N6-ethenoadenine (εA) is a well-characterized exocyclic adduct that results from the reaction of adenine residues in DNA with bifunctional electrophiles. While εA can be formed upon exposure to environmental carcinogens like vinyl chloride, its continuous endogenous formation from lipid peroxidation products makes it a significant contributor to the background level of DNA damage in all individuals.[1][2] This adduct distorts the DNA helix and disrupts normal base pairing, leading to mutagenic events, primarily A→G transitions, if not repaired before DNA replication.[3] The accumulation of εA has been implicated in aging and the pathogenesis of various diseases, including cancer and chronic inflammatory disorders.[4][5] This guide provides a detailed exploration of the natural occurrence of εA, its biochemical pathways of formation and repair, and the analytical methodologies used for its detection and quantification.

Endogenous Formation of 1,N6-Ethenoadenine

The primary endogenous source of εA is lipid peroxidation (LPO), a chain reaction involving the oxidative degradation of polyunsaturated fatty acids.[6] This process generates a variety of reactive aldehydes, including trans-4-hydroxy-2-nonenal (HNE), which is a key precursor to the formation of etheno adducts.[6][7] HNE can be further metabolized to its epoxide derivative, 2,3-epoxy-4-hydroxynonanal, which is a potent bifunctional electrophile that reacts with deoxyadenosine in DNA to form εA.[6]

The formation of εA from LPO products is a complex process that underscores the link between oxidative stress and genomic instability. Conditions that promote oxidative stress, such as chronic inflammation, increase the rate of LPO and consequently elevate the levels of εA in tissues.[4][7]

PUFA Polyunsaturated Fatty Acids LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->PUFA initiates HNE trans-4-hydroxy-2-nonenal (HNE) LPO->HNE Epoxy_HNE Epoxidized HNE metabolites HNE->Epoxy_HNE metabolism DNA Adenine in DNA Epoxy_HNE->DNA reacts with eA 1,N6-ethenoadenine (εA) DNA->eA forms

Endogenous formation of 1,N6-ethenoadenine (εA) from lipid peroxidation.

Biological Significance and Mutagenicity

The formation of εA in DNA is of significant biological concern due to its high mutagenic potential. The etheno ring of the adduct protrudes into the major groove of the DNA double helix, disrupting the normal Watson-Crick base pairing. During DNA replication, DNA polymerases frequently misincorporate guanine opposite εA, leading to A→G transitions.[3] This specific mutational signature has been observed in genes associated with cancer, suggesting a direct role for εA in carcinogenesis.

Elevated levels of εA have been detected in tissues from patients with chronic inflammatory diseases such as Crohn's disease, ulcerative colitis, and chronic pancreatitis, which are known to be associated with an increased risk of cancer.[7] Furthermore, higher levels of εA have been found in cancerous tissues, including hepatocellular carcinoma and lung adenocarcinoma, compared to adjacent normal tissue.[4][8] This correlation strongly suggests that εA is a critical mediator of inflammation-driven cancer.

Cellular Repair of 1,N6-Ethenoadenine

To counteract the deleterious effects of εA, cells have evolved sophisticated DNA repair mechanisms. The two primary pathways for the removal of εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR).

Base Excision Repair (BER)

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In humans, the primary glycosylase responsible for the removal of εA is the Alkyladenine DNA Glycosylase (AAG).[1][9][10][11] AAG cleaves the N-glycosidic bond between the εA base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III (Lig3) to restore the correct DNA sequence.

eA_DNA DNA with εA adduct AAG Alkyladenine DNA Glycosylase (AAG) eA_DNA->AAG recognizes & excises εA AP_site Apurinic/Apyrimidinic (AP) Site AAG->AP_site creates APE1 AP Endonuclease 1 (APE1) AP_site->APE1 incises SSB Single-Strand Break APE1->SSB generates PolB DNA Polymerase β (Pol β) SSB->PolB fills gap Lig3 DNA Ligase III (Lig3) PolB->Lig3 seals nick Repaired_DNA Repaired DNA Lig3->Repaired_DNA

Base Excision Repair (BER) pathway for 1,N6-ethenoadenine (εA).
Direct Reversal Repair (DRR)

In addition to BER, εA can be repaired by a direct reversal mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. In humans, ALKBH2 and ALKBH3 are the primary enzymes involved in this process.[2][7][12][13] These enzymes catalyze the oxidative dealkylation of the etheno bridge, converting εA directly back to adenine without excising the base. ALKBH2 preferentially repairs εA in double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA.[2][12][13]

eA_DNA DNA with εA adduct AlkB ALKBH2 / ALKBH3 (Fe(II), α-KG, O₂) eA_DNA->AlkB oxidizes Intermediate Oxidized Intermediate AlkB->Intermediate Repaired_DNA Repaired DNA (Adenine) Intermediate->Repaired_DNA spontaneous decomposition Glyoxal Glyoxal Intermediate->Glyoxal releases

Direct Reversal Repair (DRR) of 1,N6-ethenoadenine (εA) by AlkB homologs.

Quantitative Analysis of 1,N6-Ethenoadenine

Accurate quantification of εA in biological samples is crucial for assessing its role as a biomarker of oxidative stress and disease risk. Several sensitive and specific methods have been developed for this purpose.

Data Presentation

The following tables summarize representative quantitative data for εA levels in human and rodent tissues.

Table 1: Levels of 1,N6-ethenoadenine (εA) in Human Tissues

TissueConditionεA Level (adducts per 10⁸ parent bases)Reference(s)
PlacentaNormal23 - 25[14][15]
LiverNormal0.45[11]
LiverAlcoholic Fatty Liver1.5[11]
LiverAlcoholic Fibrosis5.0[11]
LiverWilson's Disease5.1[11]
ColonNormal2.2 - 3.3[16]
ColonFamilial Adenomatous Polyposis (FAP) Polyps6.5[16]
ColonCrohn's Disease (unaffected)0.8[7]
PancreasNormal~0.1[7]
PancreasChronic Pancreatitis~0.3[7]
LungNon-smoker (adenocarcinoma)~0.2-2.0[8][17]
LungSmoker (adenocarcinoma)~0.2-2.0[8][17]

Table 2: Levels of 1,N6-ethenoadenine (εA) in Rodent Tissues

Animal ModelTissueConditionεA Level (adducts per 10⁸ parent bases)Reference(s)
RatLiverControl~0.5[12]
RatLiverVinyl Chloride Exposure~0.75[12]
RatLiverIron Overload~0.75[12]
OXYS Rat (ROS overproducing)Liver15 months old~1.2[18]
Wistar RatLiver15 months old~0.6[18]
OXYS Rat (ROS overproducing)Brain15 months old~0.9[18]
Wistar RatBrain15 months old~0.4[18]
Experimental Protocols

Detailed protocols for the most common methods for εA quantification are provided below.

This is a general prerequisite for most εA analysis methods.

Tissue Tissue Homogenization Lysis Cell Lysis (SDS, Proteinase K) Tissue->Lysis Extraction Organic Extraction (Phenol:Chloroform:Isoamyl Alcohol) Lysis->Extraction Precipitation DNA Precipitation (Ethanol) Extraction->Precipitation Wash Wash (70% Ethanol) Precipitation->Wash Resuspend Resuspend DNA (TE Buffer) Wash->Resuspend Hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) Resuspend->Hydrolysis Hydrolysate DNA Hydrolysate (Nucleosides) Hydrolysis->Hydrolysate DNA_digest DNA Digest (to 3'-monophosphates) Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) DNA_digest->Enrichment Labeling 5'-Labeling with [γ-³²P]ATP (T4 Polynucleotide Kinase) Enrichment->Labeling TLC 2D-Thin Layer Chromatography (TLC) Labeling->TLC Autoradiography Autoradiography & Quantification TLC->Autoradiography DNA_hydrolysate DNA Hydrolysate Internal_Standard Add Stable Isotope-Labeled Internal Standard (e.g., [¹⁵N₅]-εdA) DNA_hydrolysate->Internal_Standard SPE Solid Phase Extraction (SPE) (Optional Enrichment) Internal_Standard->SPE LC Liquid Chromatography (LC) (Separation) SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MSMS

References

Etheno-Bridged Adenosine: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etheno-bridged adenosine derivatives, particularly 1,N⁶-ethenoadenosine (εA) and its phosphorylated forms (εAMP, εADP, εATP), are indispensable tools in biomedical research. Their intrinsic fluorescence, coupled with their ability to act as analogues for natural purines in biological systems, makes them powerful probes for elucidating enzymatic mechanisms, studying protein-ligand interactions, and quantifying DNA damage. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and key applications of etheno-bridged adenosine, complete with detailed experimental protocols and visual workflows to facilitate its use in a research setting.

Chemical Structure and Physicochemical Properties

1,N⁶-ethenoadenosine is a derivative of adenosine where an etheno bridge connects the N1 and N⁶ positions of the adenine nucleobase, forming a tricyclic ring system. This structural modification is the source of its characteristic fluorescence, a property not present in the parent adenosine molecule.

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of etheno-adenosine derivatives are central to their utility as molecular probes. The key quantitative data for ε-adenosine and its derivatives are summarized in the tables below.

PropertyValueNotes
Molar Mass (ε-Adenosine) 291.26 g/mol For the free nucleoside (C₁₂H₁₃N₅O₄).
Molar Mass (ε-ADP, trisodium salt) 517.17 g/mol For the trisodium salt (C₁₂H₁₂N₅Na₃O₁₀P₂).[1]
CAS Number (ε-ADP, trisodium salt) 103213-52-1For the trisodium salt.[1]

Table 1: General Physicochemical Properties

ParameterValueConditions
Excitation Maximum (λex) ~300-310 nmVaries with solvent and binding state.[1]
Emission Maximum (λem) ~410-415 nmVaries with solvent and binding state.[1]
Molar Extinction Coefficient (ε) ~5,600 M⁻¹cm⁻¹ at 275 nmEstimated for etheno-adenosine derivatives.[1]
Fluorescence Quantum Yield (ΦF) 0.5 - 1.0In aqueous solution; can be influenced by protein binding.[1]
Fluorescence Lifetime (τ) 2.1 ns (for εNAD+)In neutral aqueous solution.[2]

Table 2: Spectroscopic Properties of Etheno-Adenosine Derivatives

Synthesis of Etheno-Bridged Adenosine Derivatives

The most common method for synthesizing etheno-adenosine derivatives is the reaction of the parent adenosine compound with chloroacetaldehyde.

Detailed Experimental Protocol: Synthesis of ε-ADP from ADP

This protocol outlines the synthesis of 1,N⁶-ethenoadenosine-5'-diphosphate (ε-ADP) from adenosine-5'-diphosphate (ADP).

Materials:

  • Adenosine-5'-diphosphate (ADP), sodium salt

  • Chloroacetaldehyde (typically as a 45-50% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anion-exchange chromatography resin (e.g., DEAE-Sephadex)

  • Ammonium bicarbonate or triethylammonium bicarbonate buffer

  • Thin-layer chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)

  • UV lamp for visualization

Procedure:

  • Reaction Setup: Dissolve ADP in an aqueous solution to a final concentration of 10 mM. Adjust the pH of the solution to a range of 4.0-6.0 with dilute NaOH or HCl.[1]

  • Etheno-derivatization: Add a 5-fold molar excess of chloroacetaldehyde to the ADP solution. The reaction is typically carried out at 37-50°C for 48 hours in the dark.[1] The progress of the reaction can be monitored by TLC or HPLC.

  • Reaction Quenching: Once the reaction is complete, any unreacted chloroacetaldehyde can be quenched by reaction with a primary amine.[1]

  • Purification: The resulting ε-ADP is purified from the reaction mixture using anion-exchange chromatography.[1]

    • Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

    • Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).[1]

    • Collect fractions and monitor the absorbance at approximately 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the ε-ADP-containing fractions.[1]

  • Desalting and Lyophilization: Pool the pure fractions and remove the volatile buffer by repeated lyophilization. Store the final product as a solid at -20°C or below.[1]

cluster_synthesis Synthesis of ε-ADP ADP ADP Solution (pH 4.0-6.0) Reaction Add Chloroacetaldehyde (37-50°C, 48h) ADP->Reaction Derivatization Quench Quench Reaction Reaction->Quench Purify Anion-Exchange Chromatography Quench->Purify Lyophilize Lyophilization Purify->Lyophilize eADP ε-ADP (Pure Solid) Lyophilize->eADP

Caption: Workflow for the synthesis and purification of ε-ADP.

Applications in Biomedical Research

Probing Ecto-Nucleotidase Activity

Etheno-ATP (ε-ATP) is a valuable substrate for studying the activity of ecto-nucleotidases, a family of cell-surface enzymes that hydrolyze extracellular nucleotides. The metabolism of ε-ATP to ε-ADP, ε-AMP, and finally ε-adenosine can be monitored by HPLC with fluorescence detection, providing a highly sensitive method to assess enzyme kinetics.[3][4][5][6]

Signaling Pathway of Extracellular ATP Metabolism:

cluster_pathway Ecto-Nucleotidase Pathway eATP ε-ATP eADP ε-ADP eATP->eADP CD39 eAMP ε-AMP eADP->eAMP CD39 eAdo ε-Adenosine eAMP->eAdo CD73

Caption: Metabolism of ε-ATP by ecto-nucleotidases CD39 and CD73.

Detailed Experimental Protocol: HPLC-Fluorescence Assay for Ecto-Nucleotidase Activity

This protocol is adapted for measuring the metabolism of ε-ATP by ecto-nucleotidases on the surface of cells or extracellular vesicles.

Materials:

  • Cells or small extracellular vesicles (sEVs)

  • Phosphate-buffered saline (PBS)

  • N⁶-etheno-ATP (ε-ATP)

  • Ecto-nucleotidase inhibitors (optional, e.g., ARL67156 for CD39)

  • Chloroacetaldehyde

  • Acetate buffer (1 M, pH 4.5)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare cells or sEVs in PBS at a desired concentration (e.g., 100 µg/mL protein).[3]

  • Enzymatic Reaction: Incubate the prepared samples with ε-ATP at 37°C.[3] If using inhibitors, pre-incubate the samples with the inhibitor before adding the substrate.

  • Reaction Termination: After the desired incubation time, heat-inactivate the samples at 95°C for 90 seconds to stop the enzymatic reaction.[3]

  • Sample Processing: Centrifuge the samples to pellet any debris. Dilute the supernatant for HPLC analysis.[3]

  • Derivatization (for non-fluorescent standards): To create a standard curve for ATP, ADP, and AMP, derivatize these non-fluorescent compounds by mixing with a solution of chloroacetaldehyde in acetate buffer and heating at 60°C for 60 minutes.[7]

  • HPLC Analysis:

    • Inject the processed samples and standards onto the C18 column.

    • Use an appropriate mobile phase gradient (e.g., an ion-pairing reagent like tetrabutylammonium phosphate in a buffer) to separate ε-ATP, ε-ADP, ε-AMP, and ε-adenosine.

    • Set the fluorescence detector to an excitation wavelength of ~280-305 nm and an emission wavelength of ~410-420 nm.

    • Quantify the concentration of each metabolite by comparing the peak areas to the standard curves.

Quantification of DNA Adducts

1,N⁶-ethenoadenine can form as a DNA adduct from exposure to carcinogens like vinyl chloride or from endogenous lipid peroxidation.[8] Its presence is a biomarker for DNA damage. Ultrasensitive quantification of ε-adenine adducts in DNA can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

Experimental Workflow for DNA Adduct Analysis:

cluster_workflow DNA Adduct Analysis Workflow DNA_Extraction DNA Extraction from Tissue/Cells DNA_Hydrolysis Enzymatic Hydrolysis of DNA DNA_Extraction->DNA_Hydrolysis SPE Solid-Phase Extraction DNA_Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification of ε-dAdo Adducts LC_MSMS->Quantification

Caption: General workflow for the quantification of DNA adducts.

Detailed Experimental Protocol: LC-MS/MS for ε-Deoxyadenosine Quantification

This protocol provides a general framework for the quantification of 1,N⁶-etheno-2'-deoxyadenosine (ε-dAdo) in DNA samples.

Materials:

  • DNA sample (from tissue or cells)

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-ε-dAdo)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • DNA Hydrolysis: Hydrolyze the DNA sample to individual deoxynucleosides using a cocktail of enzymes.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed DNA sample for accurate quantification.

  • Sample Cleanup: Purify the sample using SPE to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto a suitable LC column (e.g., C18).

    • Use a gradient elution to separate ε-dAdo from other nucleosides.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the native ε-dAdo and the isotopically labeled internal standard.

  • Quantification: Determine the amount of ε-dAdo in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The detection limits for this method can be in the range of femtomoles.[11]

Conclusion

Etheno-bridged adenosine and its derivatives are versatile and powerful tools for researchers in biochemistry, molecular biology, and drug development. Their intrinsic fluorescence provides a sensitive means for detection in a variety of experimental contexts. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of these compounds in elucidating complex biological processes, from enzymatic activity to DNA damage and repair. The continued use of etheno-adenosine probes will undoubtedly contribute to new discoveries and a deeper understanding of cellular function and disease.

References

1,N6-Ethenoadenosine: A Key Indicator of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. The resulting damage to cellular macromolecules, including DNA, can lead to mutations and genomic instability. 1,N6-ethenoadenosine (εA) is a promutagenic exocyclic DNA adduct formed from the reaction of endogenous lipid peroxidation products with adenine residues in DNA. Its presence in biological systems is a significant indicator of oxidative stress and has been increasingly recognized as a valuable biomarker in clinical and research settings. This technical guide provides a comprehensive overview of εA, including its formation, its role as a biomarker, detailed experimental protocols for its detection and quantification, and the cellular mechanisms involved in its repair.

Introduction: Oxidative Stress and DNA Adduct Formation

Reactive oxygen species are natural byproducts of cellular metabolism. However, under conditions of oxidative stress, their levels can increase dramatically, leading to widespread cellular damage. Lipids, particularly polyunsaturated fatty acids in cellular membranes, are highly susceptible to oxidation by ROS, a process known as lipid peroxidation. This process generates a variety of reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which can readily react with DNA bases to form exocyclic adducts.[1]

One of the most significant of these adducts is this compound (εA), formed by the reaction of lipid peroxidation products with the N1 and N6 positions of adenine.[2][3] The formation of εA disrupts the normal Watson-Crick base pairing, leading to miscoding during DNA replication and transcription, and is associated with A→G transitions.[4] Consequently, the accumulation of εA in DNA is implicated in the etiology of various diseases driven by genomic instability.[4]

This compound as a Biomarker of Oxidative Stress

The presence and concentration of εA in biological samples, such as tissues and urine, serve as a reliable measure of endogenous DNA damage resulting from oxidative stress.[5][6] Elevated levels of εA have been detected in various pathological conditions, providing valuable insights into disease mechanisms and potential therapeutic targets.

Association with Cancer

Numerous studies have linked elevated levels of εA to an increased risk and progression of various cancers. The mutagenic nature of εA contributes to the accumulation of genetic alterations that can drive tumorigenesis.[4][7] Research has shown significantly higher concentrations of εA in tumor tissues compared to adjacent normal tissues in lung and colorectal cancer, highlighting its potential as a biomarker for these malignancies.[8][9]

Link to Neurodegenerative Diseases

Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. While direct quantitative data for εA in neurodegenerative diseases is an active area of research, the established link between these conditions and oxidative stress suggests that εA is a promising biomarker for monitoring disease progression and the efficacy of antioxidant therapies.

Quantitative Data on this compound Levels

The following tables summarize quantitative data on εA levels from various studies, providing a comparative overview of its concentrations in different biological matrices and disease states.

Biological MatrixConditionεA LevelReference
Human UrineHealthy Non-smokers (n=28)38.6 ± 2.4 pmol/24 h[5]
Human UrineHealthy Smokers (n=5)30.5 ± 8.5 pmol/24 h[5]
Human UrineHealthy Individuals (n=18)Mean values correlated with GC-MS methods[6]
Human UrineGeneral PopulationDetection limit of 0.5 fmol in 1.0 mL[12]

Table 1: this compound Levels in Human Urine

TissueConditionεA Level (adducts per 10^7 nucleotides)Reference
LungNormal Tissue~0.5[8]
LungTumor Tissue~1.5[8]
LeukocytesLung Cancer Patients~0.8[8]
Liver (Rat)ControlBaseline[13]
Liver (Rat)Vinyl Chloride Exposed~1.5x increase[13]
Liver (Rat)Iron Overload~1.5x increase[13]

Table 2: this compound Levels in Tissues

Signaling and Repair Pathways

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of DNA adducts like εA. The two primary pathways for the removal of εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR).

Formation of this compound

The formation of εA is initiated by lipid peroxidation, a key consequence of oxidative stress. Polyunsaturated fatty acids react with reactive oxygen species to form lipid hydroperoxides, which then decompose into reactive aldehydes like 4-hydroxy-2-nonenal (HNE). HNE subsequently reacts with adenine bases in DNA to form the εA adduct.

G ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LPO HNE 4-hydroxynonenal (HNE) & other reactive aldehydes LPO->HNE generates eA This compound (εA) HNE->eA reacts with Adenine Adenine in DNA Adenine->eA OxidativeStress Oxidative Stress OxidativeStress->ROS G eA_DNA DNA with εA AAG Alkyladenine DNA Glycosylase (AAG) eA_DNA->AAG recognizes AP_site Apurinic/Apyrimidinic (AP) Site AAG->AP_site excises εA APE1 AP Endonuclease 1 (APE1) AP_site->APE1 cleaves SSB Single-Strand Break with 5'-dRP APE1->SSB creates PolB DNA Polymerase β (Pol β) SSB->PolB removes 5'-dRP & inserts correct base Nick Nick with 5'-P PolB->Nick results in Ligase DNA Ligase III/XRCC1 Nick->Ligase seals Repaired_DNA Repaired DNA Ligase->Repaired_DNA completes repair G eA_DNA DNA with εA AlkB ALKBH2 / ALKBH3 eA_DNA->AlkB binds to Reaction Oxidative Dealkylation AlkB->Reaction catalyzes Cofactors Fe(II), α-ketoglutarate, O2 Cofactors->AlkB required for activity Repaired_DNA Repaired DNA (Adenine) Reaction->Repaired_DNA produces Byproducts Succinate, CO2, Glyoxal Reaction->Byproducts releases G start DNA Sample digest Enzymatic Digestion (MNase/SPD) start->digest iac Immunoaffinity Purification digest->iac label 32P-Postlabeling (T4 PNK, [γ-32P]ATP) iac->label tlc TLC Separation label->tlc quant Quantification (Autoradiography) tlc->quant G start Biological Sample (Tissue/Urine) prep Sample Preparation (Hydrolysis/SPE) start->prep deriv Fluorescent Derivatization prep->deriv hplc HPLC Separation (C18 Column) deriv->hplc detect Fluorescence Detection hplc->detect quant Quantification detect->quant G start Biological Sample spike Spike with Internal Standard start->spike spe Solid-Phase Extraction (SPE) spike->spe lc LC Separation spe->lc msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant

References

Methodological & Application

Application Notes and Protocols for 1,N6-Ethenoadenosine in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,N6-ethenoadenosine (ε-A) and its phosphorylated derivatives, particularly this compound triphosphate (ε-ATP), are invaluable tools in enzyme kinetics. As fluorescent analogs of natural adenine nucleotides, they allow for real-time, continuous monitoring of enzyme activity without the need for radioactive labels or coupled assays. This document provides detailed application notes and protocols for the utilization of ε-ATP in enzyme kinetic assays, guidance on data interpretation, and examples of its application in studying various enzyme systems.

Introduction

This compound is a fluorescent derivative of adenosine.[1] Its triphosphate form, ε-ATP, serves as a substrate for a wide range of ATP-utilizing enzymes, including kinases, ATPases, and helicases. The key feature of ε-adenosine nucleotides is their intrinsic fluorescence, with an excitation maximum around 300-310 nm and an emission maximum at approximately 410-415 nm.[2] The binding of ε-ATP to an enzyme or its enzymatic conversion to ε-ADP often results in a change in fluorescence intensity or polarization, providing a direct readout of enzyme activity. This property makes it a powerful probe for investigating enzyme mechanisms, kinetics, and for high-throughput screening of inhibitors.

Physicochemical and Spectroscopic Properties

The utility of ε-adenosine derivatives in enzyme assays is rooted in their distinct spectroscopic properties.

PropertyValueNotes
Molar Mass (ε-ATP) 531.20 g/mol (free acid)[3]
Excitation Maximum (λex) ~300-310 nmVaries slightly with solvent and protein binding.
Emission Maximum (λem) ~410-415 nm[2]
Molar Extinction Coefficient (ε) ~6,000 M⁻¹cm⁻¹ at 275 nm[3]
Quantum Yield (ΦF) 0.5 - 1.0 in aqueous solutionCan be influenced by the local environment, such as binding to a protein.

General Protocol for a Continuous Enzyme Kinetic Assay using ε-ATP

This protocol provides a general framework for measuring the kinetic parameters of an ATP-dependent enzyme using ε-ATP. Specific concentrations and conditions should be optimized for each enzyme system.

I. Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • ε-ATP: Stock solution (e.g., 10 mM in buffer).

  • Assay Buffer: Buffer appropriate for the enzyme's activity (e.g., Tris-HCl, HEPES) containing necessary cofactors (e.g., MgCl₂).

  • Substrate(s): Other substrates required for the enzyme reaction.

  • 96-well black plates: For fluorescence measurements.

  • Fluorescence plate reader or spectrofluorometer: Capable of excitation at ~300-310 nm and emission detection at ~410-415 nm.

II. Experimental Procedure
  • Preparation of Reagents:

    • Prepare a series of ε-ATP dilutions in assay buffer to cover a range of concentrations around the expected Michaelis constant (Kₘ). A typical range might be 0.1x to 10x the estimated Kₘ.

    • Prepare a working solution of the enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

    • Prepare solutions of any other required substrates at saturating concentrations.

  • Assay Setup:

    • To each well of a 96-well black plate, add the assay components in the following order:

      • Assay Buffer

      • Other substrate(s)

      • Varying concentrations of ε-ATP

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the plate in the fluorescence reader and begin monitoring the change in fluorescence intensity over time. Collect data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate.

  • Data Analysis:

    • For each ε-ATP concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the change in fluorescence units per unit time to the rate of product formation (e.g., µM/min) using a standard curve of the fluorescent product (ε-ADP) or by determining the specific fluorescence change associated with the reaction.

    • Plot the initial velocities (v₀) against the corresponding ε-ATP concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the kinetic parameters Vₘₐₓ and Kₘ.[4] Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[4]

G General Workflow for Enzyme Kinetic Assay using ε-ATP cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagent Dilutions (ε-ATP, Enzyme, Substrates) setup_plate Set up 96-well Plate (Buffer, Substrates, ε-ATP) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add Enzyme) setup_plate->initiate_reaction measure_fluorescence Monitor Fluorescence Change (Real-time) initiate_reaction->measure_fluorescence calc_initial_rates Calculate Initial Velocities (v₀) measure_fluorescence->calc_initial_rates plot_data Plot v₀ vs. [ε-ATP] calc_initial_rates->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Kₘ and Vₘₐₓ fit_model->determine_params

Experimental workflow for determining enzyme kinetics using ε-ATP.

Applications and Case Studies

Myosin ATPase Kinetics

ε-ATP has been extensively used to study the kinetics of myosin ATPase, a key enzyme in muscle contraction. The binding of ε-ATP to myosin, its hydrolysis to ε-ADP and phosphate, and the subsequent release of products are all associated with distinct changes in fluorescence, allowing for the dissection of the ATPase cycle.[5]

Myosin_ATPase_Cycle Myosin ATPase Cycle with ε-ATP M_Actin Myosin-Actin (Rigor) M_eATP_Actin Myosin-εATP-Actin M_Actin->M_eATP_Actin ε-ATP binding M_eATP Myosin-εATP M_eATP_Actin->M_eATP Actin dissociation M_eADP_Pi Myosin-εADP-Pi M_eATP->M_eADP_Pi ε-ATP hydrolysis M_eADP_Pi_Actin Myosin-εADP-Pi-Actin M_eADP_Pi->M_eADP_Pi_Actin Actin binding M_eADP_Actin Myosin-εADP-Actin M_eADP_Pi_Actin->M_eADP_Actin Pi release (Power stroke) M_eADP_Actin->M_Actin ε-ADP release

Simplified diagram of the Myosin ATPase cycle using ε-ATP.

DNA Helicase Assays

The unwinding of double-stranded DNA (dsDNA) by helicases can be monitored using ε-ATP. In some assay designs, a fluorescently labeled DNA substrate is used where the fluorescence is quenched when in the double-stranded form. As the helicase unwinds the DNA, the strands separate, leading to an increase in fluorescence. The rate of this fluorescence increase is dependent on the helicase's ATP hydrolysis activity, which can be studied using ε-ATP.[6][7]

Helicase_Assay DNA Helicase Unwinding Assay cluster_components Components cluster_reaction Reaction Helicase Helicase Enzyme Unwinding Helicase binds dsDNA Hydrolyzes ε-ATP Helicase->Unwinding dsDNA dsDNA Substrate (Fluorescently labeled & quenched) dsDNA->Unwinding eATP ε-ATP eATP->Unwinding Separation DNA strands separate Unwinding->Separation Fluorescence Increase in Fluorescence Separation->Fluorescence G_Protein_Signaling GPCR Signaling Pathway Studied with ε-ATP Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G-Protein (GDP-bound) GPCR->G_Protein activates G_Protein_active G-Protein (GTP-bound) (Active) G_Protein->G_Protein_active GDP -> GTP exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_active->Adenylyl_Cyclase activates eCAMP ε-cAMP (Fluorescent) Adenylyl_Cyclase->eCAMP catalyzes eATP ε-ATP eATP->Adenylyl_Cyclase Downstream Downstream Effects eCAMP->Downstream

References

Protocol for Labeling RNA with 1,N6-Ethenoadenosine (εA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

1,N6-ethenoadenosine (εA) is a fluorescent derivative of adenosine that can be introduced into RNA molecules through a chemical labeling reaction. This modification serves as a valuable tool for studying RNA structure, dynamics, and interactions. The etheno group imparts fluorescent properties to the adenosine base, allowing for sensitive detection in a variety of biophysical and biochemical assays. This protocol provides a detailed method for the chemical modification of RNA using chloroacetaldehyde to generate εA.

Principle of the Method

The labeling reaction is based on the chemical modification of adenosine residues in RNA with chloroacetaldehyde (CAA). The reaction proceeds in two main steps. First, chloroacetaldehyde reacts with the N1 and N6 atoms of adenosine to form a stable hydrated intermediate. This intermediate is then dehydrated to form the final fluorescent this compound product. This method is effective for labeling single-stranded or accessible regions of RNA, as the adenosine base needs to be available for modification.

Applications

The introduction of εA into RNA has several key applications in research and drug development:

  • Probing RNA Structure: The fluorescence of εA is sensitive to its local environment. Changes in fluorescence intensity or wavelength can indicate conformational changes in the RNA molecule, making it a useful probe for studying RNA folding and dynamics.

  • Investigating RNA-Protein Interactions: The binding of proteins or other molecules to the labeled RNA can alter the fluorescence properties of εA, providing insights into binding affinities and mechanisms.

  • Nucleic Acid Hybridization Assays: Etheno-labeled oligonucleotides can be used as fluorescent probes in hybridization-based assays for the detection of specific RNA or DNA sequences.

  • Enzyme Assays: εA-containing substrates can be used to study the activity of enzymes that process RNA, such as nucleases and polymerases.

Experimental Protocols

Materials

  • RNA sample (purified)

  • Chloroacetaldehyde (CAA), 50% aqueous solution (handle with extreme care in a chemical fume hood as it is a suspected carcinogen)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sodium citrate buffer (1 M, pH 5.0)

  • DEPC-treated water

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate (pH 5.2)

  • Spin columns for RNA purification (e.g., RNase-free microspin columns)

  • Heating block or water bath

  • pH meter

  • Spectrophotometer for RNA quantification

Protocol 1: Labeling of RNA with Chloroacetaldehyde

This protocol is adapted from methodologies described by Biernat et al. (1978) and Krzyzosiak et al. (1981).[1]

  • RNA Preparation:

    • Resuspend the purified RNA in DEPC-treated water to a final concentration of 1-2 mg/mL.

    • Ensure the RNA solution is free of any primary amine-containing buffers (e.g., Tris), as these can react with chloroacetaldehyde.

  • Labeling Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • RNA solution (e.g., 50 µL of 1 mg/mL RNA)

      • 1 M Sodium acetate or citrate buffer (pH 4.5-5.0) to a final concentration of 100 mM. The optimal pH range for the reaction with adenosine is 4.5-5.0.[1]

      • Add chloroacetaldehyde to a final concentration of 1 M.

      • Adjust the final volume with DEPC-treated water.

    • Mix the reaction gently by pipetting.

  • Incubation (Intermediate Formation):

    • Incubate the reaction mixture at 25°C for 4-6 hours. This step leads to the formation of the stable hydrated intermediate.

  • Maturation (Dehydration to εA):

    • Following the initial incubation, purify the RNA from the excess chloroacetaldehyde. This can be done by ethanol precipitation or using a spin column (see Protocol 2).

    • Resuspend the purified RNA in DEPC-treated water.

    • Incubate the RNA solution at 50°C for 2-4 hours. This "maturation" step is crucial for the quantitative conversion of the hydrated intermediate to the final this compound product.[1]

  • Final Purification:

    • Purify the εA-labeled RNA to remove any remaining reagents. Ethanol precipitation (Protocol 2) is recommended for this final step.

  • Quantification and Storage:

    • Quantify the concentration of the labeled RNA using a spectrophotometer (A260).

    • The labeling efficiency can be estimated by measuring the absorbance at the excitation maximum of εA (around 305 nm) and comparing it to the RNA concentration.

    • Store the labeled RNA at -20°C or -80°C.

Protocol 2: Purification of Labeled RNA by Ethanol Precipitation
  • Precipitation:

    • To the labeled RNA solution, add 1/10th volume of 3 M sodium acetate (pH 5.2).

    • Add 2.5-3 volumes of ice-cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).

  • Pelleting:

    • Centrifuge the mixture at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant without disturbing the RNA pellet.

  • Washing:

    • Add 500 µL of cold 70% ethanol to the tube to wash the pellet.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Carefully remove the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry the pellet.

    • Resuspend the purified εA-labeled RNA in an appropriate volume of DEPC-treated water.

Quantitative Data

The efficiency of the labeling reaction can be influenced by several factors, including pH, temperature, and incubation time. The following table summarizes key quantitative parameters for the reaction of chloroacetaldehyde with adenosine.

ParameterValueReference
Optimal pH for Adenosine Modification 4.5 - 5.0[1]
Rate Constant of Intermediate Formation (k_formation) 38 x 10⁻⁴ min⁻¹ (for adenosine)[1]
Rate Constant of Dehydration (k_dehydration) 47 x 10⁻⁴ min⁻¹ (for adenosine)[1]
Chloroacetaldehyde Concentration 1 M[1]
Reaction Temperature (Intermediate Formation) 25°C[1]
Maturation Temperature (Dehydration) 50°C[1]

Visualizations

Experimental Workflow for RNA Labeling with this compound

G cluster_prep RNA Preparation cluster_labeling Labeling Reaction cluster_maturation Maturation cluster_final Final Product rna_prep Purified RNA in DEPC-water reaction_mix Mix RNA, Buffer (pH 4.5-5.0), and Chloroacetaldehyde (1M) rna_prep->reaction_mix incubation Incubate at 25°C (Intermediate Formation) reaction_mix->incubation purify_intermediate Purify Intermediate (Ethanol Precipitation/Spin Column) incubation->purify_intermediate heat_incubation Incubate at 50°C (Dehydration to εA) purify_intermediate->heat_incubation final_purification Final Purification (Ethanol Precipitation) heat_incubation->final_purification labeled_rna εA-Labeled RNA final_purification->labeled_rna

Caption: Workflow for labeling RNA with this compound.

Signaling Pathway of Chloroacetaldehyde Reaction with Adenosine

G adenosine Adenosine in RNA intermediate Hydrated Intermediate adenosine->intermediate + Chloroacetaldehyde pH 4.5-5.0, 25°C caa Chloroacetaldehyde (ClCH2CHO) ethenoadenosine This compound (εA) (Fluorescent) intermediate->ethenoadenosine Dehydration 50°C

Caption: Reaction of adenosine with chloroacetaldehyde to form εA.

References

Application Notes and Protocols: Utilizing Fluorescent ε-ATP to Elucidate Actin Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division. The dynamics of this process are tightly regulated by the nucleotide state of actin monomers, primarily through the binding and hydrolysis of adenosine triphosphate (ATP). Understanding the kinetics of actin polymerization and the influence of various regulatory proteins and small molecules is crucial for basic research and drug development. 1,N⁶-ethenoadenosine-5'-triphosphate (ε-ATP) is a fluorescent analog of ATP that serves as a valuable tool for studying actin polymerization dynamics in real-time. Its fluorescence properties are sensitive to its environment, providing a direct readout of its binding to G-actin and incorporation into F-actin filaments.[1][2][3] This document provides detailed application notes and protocols for using ε-ATP in actin polymerization assays.

Principle of the Assay

The fluorescence of ε-ATP increases significantly upon binding to G-actin. This change in fluorescence intensity or anisotropy can be used to monitor the exchange of nucleotides on actin monomers.[4][5][6] During polymerization, the incorporation of ε-ATP-bound G-actin into the growing filament leads to a further change in the fluorescence signal, allowing for the real-time tracking of filament assembly. This method provides a direct and sensitive means to study the kinetics of actin polymerization and the effects of actin-binding proteins (ABPs) and potential drug candidates on this process.[7]

Key Features of ε-ATP

  • Intrinsic Fluorescence: ε-ATP is an intrinsically fluorescent molecule, eliminating the need for external fluorescent labels on the actin protein itself, which can sometimes interfere with protein function.[3]

  • Environmental Sensitivity: The fluorescence emission of ε-ATP is sensitive to its local environment, making it a useful probe for studying binding events and conformational changes.[3]

  • Functional Analog: ε-ATP can functionally replace ATP in many biological processes, including serving as an energy source for actin polymerization and being hydrolyzed within the actin filament.[4][5]

Data Presentation

Table 1: Spectroscopic Properties of ε-ATP
PropertyValueReference
Excitation Wavelength (λexc)300 nm[1][2][3]
Emission Wavelength (λem)415 nm[1][2][3]
Molar Extinction Coefficient (ε) at λmax (275 nm)6.0 L mmol⁻¹ cm⁻¹ (pH 7.5)[2]
Table 2: Comparison of Fluorescent Nucleotide Analogs for Actin Studies
AnalogExcitation (nm)Emission (nm)Key AdvantagesKey DisadvantagesReference
ε-ATP 300415Commercially available, well-characterized, sensitive to binding.Lower quantum yield compared to some modern dyes, potential for inner filter effects at high concentrations.[1][2][3][4]
ATP-ATTO-488 ~490~520High quantum yield, photostable, suitable for single-molecule studies.The large fluorophore may sterically hinder interactions with some ABPs.[4][5][6]
Pyrene-labeled Actin 365407High signal-to-noise ratio for polymerization, widely used standard.Label is on the actin protein, which can potentially alter its function.[8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of ε-ATP-G-Actin

This protocol describes the exchange of endogenous nucleotide (typically ATP) on G-actin with ε-ATP.

Materials:

  • Purified G-actin in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • ε-ATP solution (10 mM stock)

  • G-buffer without ATP (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.5 mM DTT)

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with G-buffer without ATP

Procedure:

  • Thaw an aliquot of purified G-actin on ice.

  • Add a 10-fold molar excess of ε-ATP to the G-actin solution.

  • Incubate the mixture on ice for at least 1 hour to allow for nucleotide exchange. For complete exchange, dialysis overnight at 4°C against G-buffer containing ε-ATP may be performed.

  • To remove unincorporated ε-ATP, pass the solution through a gel filtration column pre-equilibrated with G-buffer without ATP.

  • Collect the protein fractions, identified by UV absorbance at 290 nm.

  • Determine the concentration of ε-ATP-G-actin using a spectrophotometer.

Protocol 2: Monitoring Actin Polymerization using ε-ATP Fluorescence Intensity

This protocol outlines the steps to monitor the kinetics of actin polymerization by measuring the change in ε-ATP fluorescence.

Materials:

  • ε-ATP-G-actin (from Protocol 1)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • G-buffer

  • Fluorometer with excitation and emission wavelengths set to 300 nm and 415 nm, respectively.

  • Cuvette

Procedure:

  • Equilibrate the fluorometer to the desired reaction temperature (e.g., 25°C).

  • Prepare the reaction mixture in a cuvette by adding G-buffer and the desired concentration of ε-ATP-G-actin. The final actin concentration is typically in the range of 1-10 µM.

  • Place the cuvette in the fluorometer and record the baseline fluorescence for a few minutes.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly but gently to avoid introducing air bubbles.

  • Immediately start recording the fluorescence intensity over time until the signal reaches a plateau, indicating the completion of polymerization.

  • The resulting curve of fluorescence intensity versus time represents the kinetics of actin polymerization.

Protocol 3: Investigating the Effect of Actin-Binding Proteins or Compounds

This protocol is an extension of Protocol 2 to study how ABPs or small molecules affect actin polymerization.

Procedure:

  • Follow steps 1 and 2 of Protocol 2.

  • Before initiating polymerization, add the desired concentration of the ABP or compound to the cuvette containing ε-ATP-G-actin.

  • Incubate for a short period if pre-incubation is required for binding.

  • Record the baseline fluorescence.

  • Initiate polymerization by adding the 10x Polymerization Buffer (Step 4 of Protocol 2).

  • Record the fluorescence kinetics as described in Step 5 of Protocol 2.

  • Compare the resulting kinetic curve to a control reaction without the ABP or compound to determine its effect on nucleation, elongation, and steady-state polymer mass.

Data Analysis

The raw data from the fluorescence intensity measurements can be analyzed to extract key kinetic parameters of actin polymerization. The initial rate of polymerization, the time to reach half-maximal polymerization (t₁/₂), and the final steady-state fluorescence can be determined. These parameters can then be used to quantify the effects of different experimental conditions, such as the presence of inhibitors or enhancers of polymerization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Polymerization Assay cluster_analysis Data Analysis G_Actin Purified G-Actin (with ATP) Exchange Nucleotide Exchange G_Actin->Exchange eATP ε-ATP eATP->Exchange eATP_G_Actin ε-ATP-G-Actin Exchange->eATP_G_Actin Reaction_Mix Prepare Reaction Mix (ε-ATP-G-Actin in G-Buffer) eATP_G_Actin->Reaction_Mix Initiation Initiate Polymerization (add Polymerization Buffer) Reaction_Mix->Initiation Measurement Measure Fluorescence (λex=300nm, λem=415nm) Initiation->Measurement Kinetics Polymerization Kinetics Curve Measurement->Kinetics Data_Analysis Extract Kinetic Parameters (Initial rate, t1/2, etc.) Kinetics->Data_Analysis

Caption: Experimental workflow for studying actin polymerization using ε-ATP.

Actin_Polymerization_Cycle cluster_monomer Monomeric State cluster_filament Filamentous State G_Actin_ATP G-Actin-ATP G_Actin_eATP G-Actin-ε-ATP G_Actin_ATP->G_Actin_eATP Nucleotide Exchange F_Actin_eATP F-Actin-ε-ATP G_Actin_eATP->F_Actin_eATP Polymerization F_Actin_eADP_Pi F-Actin-ε-ADP-Pi F_Actin_eATP->F_Actin_eADP_Pi Hydrolysis F_Actin_eADP F-Actin-ε-ADP F_Actin_eADP_Pi->F_Actin_eADP Pi Release F_Actin_eADP->G_Actin_eATP Depolymerization & Nucleotide Exchange

Caption: The actin polymerization and nucleotide hydrolysis cycle with ε-ATP.

References

Application Notes and Protocols: 1,N6-Ethenoadenosine as a Fluorescent Probe for DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,N6-ethenoadenosine (εA) is a fluorescent DNA adduct formed from exposure to vinyl chloride metabolites and as a product of lipid peroxidation.[1][2][3] Its inherent fluorescence makes it a valuable tool for studying the mechanisms of DNA repair without the need for external fluorescent labels. The modification of the adenine base by an etheno bridge results in a tricyclic ring system that exhibits useful fluorescent properties, including a significant Stokes shift.[4] This allows for sensitive detection with minimal background interference. The repair of εA is critical for maintaining genomic stability, as this lesion is mutagenic and has been linked to carcinogenesis.[2][5]

This document provides detailed application notes and protocols for utilizing εA as a fluorescent probe to study two major DNA repair pathways: Direct Reversal Repair (DRR) by the AlkB family of dioxygenases and Base Excision Repair (BER) initiated by DNA glycosylases.

Physicochemical and Spectroscopic Data

The fluorescent properties of εA and its derivatives are central to their application as probes in DNA repair studies. The key spectroscopic data are summarized below.

PropertyValueNotes
Molar Mass (εA)275.25 g/mol
Excitation Maximum (λex)~270-310 nmVaries slightly with solvent and binding state.[4][6]
Emission Maximum (λem)~410-415 nm[4][6]
Molar Extinction Coefficient (ε)~5,600 M⁻¹cm⁻¹ at 275 nmEstimated for etheno-adenosine derivatives.[4]

DNA Repair Pathways for this compound

Two primary pathways are responsible for the repair of εA lesions in DNA:

  • Direct Reversal Repair (DRR): Mediated by the Fe(II)/α-ketoglutarate-dependent AlkB family of dioxygenases, including E. coli AlkB and its human homologs ALKBH2 and ALKBH3.[2][7] These enzymes directly convert εA back to adenine through an oxidative dealkylation reaction.[8]

  • Base Excision Repair (BER): Initiated by a DNA glycosylase, such as alkylpurine-DNA-N-glycosylase (APNG) or 3-methyladenine DNA glycosylase (AAG), which recognizes and excises the εA base.[9] This creates an apurinic/apyrimidinic (AP) site that is further processed by downstream BER enzymes.

The following diagram illustrates the two main repair pathways for εA.

DNA_Repair_Pathways cluster_0 DNA with εA Lesion cluster_1 Direct Reversal Repair (DRR) cluster_2 Base Excision Repair (BER) DNA_eA DNA containing this compound (εA) AlkB AlkB/ALKBH2/ALKBH3 DNA_eA->AlkB Enzyme Binding Glycosylase DNA Glycosylase (e.g., AAG) DNA_eA->Glycosylase Base Excision Repaired_DNA_DRR Repaired DNA (Adenine) AlkB->Repaired_DNA_DRR Oxidative Dealkylation AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision Pol_Lig DNA Polymerase & Ligase APE1->Pol_Lig Gap Filling & Ligation Repaired_DNA_BER Repaired DNA Pol_Lig->Repaired_DNA_BER

Overview of Direct Reversal and Base Excision Repair pathways for εA.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

The synthesis of oligonucleotides containing εA at a specific position is crucial for these assays. This is typically achieved using solid-phase phosphoramidite chemistry with a protected εA phosphoramidite building block.

Materials:

  • This compound phosphoramidite

  • Standard DNA synthesis reagents and solvents

  • DNA synthesizer

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: A phosphoramidite building block of 11-carboxy-1,N6-ethenoadenosine can be prepared for use in solid-supported oligonucleotide synthesis.[1][2]

  • Automated DNA Synthesis: The εA-containing oligonucleotide is synthesized on a standard automated DNA synthesizer using the phosphoramidite method. The εA phosphoramidite is coupled at the desired position in the sequence.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard protocols, typically involving treatment with ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the synthesized oligonucleotide are confirmed by mass spectrometry.

Protocol 2: Fluorescence-Based Assay for Direct Reversal Repair by AlkB Family Enzymes

This protocol describes a fluorescence-based assay to monitor the repair of an εA-containing oligonucleotide by AlkB family enzymes. The repair of εA to adenine results in a decrease in fluorescence, which can be monitored in real-time or as an endpoint measurement.

Workflow Diagram:

DRR_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Fe(II), α-KG, Ascorbate) start->prepare_reagents add_substrate Add εA-containing Oligonucleotide prepare_reagents->add_substrate pre_incubate Pre-incubate add_substrate->pre_incubate initiate_reaction Initiate Reaction with AlkB/ALKBH2/ALKBH3 pre_incubate->initiate_reaction monitor_fluorescence Monitor Fluorescence Decrease (Real-time or Endpoint) initiate_reaction->monitor_fluorescence analyze_data Analyze Data (Calculate Repair % or Rate) monitor_fluorescence->analyze_data end End analyze_data->end

Workflow for the fluorescence-based Direct Reversal Repair assay.

Materials:

  • Purified AlkB, ALKBH2, or ALKBH3 enzyme

  • HPLC-purified single-stranded (ssDNA) or double-stranded (dsDNA) oligonucleotide containing a single εA lesion

  • Reaction Buffer: 50 mM MES or HEPES (pH adjusted as needed), 2.6 mM α-ketoglutarate, 5.2 mM ascorbate, 0.2 mM Fe(NH₄)₂(SO₄)₂[10][11]

  • Fluorometer or plate reader with appropriate filters (e.g., excitation at 300 nm, emission at 410 nm)

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube or a well of a microplate. A typical 100 µL reaction contains:

    • 50 mM MES or HEPES buffer

    • 2.6 mM α-ketoglutarate

    • 5.2 mM ascorbate

    • 0.2 mM Fe(NH₄)₂(SO₄)₂

    • 100 nM εA-containing oligonucleotide substrate

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the AlkB enzyme (e.g., 10-100 nM final concentration).

  • Fluorescence Measurement:

    • Real-time: Immediately place the reaction in a temperature-controlled fluorometer and monitor the decrease in fluorescence intensity over time.

    • Endpoint: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). Stop the reaction by adding EDTA to a final concentration of 50 mM. Measure the final fluorescence. A no-enzyme control should be included to determine the initial fluorescence.

  • Data Analysis:

    • Calculate the percentage of repair by comparing the fluorescence of the reaction to the no-enzyme control and a fully repaired (adenine-containing) oligonucleotide control.

    • For real-time assays, fit the fluorescence decay curve to an appropriate kinetic model to determine the observed rate constant (k_obs).

Protocol 3: Stopped-Flow Fluorescence Kinetics of εA Repair

Stopped-flow spectroscopy allows for the measurement of rapid pre-steady-state kinetics of the repair reaction, providing insights into the individual steps of the catalytic cycle.[12]

Workflow Diagram:

Stopped_Flow_Workflow start Start load_syringes Load Syringe 1: Enzyme Mix (AlkB, Buffer, Cofactors) Load Syringe 2: Substrate Mix (εA-DNA) start->load_syringes setup_instrument Set up Stopped-Flow Instrument (Wavelengths, Temperature) load_syringes->setup_instrument rapid_mixing Rapidly Mix Syringe Contents setup_instrument->rapid_mixing monitor_fluorescence Monitor Rapid Fluorescence Change rapid_mixing->monitor_fluorescence fit_data Fit Kinetic Traces to a Model monitor_fluorescence->fit_data determine_rates Determine Pre-Steady-State Rate Constants fit_data->determine_rates end End determine_rates->end

Workflow for stopped-flow fluorescence kinetic analysis of DNA repair.

Materials:

  • Stopped-flow spectrofluorometer

  • Purified AlkB, ALKBH2, or ALKBH3 enzyme

  • HPLC-purified εA-containing oligonucleotide

  • Reaction buffer as described in Protocol 2

Procedure:

  • Instrument Setup: Set up the stopped-flow instrument with the appropriate excitation (e.g., 300 nm) and emission (e.g., 410 nm) wavelengths. Equilibrate the instrument to the desired reaction temperature (e.g., 37°C).

  • Sample Loading:

    • Load one syringe with the enzyme solution (AlkB in reaction buffer with cofactors).

    • Load the other syringe with the εA-containing oligonucleotide substrate in reaction buffer.

  • Rapid Mixing and Data Acquisition: Initiate the automated mixing of the two solutions. The instrument will rapidly mix the enzyme and substrate and immediately begin recording the fluorescence signal as a function of time (typically on a millisecond to second timescale).

  • Data Analysis:

    • The resulting kinetic traces are typically biphasic or triphasic, representing different steps in the reaction such as binding, conformational changes, and catalysis.

    • Fit the kinetic data to appropriate multi-exponential equations to extract the rate constants for each step.

Protocol 4: Base Excision Repair Assay using εA-Containing Oligonucleotides

This assay measures the activity of DNA glycosylases that recognize and excise the εA base. The product of the glycosylase reaction is an abasic (AP) site, which can be detected by subsequent cleavage with an AP endonuclease or by treatment with NaOH.

Materials:

  • Cell extracts or purified DNA glycosylase (e.g., AAG)

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled εA-containing oligonucleotide

  • BER reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA)

  • AP endonuclease (e.g., APE1) or NaOH

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • BER reaction buffer

    • Labeled εA-containing oligonucleotide (e.g., 10-50 nM)

    • Cell extract or purified glycosylase

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • AP Site Cleavage:

    • Enzymatic: Add AP endonuclease and incubate for an additional 15-30 minutes at 37°C.

    • Chemical: Add NaOH to a final concentration of 0.1 M and heat at 90°C for 10 minutes.

  • Analysis:

    • Stop the reaction by adding a denaturing loading buffer.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the cleaved and uncleaved oligonucleotide bands by autoradiography or fluorescence imaging.

  • Quantification: Quantify the intensity of the bands corresponding to the cleaved and uncleaved substrate to determine the percentage of glycosylase activity.

Quantitative Data

The repair of εA by AlkB family enzymes is dependent on the specific enzyme, the DNA strand context (ssDNA vs. dsDNA), and the sequence flanking the lesion.

Table 1: Kinetic Parameters for εA Repair by AlkB Family Enzymes
EnzymeSubstratek_cat (min⁻¹)K_m (µM)k_cat/K_m (min⁻¹µM⁻¹)Reference
E. coli AlkBTεAT (ssDNA)--0.002[10]
E. coli AlkBεA in ssDNA--8.5[10]
E. coli AlkBεA in dsDNA--12.1[10]
hALKBH2εC in dsDNA--k_obs = 0.108 min⁻¹[5]
hALKBH2εA in dsDNA--0.094 (turnover number)[12]
Table 2: Sequence-Dependent Repair of εA by AlkB Homologs

The repair efficiency of εA is significantly influenced by the bases flanking the lesion. The following table summarizes the repair efficiencies for different sequence contexts in single-stranded DNA (ssDNA).

5'-Flanking Base3'-Flanking BaseALKBH2 Repair % (ssDNA)AlkB Repair % (ssDNA)ALKBH3 Repair % (ssDNA)Reference
GG98.183.045.1[3]
AG88.570.940.2[3]
TG76.079.555.3[3]
CG89.277.660.1[3]
GA65.255.135.5[3]
GT45.730.250.1[3]
GC60.358.965.2[3]

Note: Repair efficiencies were determined under specific experimental conditions and may vary.

Conclusion

This compound is a powerful intrinsic fluorescent probe for investigating the intricate mechanisms of DNA repair. The protocols and data presented here provide a framework for researchers to utilize εA-containing oligonucleotides to study the activity of DNA repair enzymes, screen for inhibitors, and elucidate the biological consequences of this important DNA lesion. The fluorescence properties of εA, combined with techniques like stopped-flow kinetics, offer a sensitive and real-time approach to dissecting the dynamics of DNA repair processes.

References

Application of Etheno-ATP in Studying Myosin Active Sites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etheno-adenosine triphosphate (ε-ATP), a fluorescent analog of ATP, has proven to be an invaluable tool for elucidating the kinetic and structural dynamics of the myosin motor domain. The intrinsic fluorescence of the etheno group is significantly enhanced upon binding to the myosin active site, providing a sensitive probe to monitor nucleotide binding, hydrolysis, and product release. This change in fluorescence allows for real-time tracking of the key steps in the actomyosin ATPase cycle, offering insights into the molecular basis of muscle contraction and the mechanism of action of potential therapeutic modulators. These application notes provide a comprehensive overview of the use of ε-ATP and its derivatives in myosin research, including detailed experimental protocols and a summary of key quantitative data.

Principle of the Assay

The fundamental principle behind the use of ε-ATP in myosin studies lies in the significant increase in its fluorescence quantum yield upon binding to the hydrophobic environment of the myosin active site. This fluorescence enhancement provides a direct, real-time signal that can be used to measure the kinetics of nucleotide association and dissociation. Furthermore, distinct fluorescence levels are often observed for the different nucleotide-bound states of myosin (e.g., M·ε-ATP, M·ε-ADP·Pi, and M·ε-ADP), allowing for the dissection of individual steps in the ATPase cycle.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing etheno-ATP and its derivatives to probe the myosin active site. These values can serve as a reference for experimental design and data interpretation.

Table 1: Fluorescence Enhancement of Etheno-ATP Analogs upon Binding to Myosin

Fluorescent AnalogMyosin TypeFold Fluorescence EnhancementReference(s)
1,N⁶-etheno-2-aza-ATP (ε-aza-ATP)Bovine Cardiac Actomyosin-S1/Myofibrils~8-fold[1][2]
1,N⁶-etheno-2-aza-ATP (ε-aza-ATP)Myosin in relaxed muscle12.5-fold[3]
1,N⁶-ethenoadenosine diphosphate (ε-ADP)Myosin Subfragment 1 (SF1)20% increase in emission intensity[4]
3'-(7-diethylaminocoumarin-3-carbonylamino)-3'-deoxyadenosine-5'-triphosphate (deac-aminoATP)Myosin V-S1~20-fold[5][6][7]

Table 2: Kinetic Parameters of Etheno-ATP Analog Interactions with Myosin

ParameterFluorescent AnalogMyosin Type/ConditionsValueReference(s)
Binding Kinetics
Second-order rate constant (k'₋₁)1,N⁶-etheno-2-aza-ATPBovine Cardiac Actomyosin-S1/Myofibrils (0°C)1.7 x 10⁵ M⁻¹s⁻¹ (rapid phase)[1][2]
Maximum rate of slower binding phase1,N⁶-etheno-2-aza-ATPBovine Cardiac Actomyosin-S1/Myofibrils (0°C)4-5 s⁻¹[1][2]
Dissociation Kinetics
Dissociation rate constant (k₋₁)1,N⁶-etheno-2-aza-ADPBovine Cardiac Actomyosin-S1 (0°C)20 s⁻¹[1]
Dissociation rate constant (k₋₁)1,N⁶-etheno-2-aza-ADPBovine Cardiac Myofibrils (0°C)18 s⁻¹[1]
Rate of fluorescence decrease (single turnover)1,N⁶-etheno-2-aza-ATPBovine Cardiac Actomyosin-S1/Myofibrils (0°C)0.04 s⁻¹[1][2]
Rate of fluorescence decrease (single turnover)1,N⁶-etheno-2-aza-ATPBovine Cardiac Myosin-S1/Actomyosin-S1 (15°C)0.045 s⁻¹[8]
Effect of Actin on Dissociation
ε-aza-ADP dissociation from Myosin-S11,N⁶-etheno-2-aza-ADPBovine Cardiac (15°C)1.9 s⁻¹[8]
ε-aza-ADP dissociation from Actomyosin-S11,N⁶-etheno-2-aza-ADPBovine Cardiac (15°C)110 s⁻¹[8]

Experimental Protocols

Protocol 1: Measurement of ε-ATP Binding to Myosin using Stopped-Flow Fluorometry

This protocol describes the measurement of the kinetics of ε-ATP binding to myosin subfragment 1 (S1) by monitoring the increase in ε-ATP fluorescence.

Materials:

  • Purified Myosin S1

  • 1,N⁶-ethenoadenosine triphosphate (ε-ATP)

  • Stopped-flow fluorometer with an excitation wavelength set to the excitation maximum of ε-ATP (typically around 330-340 nm) and an emission cutoff filter (e.g., >400 nm).

  • Assay Buffer: 100 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 0.1 mM Dithiothreitol (DTT), pH 7.0.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Myosin S1 in the assay buffer. The final concentration in the stopped-flow cell should be substoichiometric to the ε-ATP concentration to ensure pseudo-first-order conditions.

    • Prepare a series of ε-ATP solutions in the assay buffer at various concentrations.

  • Instrument Setup:

    • Set the excitation wavelength of the stopped-flow fluorometer.

    • Use a long-pass filter to collect the total emission fluorescence of ε-ATP.

    • Equilibrate the instrument and syringes to the desired experimental temperature (e.g., 15°C or 20°C).

  • Data Acquisition:

    • Load one syringe with the Myosin S1 solution and the other with one of the ε-ATP solutions.

    • Rapidly mix the two solutions and record the fluorescence signal over time. The time course will show a rapid increase in fluorescence as ε-ATP binds to the myosin active site.

    • Repeat the measurement for each concentration of ε-ATP.

  • Data Analysis:

    • Fit the observed fluorescence transients to a single or double exponential function to obtain the observed rate constant (k_obs) for each ε-ATP concentration. The binding of etheno-aza-ATP has been observed to be biphasic at higher concentrations[1][2].

    • Plot the k_obs values against the corresponding ε-ATP concentrations.

    • For a simple two-step binding mechanism (a rapid equilibrium followed by a slower isomerization), the data can be fitted to a hyperbola to determine the elementary rate constants. For a single-step binding, the plot will be linear, and the slope will represent the apparent second-order rate constant of binding.

Protocol 2: Single Turnover ATPase Assay using ε-ATP

This protocol measures the rate of ε-ATP hydrolysis and subsequent product release by monitoring the changes in fluorescence in a single turnover experiment, where myosin is in excess of ε-ATP.

Materials:

  • Purified Myosin S1

  • ε-ATP

  • Stopped-flow fluorometer

  • Assay Buffer (as in Protocol 1)

Procedure:

  • Prepare Reagents:

    • Prepare a Myosin S1 solution in the assay buffer at a concentration significantly higher than the ε-ATP concentration.

    • Prepare a solution of ε-ATP in the assay buffer at a substoichiometric concentration relative to the myosin.

  • Instrument Setup:

    • Set up the stopped-flow fluorometer as described in Protocol 1.

  • Data Acquisition:

    • Load the Myosin S1 solution into one syringe and the ε-ATP solution into the other.

    • Initiate the reaction by rapid mixing and record the fluorescence intensity over time.

    • The fluorescence will rapidly increase upon binding, followed by a slower decrease as the hydrolysis products (ε-ADP and Pi) are formed and ε-ADP is subsequently released. The fluorescence of the M·ε-ADP complex is typically lower than the M·ε-ATP intermediate but higher than free ε-ATP[8].

  • Data Analysis:

    • The initial rapid rise corresponds to the binding of ε-ATP.

    • The subsequent slower decay phase can be fitted to a single exponential function. The rate constant of this decay represents the rate-limiting step of the single turnover, which could be hydrolysis or product release depending on the specific myosin isoform and conditions. For bovine cardiac myosin, this decay has a rate constant of approximately 0.045 s⁻¹ at 15°C[8].

Visualizations

Myosin ATPase Cycle with ε-ATP

// Nodes M [label="Myosin (M)", fillcolor="#F1F3F4", fontcolor="#202124"]; M_eATP [label="M·ε-ATP\n(High Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_eADP_Pi [label="M·ε-ADP·Pi\n(Intermediate Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; M_eADP [label="M·ε-ADP\n(Lower Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges M -> M_eATP [label="+ ε-ATP", color="#34A853"]; M_eATP -> M [label="- ε-ATP", color="#EA4335"]; M_eATP -> M_eADP_Pi [label="Hydrolysis", color="#202124"]; M_eADP_Pi -> M_eADP [label="- Pi", color="#202124"]; M_eADP -> M [label="- ε-ADP", color="#EA4335"]; } dot Caption: Simplified schematic of the myosin ATPase cycle probed by ε-ATP.

Experimental Workflow for Stopped-Flow Kinetics

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Myosin S1 and ε-ATP Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_syringes [label="Load Reagents into Stopped-Flow Syringes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Rapid Mixing", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; record [label="Record Fluorescence Change Over Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Fit Data to Exponential Function(s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; plot [label="Plot k_obs vs. [ε-ATP]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_constants [label="Determine Kinetic Rate Constants", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; prep_reagents -> load_syringes; load_syringes -> mix; mix -> record; record -> analyze; analyze -> plot; plot -> determine_constants; determine_constants -> end; } dot Caption: Workflow for determining myosin-ε-ATP binding kinetics.

Conclusion

Etheno-ATP and its derivatives are powerful fluorescent probes for investigating the intricate details of the myosin ATPase cycle. The significant fluorescence changes upon binding and during the subsequent steps of hydrolysis and product release provide a robust signal for kinetic measurements. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of myosin function and for the screening and characterization of novel myosin-targeting therapeutic agents.

References

Monitoring Purinergic Signaling with ε-ADP Fluorescent Analog: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine diphosphate (ADP), plays a pivotal role in a myriad of physiological processes, including neurotransmission, inflammation, and hemostasis.[1][2] The P2Y family of G protein-coupled receptors, particularly P2Y1, P2Y12, and P2Y13, are key players in these pathways, responding to extracellular ADP to initiate downstream signaling cascades.[3][4] Dysregulation of purinergic signaling is implicated in various pathological conditions, making these receptors attractive therapeutic targets.[5][6]

This document provides detailed application notes and protocols for utilizing 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP), a fluorescent analog of ADP, to monitor purinergic signaling. Its intrinsic fluorescence, which is sensitive to its microenvironment, allows for real-time investigation of nucleotide-protein interactions, enzymatic kinetics, and receptor binding without the need for radioactive labels.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for ε-ADP, essential for designing and interpreting experiments.

Table 1: Spectral Properties of ε-ADP
PropertyValueReference
Excitation Maximum (λex)~300 nm[8]
Emission Maximum (λem)~415 nm[8]
Molar Extinction Coefficient (ε) at 274 nm5,900 M⁻¹cm⁻¹ (for etheno-dA)[8]
Quantum Yield (Φ)~0.028 (for ε-NAD+)[9]

Note: The molar extinction coefficient is for the etheno-dA moiety. The quantum yield is for the related compound ε-NAD+ and serves as an estimate.

Table 2: Binding Affinity of ADP Analogs to P2Y Receptors
ReceptorLigandAffinity MetricValue (nM)Reference
P2Y1MRS2500 (antagonist)Ki0.78[10]
P2Y12MeSADP (agonist)EC50~1.2[11]
P2Y122MeSADP (agonist)Ki91.3 - 120[12]
P2Y132MeSADP (agonist)EC50Potent agonist[11][13]

Signaling Pathways and Experimental Workflows

Purinergic Signaling via P2Y Receptors

ADP released into the extracellular space binds to P2Y receptors on the cell surface, initiating intracellular signaling cascades. The P2Y1 receptor is coupled to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[10] P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12_13 P2Y12/P2Y13 Receptors ADP->P2Y12_13 e-ADP ε-ADP e-ADP->P2Y1 Binds e-ADP->P2Y12_13 Binds Gq Gq P2Y1->Gq Gi Gi P2Y12_13->Gi PLC Phospholipase C Gq->PLC AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

ADP and ε-ADP binding to P2Y receptors and subsequent signaling.

Experimental Workflow for Fluorescence Polarization Assay

Fluorescence polarization (FP) is a powerful technique to study the binding of ε-ADP to its target proteins in a homogeneous format.[15] The assay measures the change in the tumbling rate of ε-ADP upon binding to a larger molecule, such as a receptor or an antibody.

cluster_workflow Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare ε-ADP, Receptor/Antibody, and Buffer Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into Microplate Prepare_Reagents->Dispense_Reagents Incubate Incubate to Reach Equilibrium Dispense_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data (Binding Curve, Ki) Measure_FP->Analyze_Data End End Analyze_Data->End

General workflow for a fluorescence polarization binding assay.

Experimental Protocols

Protocol 1: Fluorescence Polarization Binding Assay

This protocol describes a competitive fluorescence polarization immunoassay to measure ADP production by an enzyme, which can be adapted to study direct binding to a purified receptor.[15]

Materials:

  • ε-ADP

  • Anti-ADP Antibody (or purified P2Y receptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20)[7]

  • Stop/Detection Buffer (for enzyme assays, e.g., Assay Buffer with 40 mM EDTA)[10]

  • Black, low-volume 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements (Excitation: ~340 nm, Emission: ~420 nm)[10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ε-ADP (e.g., 1 mM) in Assay Buffer. Determine the precise concentration using a molar extinction coefficient of ~5,900 M⁻¹cm⁻¹ at 274 nm (for the etheno-dA moiety).[8] Store at -20°C, protected from light.

    • Prepare serial dilutions of the anti-ADP antibody or purified receptor in Assay Buffer.

    • Prepare a working solution of ε-ADP at a concentration that gives a stable fluorescence signal (typically in the low nanomolar range).[7]

  • Assay Setup (Direct Binding):

    • To each well of the 384-well plate, add 10 µL of the serially diluted receptor.

    • Add 10 µL of the ε-ADP working solution to all wells.

    • Include control wells:

      • Buffer only (for background)

      • ε-ADP only (for minimum polarization)

      • Receptor only (for background)

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[7]

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader with the appropriate filters for ε-ADP.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the millipolarization (mP) values against the concentration of the receptor.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or Kd.

Protocol 2: Live-Cell Imaging of ε-ADP Binding

This protocol provides a general framework for visualizing the binding of ε-ADP to P2Y receptors on the surface of living cells.[16][17]

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., HEK293 cells, platelets)

  • Glass-bottom imaging dishes

  • ε-ADP

  • Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for ε-ADP.

Procedure:

  • Cell Preparation:

    • Seed the cells onto glass-bottom imaging dishes and culture overnight to allow for adherence.

  • Labeling:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Prepare a working solution of ε-ADP in the imaging medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

    • Add the ε-ADP solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with pre-warmed imaging medium to remove unbound ε-ADP.

  • Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire fluorescence images using the appropriate filter set for ε-ADP. Time-lapse imaging can be performed to monitor the dynamics of binding and internalization.

  • Data Analysis:

    • Quantify the fluorescence intensity on the cell surface or within intracellular compartments using image analysis software.

Protocol 3: Flow Cytometry Analysis of Platelet Activation

This protocol describes the use of flow cytometry to measure platelet activation in response to ε-ADP by monitoring the expression of activation markers like P-selectin (CD62P).

Materials:

  • Freshly drawn whole blood collected in an appropriate anticoagulant (e.g., acid-citrate-dextrose)

  • ε-ADP

  • Fluorescently labeled antibodies against platelet markers (e.g., anti-CD41-FITC) and activation markers (e.g., anti-CD62P-PE)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Blood Preparation:

    • Dilute whole blood 1:10 in PBS.

  • Stimulation:

    • Aliquot 50 µL of diluted blood into flow cytometry tubes.

    • Add varying concentrations of ε-ADP (e.g., 0.1 to 10 µM) to the tubes. Include an unstimulated control.

    • Incubate for 10-15 minutes at 37°C.

  • Staining:

    • Add the fluorescently labeled antibodies to each tube at their predetermined optimal concentrations.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation:

    • Add 500 µL of 1% paraformaldehyde to each tube to stop the reaction and fix the cells.

  • Acquisition:

    • Analyze the samples on a flow cytometer.

    • Identify the platelet population based on their forward and side scatter characteristics and positive staining for a platelet-specific marker like CD41.

  • Data Analysis:

    • Within the platelet gate, quantify the percentage of cells positive for the activation marker (e.g., CD62P) and the mean fluorescence intensity.

    • Plot the activation marker expression against the concentration of ε-ADP.

References

Chloroacetaldehyde Modification of Nucleic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetaldehyde (CAA) is a versatile chemical probe used to investigate the structure and interactions of nucleic acids. This bifunctional reagent selectively modifies single-stranded and conformationally dynamic regions of DNA and RNA, providing valuable insights into their higher-order structures, protein binding sites, and involvement in various cellular processes. CAA reacts primarily with the N1 position of adenine and the N3 position of cytosine, forming stable etheno (ε) adducts, namely 1,N⁶-ethenoadenosine (εA) and 3,N⁴-ethenocytidine (εC).[1][2][3] The formation of these adducts can be detected by various methods, including primer extension, chemical cleavage, and mass spectrometry, making CAA a powerful tool for nucleic acid footprinting.

These application notes provide detailed protocols for the modification of RNA and DNA with chloroacetaldehyde, methods for the analysis of modified sites, and a summary of quantitative data to facilitate experimental design and data interpretation.

Principle of Chloroacetaldehyde Modification

Chloroacetaldehyde is a single-strand-specific probe that reacts with unpaired adenine and cytosine residues in nucleic acids.[2] The reaction proceeds through the formation of a stable intermediate, which then dehydrates to form the fluorescent etheno derivative.[1] This modification effectively blocks the Watson-Crick base-pairing face of the modified nucleotides. The presence of these bulky adducts can be detected as stops or mutations during reverse transcription or can be converted into strand breaks by subsequent chemical treatment, allowing for the precise identification of modified bases.

Applications

  • RNA and DNA Structure Probing: Mapping single-stranded regions, loops, and other non-canonical structures.

  • Nucleic Acid Footprinting: Identifying binding sites of proteins, such as transcription factors and ribosomal proteins, by observing protection of specific nucleotides from CAA modification.[2]

  • Studying Nucleic Acid Dynamics: Investigating conformational changes in nucleic acids upon ligand binding or during biological processes like transcription.[2]

  • In Vivo Structure Analysis: Probing nucleic acid structures within living cells due to the cell-permeable nature of CAA.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the chloroacetaldehyde modification reaction to aid in experimental design.

Table 1: Reaction Conditions for Chloroacetaldehyde Modification

ParameterOptimal Value/RangeReference
pH (Adenosine) 4.5 - 5.0[1]
pH (Cytidine) 4.5 - 5.0[1]
Temperature 25°C - 50°C[5]
CAA Concentration 1 M (for tRNA)[5]

Table 2: Kinetic Data for Chloroacetaldehyde Reaction with Nucleosides

NucleosideProcessRate Constant (min⁻¹)Reference
Adenosine Intermediate Formation38 x 10⁻⁴[1]
Dehydration47 x 10⁻⁴[1]
Cytidine Intermediate Formation33 x 10⁻⁴[1]
Dehydration10 x 10⁻⁴[1]

Experimental Protocols

Protocol 1: Chloroacetaldehyde Modification of RNA for Primer Extension Analysis

This protocol is designed for probing the structure of a specific RNA molecule. The modified sites are detected as stops during reverse transcription.

Materials:

  • RNA of interest

  • Chloroacetaldehyde (CAA) solution (50% w/v in water)

  • Reaction Buffer: 50 mM Sodium Cacodylate (pH 7.0), 100 mM KCl, 10 mM MgCl₂

  • Stop Solution: 0.3 M Sodium Acetate, 1 mM EDTA

  • Ethanol (100% and 70%)

  • Nuclease-free water

  • Reverse transcriptase, dNTPs, and radiolabeled or fluorescently labeled primer specific to the RNA of interest

Procedure:

  • RNA Preparation: Resuspend the RNA in nuclease-free water to a final concentration of 1-2 µM.

  • Denaturation and Renaturation: Heat the RNA solution to 95°C for 2 minutes, then place on ice for 2 minutes to denature. Add Reaction Buffer and incubate at 37°C for 15 minutes to allow for proper folding.

  • CAA Modification:

    • Prepare a fresh dilution of CAA in nuclease-free water. The final concentration of CAA in the reaction will need to be optimized, but a starting point is 1-2% (v/v).

    • Add the diluted CAA to the RNA solution.

    • Incubate at 37°C for 10-30 minutes. The incubation time should be optimized to achieve an appropriate level of modification.

  • Quenching and Purification:

    • Stop the reaction by adding Stop Solution.

    • Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the RNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the modified RNA in nuclease-free water.

  • Primer Extension Analysis:

    • Anneal the labeled primer to the modified RNA.

    • Perform a reverse transcription reaction using a suitable reverse transcriptase.

    • Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the unmodified RNA.[6] Stops in the reverse transcription correspond to CAA-modified bases.

G cluster_prep RNA Preparation cluster_mod CAA Modification cluster_analysis Analysis RNA RNA Sample Denature Denature (95°C) RNA->Denature Renature Renature (37°C) Denature->Renature Add_CAA Add Chloroacetaldehyde Renature->Add_CAA Incubate_Mod Incubate (37°C) Add_CAA->Incubate_Mod Quench Quench Reaction Incubate_Mod->Quench Purify Purify RNA Quench->Purify Primer_Ext Primer Extension Purify->Primer_Ext Gel Denaturing PAGE Primer_Ext->Gel

Figure 1. Workflow for CAA modification of RNA and analysis by primer extension.
Protocol 2: Chloroacetaldehyde Footprinting of DNA and Analysis by Piperidine Cleavage

This protocol is suitable for identifying single-stranded regions in DNA or for footprinting protein-DNA interactions. Modified bases are converted to strand breaks by piperidine treatment.

Materials:

  • DNA of interest (end-labeled with a radioactive or fluorescent tag)

  • Chloroacetaldehyde (CAA) solution (50% w/v in water)

  • Reaction Buffer: 50 mM Sodium Cacodylate (pH 7.0), 100 mM NaCl

  • Piperidine (1 M)

  • Stop Solution: 0.3 M Sodium Acetate, 1 mM EDTA

  • Ethanol (100% and 70%)

  • Nuclease-free water

Procedure:

  • DNA Preparation: Prepare end-labeled DNA and purify it.

  • CAA Modification:

    • Resuspend the DNA in Reaction Buffer.

    • Add freshly diluted CAA to a final concentration of 1-5%.

    • Incubate at 37°C for 15-60 minutes.

  • Purification of Modified DNA:

    • Stop the reaction with Stop Solution.

    • Precipitate the DNA with ethanol as described in Protocol 1.

    • Resuspend the DNA pellet in nuclease-free water.

  • Piperidine Cleavage:

    • Add an equal volume of 1 M piperidine to the modified DNA.

    • Incubate at 90°C for 30 minutes.[7]

    • Lyophilize the sample to remove the piperidine.

    • Resuspend the sample in loading buffer.

  • Gel Electrophoresis:

    • Analyze the cleavage products on a denaturing polyacrylamide sequencing gel.

    • Bands on the gel correspond to the positions of CAA-modified bases.

G cluster_prep DNA Preparation cluster_mod CAA Modification cluster_analysis Analysis DNA End-labeled DNA Add_CAA Add Chloroacetaldehyde DNA->Add_CAA Incubate_Mod Incubate (37°C) Add_CAA->Incubate_Mod Purify Purify DNA Incubate_Mod->Purify Piperidine Piperidine Cleavage (90°C) Purify->Piperidine Gel Denaturing PAGE Piperidine->Gel

Figure 2. Workflow for CAA modification of DNA and analysis by piperidine cleavage.

Application Example: Probing Transcriptional Regulation

Chloroacetaldehyde footprinting can be used to study the interaction of RNA polymerase and regulatory proteins with promoter DNA during transcription initiation and elongation. For example, in the E. coli lac operon, CAA footprinting can reveal the melting of the DNA duplex at the promoter region upon binding of RNA polymerase, forming the "open complex." It can also show how the binding of the Lac repressor protein protects the operator region from CAA modification, preventing transcription.

G cluster_lac lac Operon Regulation Lactose Lactose Repressor Lac Repressor Lactose->Repressor inactivates Operator Operator Repressor->Operator binds Transcription Transcription Operator->Transcription blocks Promoter Promoter Promoter->Transcription initiates RNAP RNA Polymerase RNAP->Promoter binds

Figure 3. Simplified schematic of lac operon transcriptional regulation.

Troubleshooting

ProblemPossible CauseSolution
No or weak modification signal Insufficient CAA concentration or incubation time.Optimize CAA concentration and incubation time. Ensure the pH of the reaction is optimal.
RNA/DNA is highly structured.Use denaturing conditions before renaturation to ensure proper folding.
Excessive degradation High CAA concentration or prolonged incubation.Reduce CAA concentration or incubation time.
Nuclease contamination.Use nuclease-free reagents and sterile techniques.
High background in primer extension Non-specific stops by reverse transcriptase.Use a high-fidelity reverse transcriptase and optimize reaction conditions (e.g., temperature).
Smearing on the gel Incomplete piperidine removal or DNA precipitation.Ensure complete lyophilization after piperidine treatment and thorough washing of the DNA pellet.

Conclusion

Chloroacetaldehyde modification is a robust and informative technique for probing the structure and interactions of nucleic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to employ this method in their studies of nucleic acid biology and for applications in drug discovery and development. Careful optimization of reaction conditions is crucial for obtaining high-quality, interpretable data.

References

High-Resolution LC-MS Analysis of Etheno DNA Adducts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etheno DNA adducts are promutagenic lesions formed from the reaction of DNA with bifunctional electrophiles. These adducts can arise from both endogenous sources, such as lipid peroxidation, and exposure to exogenous carcinogens like vinyl chloride and urethane.[1][2][3] Their presence in biological systems is a significant biomarker for oxidative stress and carcinogenic risk, making their accurate quantification crucial for cancer etiology studies and in the development of therapeutic interventions.[4][5][6] High-resolution liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for the detection and quantification of these adducts, offering significant advantages over traditional methods like ³²P-postlabeling.[4][6][7] This application note provides a detailed protocol for the analysis of etheno DNA adducts, specifically 1,N⁶-etheno-2'-deoxyadenosine (εdA) and 3,N⁴-etheno-2'-deoxycytidine (εdC), using LC-MS/MS.

Formation and Repair of Etheno DNA Adducts

Etheno adducts are formed when reactive aldehydes or epoxides, generated from metabolic processes or environmental exposures, react with the nitrogen atoms of DNA bases, leading to the formation of an additional etheno ring.[2][8] For instance, lipid peroxidation, a consequence of oxidative stress, produces reactive species like trans-4-hydroxy-2-nonenal (HNE) that can lead to the formation of εdA and εdC.[2][3] Exogenous compounds such as vinyl chloride are metabolized by cytochrome P450 enzymes to chloroethylene oxide and chloroacetaldehyde, which readily form etheno adducts with DNA.[2][8]

The persistence of these adducts can lead to mutations during DNA replication.[2] To counteract this, cells have evolved repair mechanisms, primarily the base excision repair (BER) pathway.[8] This process is initiated by specific DNA glycosylases that recognize and excise the damaged base, leaving an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes to restore the correct DNA sequence. In some cases, direct reversal of the damage can also occur through the action of certain repair proteins.[8][9]

Etheno_Adduct_Formation_and_Repair cluster_formation Adduct Formation cluster_repair DNA Repair Exogenous Exogenous Carcinogens (e.g., Vinyl Chloride) Reactive_Intermediates Reactive Intermediates (e.g., Chloroacetaldehyde, HNE) Exogenous->Reactive_Intermediates Endogenous Endogenous Processes (e.g., Lipid Peroxidation) Endogenous->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Etheno_Adducts Etheno DNA Adducts (εdA, εdC) DNA->Etheno_Adducts Adduct Formation BER Base Excision Repair (BER) - DNA Glycosylases Etheno_Adducts->BER Direct_Reversal Direct Reversal Etheno_Adducts->Direct_Reversal Repaired_DNA Repaired DNA BER->Repaired_DNA Direct_Reversal->Repaired_DNA

Figure 1: Simplified pathway of etheno DNA adduct formation and repair.

Quantitative Data Summary

The following tables summarize quantitative data for εdA and εdC adducts from various studies, showcasing the levels detected in different biological matrices.

Table 1: Levels of 1,N⁶-etheno-2'-deoxyadenosine (εdA) in Biological Samples

Biological SampleSpeciesConditionAdduct Level (adducts / 10⁸ nucleotides)Reference
Liver DNAMouse (B6C3F1)Untreated~1[1]
Liver DNARatUntreated~1[1]
Human PlacentaHumanNormal>100[10]
White Blood CellsHumanBenzene-exposed workers8.2 (fmol/µg DNA)[5]
White Blood CellsHumanNon-benzene-exposed workers0.4 (fmol/µg DNA)[5]

Table 2: Levels of 3,N⁴-etheno-2'-deoxycytidine (εdC) in Biological Samples

Biological SampleSpeciesConditionAdduct Level (adducts / 10⁸ nucleotides)Reference
Liver DNAMouseUntreated~5[4]
Liver DNARatUntreated~5[4]
Calf Thymus DNA-Commercial-[4]
White Blood CellsHumanBenzene-exposed workers32.8 (fmol/µg DNA)[5]
White Blood CellsHumanNon-benzene-exposed workers7.7 (fmol/µg DNA)[5]

Experimental Protocol: High-Resolution LC-MS/MS Analysis of Etheno DNA Adducts

This protocol outlines a general procedure for the quantification of εdA and εdC in biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.

Materials and Reagents
  • DNA isolation kit (e.g., Qiagen)

  • Enzymes for DNA hydrolysis: Nuclease P1, Alkaline Phosphatase

  • Isotopically labeled internal standards: [¹⁵N₅]-εdA, [¹⁵N₃]-εdC

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or online trapping column

  • Immunoaffinity columns (optional, for higher sensitivity)[4][11]

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Tissue, Blood, etc.) DNA_Isolation 2. DNA Isolation Sample_Collection->DNA_Isolation DNA_Quantification 3. DNA Quantification (UV Absorbance) DNA_Isolation->DNA_Quantification Internal_Standard 4. Addition of Isotopically Labeled Internal Standards DNA_Quantification->Internal_Standard Enzymatic_Hydrolysis 5. Enzymatic Hydrolysis to Nucleosides Internal_Standard->Enzymatic_Hydrolysis Sample_Cleanup 6. Sample Cleanup and Enrichment (SPE or Immunoaffinity Chromatography) Enzymatic_Hydrolysis->Sample_Cleanup LC_Separation 7. LC Separation Sample_Cleanup->LC_Separation MS_Detection 8. High-Resolution MS/MS Detection LC_Separation->MS_Detection Data_Analysis 9. Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General experimental workflow for LC-MS analysis of etheno DNA adducts.
Detailed Methodology

3.1 DNA Isolation and Quantification

  • Isolate genomic DNA from the biological sample using a commercial kit according to the manufacturer's instructions. To prevent artifactual formation of adducts, it is recommended to include antioxidants like glutathione during the isolation process.[12]

  • Quantify the isolated DNA using UV absorbance at 260 nm. Assess the purity by calculating the A260/A280 ratio, which should be approximately 1.8.

3.2 DNA Hydrolysis

  • To a known amount of DNA (e.g., 10-100 µg), add the isotopically labeled internal standards ([¹⁵N₅]-εdA and [¹⁵N₃]-εdC) at a concentration similar to the expected level of the native adducts.[1][4]

  • Perform enzymatic hydrolysis to release the nucleosides. A common approach involves a two-step digestion:

    • First, incubate the DNA with nuclease P1 at 37°C for 1-2 hours.

    • Then, add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours.

3.3 Sample Cleanup and Enrichment

To remove the highly abundant unmodified nucleosides and other matrix components that can cause ion suppression, a cleanup step is essential.[10][13]

  • Offline Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge. Condition the cartridge with methanol and then water. Load the hydrolyzed DNA sample, wash with water to remove salts and polar impurities, and elute the adducts with methanol.

  • Online SPE: Couple an online trapping column to the LC system. The sample is loaded onto the trapping column, washed, and then the analytes are eluted onto the analytical column by switching the valve.[1]

  • Immunoaffinity Chromatography: For enhanced sensitivity and specificity, particularly for εdC, online or offline immunoaffinity chromatography can be employed using antibodies specific to the etheno adducts.[4][11] This method can achieve up to a 100-fold increase in sensitivity compared to silica-based trapping systems.[4]

3.4 High-Resolution LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used. For improved separation, a graphitized carbon column can be utilized.[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the adducts.

    • Flow Rate: Dependent on the column dimensions (analytical or nano-LC).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common for targeted quantification due to its high sensitivity and selectivity.[14] High-resolution mass spectrometry (HRAM) can also be used for increased specificity.[12][13]

    • Transitions: The fragmentation of the precursor ion [MH]⁺ of the etheno-deoxynucleoside adducts results in a characteristic neutral loss of the deoxyribose moiety (116.0474 Da).[13][14] The following transitions are typically monitored:

      • εdA: m/z 276.1 → m/z 160.1

      • [¹⁵N₅]-εdA: m/z 281.1 → m/z 165.1

      • εdC: m/z 252.1 → m/z 136.1

      • [¹⁵N₃]-εdC: m/z 255.1 → m/z 139.1

3.5 Data Analysis and Quantification

  • Integrate the peak areas for the native adducts and their corresponding isotopically labeled internal standards.

  • Calculate the response ratio (native adduct peak area / internal standard peak area).

  • Generate a calibration curve using known concentrations of the adduct standards and their internal standards.

  • Quantify the amount of each etheno adduct in the sample by interpolating the response ratio from the calibration curve.

  • Normalize the adduct amount to the initial amount of DNA to express the results as adducts per parent nucleotide or per microgram of DNA.

Conclusion

The high-resolution LC-MS/MS method described provides a robust and sensitive approach for the quantification of etheno DNA adducts in various biological samples. The use of isotopically labeled internal standards and effective sample cleanup are critical for achieving accurate and reproducible results. This methodology is invaluable for researchers in toxicology, cancer biology, and drug development for assessing DNA damage and the efficacy of preventative or therapeutic strategies.

References

Utilizing ε-NAD as a Fluorescent Substrate for ADP-Ribosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N6-ethenonicotinamide adenine dinucleotide (ε-NAD) is a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) that serves as a valuable tool for studying ADP-ribosylation reactions. Its intrinsic fluorescence, with an excitation maximum around 300 nm and an emission maximum near 410 nm, allows for the direct and continuous monitoring of enzyme activity without the need for radioactive isotopes or coupled assays.[1] This makes ε-NAD an ideal substrate for high-throughput screening (HTS) of inhibitors and activators of ADP-ribosyltransferases, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[2][3]

ADP-ribosylation is a crucial post-translational modification involved in a myriad of cellular processes, including DNA repair, gene regulation, and cell signaling.[4] Dysregulation of this process is implicated in various diseases, most notably cancer and neurodegenerative disorders. Enzymes such as PARPs and sirtuins, which utilize NAD+ as a substrate, are therefore significant targets for drug discovery.[5][6] These application notes provide detailed protocols for utilizing ε-NAD to assay the activity of these important enzyme families.

Properties of ε-NAD

PropertyValueReference
Molecular FormulaC27H32N7O14P2[1]
Excitation Wavelength (λex)~300 nm[1]
Emission Wavelength (λem)~410 nm[1]
Purity>95% (HPLC)[1]
SolubilitySoluble in water[1]
Storage-20°C, protected from light[1]

Quantitative Data for Enzyme Assays

The following tables summarize key quantitative data for PARP and sirtuin assays. It is important to note that while ε-NAD is a validated substrate, specific kinetic parameters (Km and kcat) are not widely available in the public domain. The provided IC50 values are typically determined using native NAD+ but are representative of the relative potency of inhibitors that can be assessed using ε-NAD-based assays.

PARP Inhibitor IC50 Values
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1 - 51 - 2[7]
Rucaparib1 - 71 - 2[7]
Talazoparib~1~1.5[7]
Niraparib~3~2[7]
Veliparib~5~2[7]
Sirtuin Inhibitor IC50 Values
InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT5 IC50 (µM)Reference
Suramin0.2971.1522[1]
Cambinol5659>300[1]
Tenovin-1~10-20--[1]
EX-5270.038 - 0.098>20>50[8]

Signaling Pathways

PARP1 Signaling in DNA Single-Strand Break Repair

PARP1_Signaling cluster_0 Cellular Response to DNA Damage DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 eNAD ε-NAD+ eNAD->PARP1 fluorescent substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair

Caption: PARP1 signaling in response to DNA single-strand breaks.

SIRT1 Deacetylase Signaling Pathway

SIRT1_Signaling cluster_1 SIRT1-Mediated Deacetylation SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate deacetylates NAM Nicotinamide SIRT1->NAM OAADPR O-Acetyl-ADP-Ribose SIRT1->OAADPR NAD NAD+ NAD->SIRT1 eNAD ε-NAD+ eNAD->SIRT1 fluorescent substrate Acetylated_Substrate Acetylated Substrate (e.g., p53, histones) Acetylated_Substrate->SIRT1 Downstream Downstream Cellular Effects (Gene Silencing, Apoptosis Regulation) Deacetylated_Substrate->Downstream

Caption: SIRT1-mediated deacetylation of protein substrates.

Experimental Protocols

General Assay Principle

The use of ε-NAD in ADP-ribosylation assays is based on the change in fluorescence upon its conversion to ε-ADP-ribose. The enzymatic reaction involves the transfer of the ε-ADP-ribose moiety from ε-NAD to an acceptor molecule (e.g., a protein substrate for PARPs or an acetylated peptide for sirtuins), releasing nicotinamide. The fluorescence of the resulting ε-ADP-ribose product can be monitored in real-time using a fluorescence plate reader.

Experimental Workflow for a Fluorescent Enzyme Assay

Assay_Workflow cluster_2 Enzyme Activity Assay Workflow A Prepare Assay Buffer and Reagents B Add Enzyme, Substrate, and ε-NAD to Microplate A->B C Incubate at Optimal Temperature B->C D Measure Fluorescence (Ex: 300 nm, Em: 410 nm) C->D E Data Analysis: Calculate Enzyme Activity D->E

Caption: General workflow for a fluorescent enzyme assay using ε-NAD.

Detailed Protocol: PARP1 Activity Assay for Inhibitor Screening

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

Materials:

  • Human recombinant PARP1 enzyme

  • Activated DNA (e.g., double-stranded DNA with single-strand breaks)

  • ε-NAD

  • PARP1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader with excitation and emission filters for ~300 nm and ~410 nm, respectively.

Procedure:

  • Reagent Preparation:

    • Prepare PARP1 assay buffer and keep on ice.

    • Dilute PARP1 enzyme to the desired concentration (e.g., 10 nM) in cold assay buffer.

    • Dilute activated DNA to the desired concentration (e.g., 1 µg/mL) in assay buffer.

    • Prepare a stock solution of ε-NAD (e.g., 1 mM) in assay buffer. Protect from light.

    • Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (per well):

    • Add 20 µL of PARP1 assay buffer.

    • Add 10 µL of the test compound dilution or DMSO (for control wells).

    • Add 10 µL of diluted activated DNA.

    • Add 10 µL of diluted PARP1 enzyme.

  • Initiation and Incubation:

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of ε-NAD solution (final concentration, e.g., 100 µM).

    • Immediately start monitoring the fluorescence in a plate reader set to kinetic mode.

  • Data Acquisition:

    • Plate Reader Settings:

      • Excitation: 300 nm

      • Emission: 410 nm

      • Read Interval: 1 minute

      • Total Read Time: 30-60 minutes

      • Temperature: 25°C or 37°C

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol: SIRT1 Deacetylase Activity Assay

This protocol is suitable for screening SIRT1 inhibitors or activators.

Materials:

  • Human recombinant SIRT1 enzyme

  • Acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine)

  • ε-NAD

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (inhibitors/activators) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare SIRT1 assay buffer and keep on ice.

    • Dilute SIRT1 enzyme to the desired concentration (e.g., 50 nM) in cold assay buffer.

    • Dilute the acetylated peptide substrate to the desired concentration (e.g., 50 µM) in assay buffer.

    • Prepare a stock solution of ε-NAD (e.g., 1 mM) in assay buffer. Protect from light.

    • Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer.

  • Assay Setup (per well):

    • Add 20 µL of SIRT1 assay buffer.

    • Add 10 µL of the test compound dilution or DMSO.

    • Add 10 µL of diluted acetylated peptide substrate.

    • Add 10 µL of diluted SIRT1 enzyme.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of ε-NAD solution (final concentration, e.g., 200 µM).

    • Incubate the plate at 37°C for 60 minutes. For kinetic measurements, start reading immediately.

  • Data Acquisition (Endpoint or Kinetic):

    • Plate Reader Settings:

      • Excitation: 300 nm

      • Emission: 410 nm

    • For endpoint assays, read the fluorescence after the incubation period. For kinetic assays, monitor the fluorescence over time.

  • Data Analysis:

    • For endpoint assays, subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition or activation for each test compound concentration relative to the DMSO control.

    • Plot the results to determine IC50 or EC50 values.

Conclusion

ε-NAD is a powerful and convenient fluorescent substrate for studying the activity of ADP-ribosylating enzymes like PARPs and sirtuins. The protocols outlined in these application notes provide a robust framework for researchers in academic and industrial settings to perform enzyme activity assays, screen for novel modulators, and further investigate the roles of these important enzymes in health and disease. The direct fluorescent readout simplifies the assay procedure, making it amenable to high-throughput applications in drug discovery.

References

Troubleshooting & Optimization

How to improve signal-to-noise for ethenoadenosine fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ethenoadenosine fluorescence experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is ethenoadenosine and why is it used as a fluorescent probe?

Ethenoadenosine (εA) is a fluorescent derivative of adenosine. An etheno bridge links the N1 and N6 positions of the adenine base, creating a tricyclic ring system that is intrinsically fluorescent, a property absent in the parent adenosine molecule.[1] This fluorescence is valuable for studying enzyme kinetics, protein-ligand interactions, and purinergic signaling pathways.[1] The fluorescence intensity of ethenoadenosine derivatives can change upon binding to a protein or in response to other environmental alterations, providing a signal to monitor these molecular events.[2]

Q2: What are the typical excitation and emission wavelengths for ethenoadenosine?

The typical excitation maximum for ethenoadenosine derivatives is in the range of 300-310 nm, and the emission maximum is around 410-415 nm.[1] These values can vary slightly depending on the solvent and the binding state of the molecule.[1] For instance, the fluorescence emission maximum of nicotinamide 1,N(6)-ethenoadenine dinucleotide is 410 nm upon excitation at 300 nm.[3]

Q3: What is the quantum yield of ethenoadenosine fluorescence?

The fluorescence quantum yield of ethenoadenosine and its derivatives can vary significantly. For example, the quantum yield for nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+) in a neutral aqueous solution has been determined to be 0.028.[4] In contrast, the quantum yield for 1,N6-ethenoadenosine-5'-diphosphate (ε-ADP) in an aqueous solution can be as high as 0.5 - 1.0.[1] The quantum yield is influenced by factors such as the molecular conformation and the local environment.

Q4: What factors can influence the fluorescence of ethenoadenosine?

Several factors can affect the fluorescence of ethenoadenosine, including:

  • pH: Protonation of the ethenoadenine ring, which can occur in acidic media, can lead to a blue-shifted fluorescence.[5] The fluorescence properties can depend on the degree of protonation.[5]

  • Temperature: Lowering the temperature can affect the fluorescence spectrum, particularly in acidic conditions.[5]

  • Solvent: The solvent environment can influence the quantum yield. For example, the quantum yield of etheno-AMP in ethanol is about 40% of its value in water.[6]

  • Quenching Agents: Various molecules can quench the fluorescence of ethenoadenosine through dynamic or static mechanisms.[4][7][8]

  • Binding to Proteins: The fluorescence intensity can increase significantly when ε-ATP binds to proteins like actin.[2] However, proximity to certain amino acid residues, such as tryptophan, can lead to complete fluorescence quenching.[4]

Troubleshooting Guide

This guide addresses common issues encountered during ethenoadenosine fluorescence experiments, focusing on improving the signal-to-noise ratio.

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

CauseSuggested Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for your ethenoadenosine derivative (typically ~300-310 nm excitation and ~410-415 nm emission).[1] Optimize the PMT gain and integration time to maximize signal detection without saturating the detector.[9]
Degradation of Ethenoadenosine Derivative Ensure proper storage of your ethenoadenosine compounds, typically protected from light and at a low temperature as recommended by the supplier. Prepare fresh solutions for your experiments.
Low Concentration of Fluorophore Increase the concentration of the ethenoadenosine derivative in your sample. Be mindful that excessively high concentrations can lead to inner filter effects.
Fluorescence Quenching Identify and remove potential quenching agents from your buffer or sample. Common quenchers include iodide and acrylamide.[10] If your protein of interest has a nearby tryptophan residue, this can also cause quenching.[4]
Improper pH of the Buffer The fluorescence of ethenoadenosine can be pH-dependent.[5] Ensure your buffer pH is optimal for your specific ethenoadenosine derivative and experimental system. A neutral pH is often a good starting point.
Issue 2: High Background Signal

Possible Causes and Solutions:

CauseSuggested Solution
Fluorescent Impurities Use high-purity ethenoadenosine derivatives. If you synthesize your own, consider purification by HPLC to remove fluorescent impurities.[4]
Contaminated Buffers or Solvents Use high-purity, fluorescence-free buffers and solvents. Filter your buffers to remove any particulate matter that could cause light scattering.
Autofluorescence from Sample Components If working with biological samples, consider the autofluorescence of other molecules (e.g., NADH, FAD). Measure the fluorescence of a blank sample containing all components except the ethenoadenosine derivative and subtract this from your experimental readings.
Light Scattering Centrifuge or filter your samples to remove any precipitates or aggregates that can cause light scattering, which can be misinterpreted as fluorescence.
Instrumental Noise Allow the instrument's lamp to warm up and stabilize before taking measurements. Optimize instrument settings to reduce electronic noise.[11][12]

Key Experimental Protocols

Protocol 1: General Ethenoadenosine Fluorescence Measurement
  • Instrument Warm-up: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

  • Sample Preparation:

    • Prepare a stock solution of your ethenoadenosine derivative in a suitable buffer (e.g., phosphate or HEPES buffer at a neutral pH).

    • Prepare your experimental samples by diluting the stock solution to the desired final concentration in the assay buffer.

    • Prepare a blank sample containing only the assay buffer and any other components of your experiment except the ethenoadenosine derivative.

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 305 nm) and emission wavelength (e.g., 410 nm).

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity, while wider slits increase the signal but may reduce resolution. A good starting point is 5 nm for both.

    • Adjust the PMT voltage or gain to a level that provides a good signal-to-noise ratio without saturating the detector with your most fluorescent sample.

  • Measurement:

    • Place the blank sample in the fluorometer and zero the instrument.

    • Measure the fluorescence intensity of your experimental samples.

    • For each sample, record the fluorescence intensity at the peak emission wavelength.

Protocol 2: Derivatization of Adenosine to Ethenoadenosine

This protocol describes a general method for synthesizing ethenoadenosine by reacting adenosine with chloroacetaldehyde.

  • Reaction Setup:

    • Dissolve adenosine in an aqueous solution.

    • Adjust the pH to a slightly acidic to neutral range (pH 4.0-6.0) using a suitable buffer (e.g., sodium acetate).[13]

  • Etheno-derivatization:

    • Add an excess of chloroacetaldehyde to the adenosine solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-80°C) for several hours.[13] The optimal time and temperature may need to be determined empirically.[13]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Once the reaction is complete, the ethenoadenosine product can be purified from the reaction mixture using techniques like anion-exchange chromatography.[1]

Visualizations

Troubleshooting_Workflow start Start: Low Signal-to-Noise check_instrument Check Instrument Settings (Wavelengths, Gain) start->check_instrument check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents optimize_conditions Optimize Experimental Conditions (pH, Temperature) start->optimize_conditions troubleshoot_quenching Investigate Quenching start->troubleshoot_quenching analyze_background Analyze Background Signal start->analyze_background solution_instrument Adjust Settings check_instrument->solution_instrument solution_reagents Use High-Purity Reagents check_reagents->solution_reagents solution_conditions Modify Buffer/Temp optimize_conditions->solution_conditions solution_quenching Remove Quenchers troubleshoot_quenching->solution_quenching solution_background Subtract Blank analyze_background->solution_background end Improved Signal-to-Noise solution_instrument->end solution_reagents->end solution_conditions->end solution_quenching->end solution_background->end

Caption: Troubleshooting workflow for low signal-to-noise in ethenoadenosine fluorescence experiments.

Factors_Affecting_Fluorescence cluster_environmental Environmental Factors cluster_molecular Molecular Interactions ethenoadenosine Ethenoadenosine Fluorescence pH pH ethenoadenosine->pH affects protonation temperature Temperature ethenoadenosine->temperature influences spectrum solvent Solvent Polarity ethenoadenosine->solvent impacts quantum yield quenching Quenching Agents (e.g., Iodide, Tryptophan) ethenoadenosine->quenching decreases intensity binding Protein Binding ethenoadenosine->binding can enhance or quench

Caption: Key factors influencing the fluorescence signal of ethenoadenosine.

References

Chloroacetaldehyde (CAA) RNA Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chloroacetaldehyde (CAA) for RNA labeling.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chloroacetaldehyde (CAA) RNA labeling?

Chloroacetaldehyde is a chemical probe that selectively reacts with unpaired adenine (A) and cytosine (C) residues in RNA molecules. The reaction forms stable, fluorescent etheno-adducts (εA and εC), allowing for the identification of single-stranded regions within an RNA structure. This method is valuable for studying RNA secondary and tertiary structure, as well as RNA-protein interactions.[1][2]

Q2: What are the optimal reaction conditions for CAA labeling?

Optimal labeling is typically achieved under acidic to neutral conditions. The pH range of 4.5–5.0 has been found to be optimal for the reaction with both adenosine and cytidine.[3][4] Reaction temperature and incubation time can be varied to control the extent of labeling, with common conditions being incubation at 25°C to 37°C for several hours.[5]

Q3: How can I purify my RNA after CAA labeling?

Purification of CAA-labeled RNA is crucial to remove unreacted CAA and other reaction components. Common methods include ethanol precipitation, size-exclusion chromatography (e.g., using G-50 columns), and commercially available RNA purification kits.[6][7][8][9] For applications sensitive to even trace amounts of contaminants, HPLC purification can be employed.[5][10]

Q4: How can I quantify the efficiency of my CAA labeling reaction?

Labeling efficiency can be assessed using several methods:

  • UV-Vis Spectrophotometry: The formation of etheno-adducts leads to a characteristic shift in the UV absorbance spectrum. While not providing a precise quantification of labeling at specific sites, it can give a general indication of the overall modification level.[11][12][13]

  • Fluorescence Spectroscopy: The etheno-adducts are fluorescent, and their emission can be measured to quantify the extent of labeling. A standard curve with known concentrations of labeled RNA can be used for more accurate quantification.[14][15]

  • Reverse Transcription-based methods: Labeled sites can block or cause mutations during reverse transcription. Analyzing the cDNA products by methods like gel electrophoresis or sequencing can identify the modified bases.

  • Mass Spectrometry: This technique can precisely identify and quantify the modified nucleotides within the RNA sequence.

Q5: Is chloroacetaldehyde hazardous to work with?

Yes, chloroacetaldehyde is a toxic and reactive chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated chemical fume hood.[16] Anhydrous CAA can polymerize on standing.[16]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Labeling Suboptimal pH: The reaction is highly pH-dependent.Ensure the reaction buffer is within the optimal pH range of 4.5-5.0.[3][4] Prepare fresh buffer and verify the pH.
Degraded Chloroacetaldehyde: CAA solutions can degrade over time.Use a fresh or properly stored solution of chloroacetaldehyde. Anhydrous CAA can polymerize upon standing.[16]
RNA Secondary Structure: The target adenine and cytosine residues may be in double-stranded regions or otherwise inaccessible.Consider denaturing the RNA before labeling by heating and snap-cooling. Be aware that this will label all accessible A and C residues, not just those in single-stranded regions of the native structure.
Insufficient Incubation Time or Temperature: The reaction may not have proceeded to completion.Increase the incubation time or temperature. A common starting point is 25°C for 2-4 hours.[5] Optimization may be required for your specific RNA.
Low Concentration of Reactants: The concentration of RNA or CAA may be too low.Increase the concentration of RNA and/or CAA in the reaction.
RNA Degradation RNase Contamination: RNA is highly susceptible to degradation by RNases.Use RNase-free water, reagents, and labware.[17][18][19] Wear gloves at all times. Consider adding an RNase inhibitor to the reaction.[18]
Harsh Reaction Conditions: Prolonged incubation at high temperatures or extreme pH can lead to RNA degradation.Optimize the reaction conditions to use the mildest effective temperature and incubation time. Ensure the pH is not too acidic or basic.
Non-specific Labeling or Side Reactions Reaction with other bases: While CAA is highly selective for unpaired A and C, some minor reactivity with other bases might occur under non-optimal conditions.Adhere to the recommended pH range of 4.5-5.0 to maximize specificity.[3][4]
Formation of Stable Intermediates: The reaction proceeds through a stable hydrated intermediate that is not fluorescent.[3][5][10]After the initial reaction, a "maturation" step can be performed by incubating the modified tRNA in water at 50°C to quantitatively convert the intermediates into the final etheno-derivatives.[5][10]
Difficulty Purifying Labeled RNA Inefficient Precipitation: Small RNA fragments may not precipitate efficiently with ethanol.Add a carrier like glycogen to the ethanol precipitation to improve the recovery of small RNAs.[20]
Co-precipitation of Contaminants: Unreacted CAA or other salts may co-precipitate with the RNA.Use a purification method that effectively removes small molecules, such as size-exclusion chromatography or a dedicated RNA cleanup kit.[8][9]

Experimental Protocols

Detailed Protocol for Chloroacetaldehyde (CAA) Labeling of RNA

This protocol provides a general framework for CAA labeling. Optimal conditions may vary depending on the specific RNA and experimental goals.

1. Reagent Preparation:

  • RNA Sample: Resuspend the purified RNA in RNase-free water to a desired stock concentration (e.g., 1-10 µM).

  • Reaction Buffer: Prepare a 10x reaction buffer (e.g., 1 M sodium cacodylate, pH 5.0). Ensure the final pH of the reaction mixture is between 4.5 and 5.0.

  • Chloroacetaldehyde (CAA) Solution: Prepare a fresh stock solution of CAA (e.g., 1 M in RNase-free water) immediately before use. Handle CAA in a chemical fume hood with appropriate PPE.

2. Labeling Reaction:

  • In an RNase-free microcentrifuge tube, combine the following on ice:

    • RNA sample (to a final concentration of 1-5 µM)

    • 10x Reaction Buffer (to a final concentration of 1x)

    • RNase-free water to the desired final volume.

  • Add the freshly prepared CAA solution to a final concentration of 10-100 mM. The optimal concentration should be determined empirically.

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 25°C for 2-4 hours. The incubation time and temperature can be optimized.

  • (Optional Maturation Step): To convert stable intermediates to the final etheno-adducts, purify the RNA from the CAA reaction (see step 3) and then incubate it in RNase-free water at 50°C for 1-2 hours.[5][10]

3. Purification of Labeled RNA:

  • Stop the reaction by adding a solution to quench the CAA, such as a final concentration of 100 mM β-mercaptoethanol.

  • Purify the labeled RNA using one of the following methods:

    • Ethanol Precipitation: Add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).[7][21] Incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in RNase-free water.

    • Size-Exclusion Chromatography: Use a pre-packed column (e.g., G-50) to separate the labeled RNA from smaller molecules like unreacted CAA.

    • RNA Purification Kit: Use a commercial kit according to the manufacturer's instructions.

4. Analysis of Labeled RNA:

  • Assess the integrity of the labeled RNA by running an aliquot on a denaturing polyacrylamide or agarose gel.

  • Quantify the labeling efficiency using spectrophotometry or fluorometry as described in the FAQ section.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis rna RNA Sample mix Combine RNA, Buffer, and CAA rna->mix buffer Reaction Buffer (pH 4.5-5.0) buffer->mix caa Chloroacetaldehyde Solution caa->mix incubate Incubate (e.g., 25°C, 2-4h) mix->incubate maturation Optional: Maturation (50°C, 1-2h) incubate->maturation purify Purify Labeled RNA (Ethanol Precipitation, SEC, or Kit) incubate->purify maturation->purify analyze Analyze Labeled RNA (Gel Electrophoresis, Spectroscopy) purify->analyze

Caption: Workflow for chloroacetaldehyde (CAA) RNA labeling.

G cluster_adenosine Reaction with Adenosine cluster_cytosine Reaction with Cytosine A Adenine IntermediateA Hydrated Intermediate A->IntermediateA + CAA CAA1 Chloroacetaldehyde EthenoA 1,N6-Ethenoadenosine (εA) (Fluorescent) IntermediateA->EthenoA - H2O C Cytosine IntermediateC Hydrated Intermediate C->IntermediateC + CAA CAA2 Chloroacetaldehyde EthenoC 3,N4-Ethenocytosine (εC) (Fluorescent) IntermediateC->EthenoC - H2O

Caption: Reaction of CAA with adenine and cytosine.

References

Technical Support Center: Minimizing Photobleaching of 1,N⁶-Ethenoadenosine Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of 1,N⁶-ethenoadenosine (ε-A) probes. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during fluorescence microscopy experiments.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments with ε-A probes.

Problem: Rapid Loss of Fluorescence Signal During Image Acquisition

A rapid decrease in the fluorescence intensity of your ε-A probe is a classic sign of photobleaching. The following table summarizes potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution Quantitative Consideration/Efficacy
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the minimum level that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.The rate of photobleaching is often directly proportional to the intensity of the excitation light. Even a small reduction can significantly increase probe longevity.
Prolonged Exposure Time Use the shortest possible camera exposure time that allows for a clear image. For time-lapse experiments, increase the interval between image acquisitions.Minimizing the duration of light exposure directly reduces the total number of photons that interact with the fluorophore, thereby decreasing the probability of photochemical degradation.[1]
Presence of Reactive Oxygen Species (ROS) Employ a high-quality commercial antifade mounting medium containing ROS scavengers. For live-cell imaging, consider supplementing the medium with antioxidants like Trolox or ascorbic acid.Antifade reagents can significantly increase the photostability of fluorophores. For example, VECTASHIELD® has been shown to increase the half-life of fluorescein, a different fluorophore, by over 10-fold. While specific data for ε-A is limited, a similar trend is expected.
Suboptimal Imaging Wavelength Ensure your excitation source is well-matched to the excitation maximum of your ε-A probe (typically around 300-310 nm).[2] Off-peak excitation can be inefficient and contribute to photodamage.Mismatched excitation can lead to lower quantum yield and increased heating, which can accelerate photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for 1,N⁶-ethenoadenosine (ε-A) probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. For ε-A probes, which are intrinsically fluorescent derivatives of adenosine used to study crucial biological processes like enzyme kinetics and purinergic signaling, photobleaching leads to a diminished signal. This can compromise the quality of images, reduce the accuracy of quantitative measurements, and limit the duration of imaging experiments.[2]

Q2: What are the primary factors that contribute to the photobleaching of ε-A probes?

A2: The main factors include:

  • High-intensity illumination: Powerful light sources, like lasers, accelerate the rate of photobleaching.

  • Long exposure times: Continuous exposure to excitation light, even at moderate intensity, leads to cumulative damage.

  • Presence of molecular oxygen: Excited fluorophores can react with oxygen to produce reactive oxygen species (ROS), which then degrade the probe.

  • Environmental conditions: The pH and chemical composition of the medium can influence the photostability of the probe.

Q3: How do antifade reagents work to protect ε-A probes?

A3: Antifade reagents are chemical compounds, often included in mounting media, that protect fluorophores from photobleaching. Most work by scavenging for reactive oxygen species (ROS) generated during fluorescence excitation. Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). For live-cell imaging, antioxidants like Trolox (a vitamin E analog) and ascorbic acid (vitamin C) can be added to the imaging medium to perform a similar protective function.

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, do-it-yourself antifade recipes are available. A common formulation involves dissolving an antifade agent like DABCO or n-propyl gallate in a glycerol-based buffer. However, the performance and consistency of commercial antifade reagents are generally higher and they are recommended for quantitative or sensitive experiments.

Q5: Are there any imaging techniques that are inherently less prone to causing photobleaching?

A5: Yes, certain advanced microscopy techniques can help reduce photobleaching.

  • Confocal microscopy with a high-sensitivity detector: Allows for the use of lower laser powers.

  • Spinning-disk confocal microscopy: Generally uses lower laser power than point-scanning confocal systems, reducing phototoxicity and photobleaching.

  • Two-photon excitation microscopy: Excitation is confined to a smaller focal volume, reducing overall photodamage to the sample.

Experimental Protocols

Protocol 1: General Workflow for Fluorescence Imaging with ε-A Probes

This protocol provides a general workflow for preparing and imaging samples labeled with ε-A probes, with an emphasis on minimizing photobleaching.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis sample_prep Prepare cells or tissue with ε-A probe washing Wash to remove unbound probe sample_prep->washing Crucial for reducing background mounting Mount with antifade medium washing->mounting Use high-quality antifade microscope_setup Set up microscope mounting->microscope_setup find_roi Locate region of interest (ROI) microscope_setup->find_roi Use low light to find ROI optimize_settings Optimize imaging parameters find_roi->optimize_settings Minimize intensity & exposure acquire_image Acquire image optimize_settings->acquire_image image_processing Process and analyze image acquire_image->image_processing

Caption: A generalized workflow for fluorescence imaging with ε-A probes.

Protocol 2: Step-by-Step Guide for FRET Microscopy Using ε-A Derivatives

This protocol outlines the key steps for performing a Fluorescence Resonance Energy Transfer (FRET) experiment using an ε-A derivative as a donor fluorophore.

fret_protocol start Start: Prepare Samples donor_only Donor-only sample (ε-A labeled) start->donor_only acceptor_only Acceptor-only sample start->acceptor_only fret_sample FRET sample (Donor + Acceptor) start->fret_sample acquire_images Acquire Images donor_only->acquire_images acceptor_only->acquire_images fret_sample->acquire_images donor_excitation Excite at donor wavelength (~305 nm) acquire_images->donor_excitation donor_emission Measure donor emission donor_excitation->donor_emission acceptor_emission Measure acceptor emission donor_excitation->acceptor_emission analysis Analyze Data donor_emission->analysis acceptor_emission->analysis correction Correct for bleed-through & direct excitation analysis->correction fret_efficiency Calculate FRET efficiency correction->fret_efficiency purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (ε-ATP probe) ADP ADP (ε-ADP probe) ATP->ADP CD39 P2R P2 Receptors ATP->P2R AMP AMP ADP->AMP CD39 ADP->P2R ADO Adenosine AMP->ADO CD73 P1R P1 Receptors ADO->P1R CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ecto-5'-nucleotidase) Signaling Downstream Signaling P2R->Signaling Activation P1R->Signaling Activation

References

Technical Support Center: Overcoming Ambiguous Base Pairing of ε-dATP in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,N6-etheno-2'-deoxyadenosine 5'-triphosphate (ε-dATP) in Polymerase Chain Reaction (PCR). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the ambiguous base pairing of this fluorescent nucleotide analog.

Introduction to ε-dATP and its Ambiguous Base Pairing

1,N6-etheno-2'-deoxyadenosine 5'-triphosphate (ε-dATP) is a fluorescent analog of deoxyadenosine triphosphate (dATP) used in various molecular biology applications, including PCR, to label DNA. A known challenge with ε-dATP is its capacity for ambiguous base pairing. The etheno bridge modification on the adenine base can disrupt normal Watson-Crick base pairing.[1] This can lead to ε-dATP being incorporated not only opposite its intended partner, thymine (T), but also opposite guanine (G) and cytosine (C), albeit with varying efficiencies.[1] This misincorporation can lead to errors in the amplified DNA sequence.

This guide will help you understand and mitigate these issues to ensure the fidelity and success of your PCR experiments involving ε-dATP.

Frequently Asked Questions (FAQs)

Q1: What is ε-dATP and why is it used in PCR?

A1: ε-dATP (1,N6-etheno-2'-deoxyadenosine 5'-triphosphate) is a fluorescent analog of dATP. It is used in PCR to introduce a fluorescent label into the newly synthesized DNA strands, enabling visualization and quantification of the PCR product.

Q2: What causes the ambiguous base pairing of ε-dATP?

A2: The etheno group on the adenine base of ε-dATP disrupts the standard Watson-Crick hydrogen bonding. This allows the molecule to adopt alternative conformations, such as a protonated, syn form, which can lead to mispairing with bases other than thymine, including guanine and cytosine.[1]

Q3: Which DNA polymerases are suitable for use with ε-dATP?

A3: The choice of DNA polymerase is critical when using modified nucleotides like ε-dATP. High-fidelity polymerases with proofreading (3'→5' exonuclease) activity are generally recommended to help mitigate misincorporation.[2][3][4] However, some specialized translesion synthesis (TLS) polymerases, such as Pol ι, Pol ζ, Rev1, and Polθ, have been shown to be involved in bypassing ε-dA lesions (the incorporated form of ε-dATP) in DNA.[5][6] The efficiency and fidelity of these polymerases with ε-dATP in a PCR context can vary. It is advisable to consult the manufacturer's recommendations for your specific polymerase regarding its compatibility with fluorescently labeled nucleotides.[7]

Q4: Can I completely replace dATP with ε-dATP in my PCR reaction?

A4: Complete substitution of a natural dNTP with a modified analog like ε-dATP can significantly inhibit the PCR reaction, leading to low or no product formation. This is due to the lower incorporation efficiency of the modified nucleotide by many DNA polymerases. It is generally recommended to use a mixture of dATP and ε-dATP and to experimentally determine the optimal ratio for your specific application.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low PCR Product Yield Inhibition by ε-dATP: High concentrations of ε-dATP can inhibit the DNA polymerase.Optimize the ratio of ε-dATP to dATP. Start with a low ratio (e.g., 1:10) and incrementally increase the proportion of ε-dATP.[7]
Suboptimal PCR Conditions: Annealing temperature, Mg2+ concentration, or cycling times may not be optimal for the modified nucleotide.Perform a temperature gradient PCR to find the optimal annealing temperature. Titrate the MgCl2 concentration, as modified nucleotides can alter the optimal Mg2+ requirement.[8][9]
Incompatible DNA Polymerase: The selected polymerase may not efficiently incorporate ε-dATP.Select a high-fidelity DNA polymerase known to be compatible with modified nucleotides.[2][4] If issues persist, consider a polymerase blend designed for challenging templates.
Non-specific PCR Products (Multiple Bands on Gel) Ambiguous Base Pairing: ε-dATP misincorporation can lead to off-target amplification.Increase the annealing temperature in 1-2°C increments to enhance specificity.[7] Use a "hot-start" DNA polymerase to minimize non-specific amplification during reaction setup.
Primer-Dimer Formation: Excess primers or suboptimal annealing conditions.Optimize primer concentration. Ensure primer design avoids self-complementarity.
Incorrect Sequence in PCR Product High Misincorporation Rate: The inherent ambiguous pairing of ε-dATP leads to errors.Use a high-fidelity DNA polymerase with proofreading activity.[3][4] Lower the concentration of dNTPs (including ε-dATP) to increase fidelity.[10] Optimize the pH of the reaction buffer, as pH can affect the misincorporation rate of some polymerases.[11]
DNA Damage: Depurination during high-temperature cycling can introduce mutations.Minimize the duration of the denaturation step and consider using a lower extension temperature (e.g., 68°C instead of 72°C) for longer amplicons.[9]

Quantitative Data Summary

While specific misincorporation rate data for ε-dATP in PCR is not extensively published, the following table summarizes general fidelity data for different types of DNA polymerases to guide your enzyme selection.

DNA Polymerase TypeError Rate (errors per base per duplication)Key Characteristics
Standard Taq Polymerase ~1 x 10-4 to 2 x 10-5[12]Lacks proofreading activity, higher error rate.
High-Fidelity Polymerases (with proofreading) ~1 x 10-6[12]Possess 3'→5' exonuclease (proofreading) activity, leading to significantly lower error rates.
Translesion Synthesis (TLS) Polymerases (e.g., Pol η) Can be highly error-prone depending on the lesion (~5 x 10-2 for dATP misinsertion opposite 8-oxoG)[13]Specialized for bypassing DNA lesions; fidelity is highly context-dependent.

Experimental Protocols

Protocol 1: Standard PCR with ε-dATP

This protocol provides a starting point for incorporating ε-dATP into a standard PCR. Optimization of component concentrations and cycling parameters is highly recommended.

1. Reagent Preparation:

  • dNTP Mix (10 mM total): Prepare a mix containing 10 mM each of dGTP, dCTP, dTTP, and a combination of dATP and ε-dATP. The ratio of dATP to ε-dATP should be optimized (e.g., start with a 9:1 ratio of dATP:ε-dATP).

  • Primers: Prepare 10 µM working solutions of forward and reverse primers.

  • DNA Template: Dilute to a working concentration (e.g., 1-10 ng/µL for plasmid DNA, 10-50 ng/µL for genomic DNA).

  • High-Fidelity DNA Polymerase: Use a polymerase recommended for use with modified nucleotides.

2. PCR Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 50 µL-
5X High-Fidelity PCR Buffer10 µL1X
dNTP Mix (10 mM total)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template1 µLVaries
High-Fidelity DNA Polymerase0.5 µLVaries (see manufacturer's instructions)

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec30-35
Annealing55-68°C*30 sec
Extension72°C30 sec/kb
Final Extension72°C5 min1
Hold4°C

* The optimal annealing temperature should be determined empirically, often 5°C below the lower primer Tm.

4. Analysis:

  • Analyze the PCR product by agarose gel electrophoresis.

  • For sequence verification, it is recommended to clone the PCR product and sequence multiple clones to identify any mutations introduced by the use of ε-dATP. Direct sequencing of the PCR product may show mixed signals at positions of misincorporation.[14]

Visualizations

Ambiguous_Base_Pairing cluster_template DNA Template Strand cluster_incoming Incoming Nucleotides cluster_pairing Base Pairing Template 5' --- T --- G --- C --- 3' dATP dATP Correct Correct (Watson-Crick) dATP->Correct pairs with T e_dATP ε-dATP e_dATP->Correct pairs with T (less efficient) Ambiguous Ambiguous e_dATP->Ambiguous can mispair with G and C

Caption: Ambiguous base pairing of ε-dATP.

PCR_Workflow Start Start PCR Denaturation Denaturation (95-98°C) Start->Denaturation Annealing Annealing (55-68°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Repeat Repeat 25-35 Cycles Extension->Repeat Repeat->Denaturation Final_Extension Final Extension (72°C) Repeat->Final_Extension End End Final_Extension->End Optimization_Logic Start PCR with ε-dATP Problem Low Yield or Non-specific Product? Start->Problem Optimize_Ratio Optimize ε-dATP:dATP Ratio Problem->Optimize_Ratio Yes Success Successful Amplification Problem->Success No Optimize_Temp Optimize Annealing Temperature (Gradient PCR) Optimize_Ratio->Optimize_Temp Optimize_Mg Titrate MgCl2 Concentration Optimize_Temp->Optimize_Mg Change_Polymerase Select High-Fidelity or Specialized Polymerase Optimize_Mg->Change_Polymerase Change_Polymerase->Start Re-run PCR

References

Optimizing reaction conditions for synthesizing etheno derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of etheno derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of etheno derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my etheno-adenosine or etheno-cytidine synthesis low?

Possible Causes and Solutions:

  • Incorrect pH: The reaction is highly pH-dependent. The optimal pH for the synthesis of 1,N⁶-ethenoadenosine is around 4.5, while for 1,N⁴-ethenocytidine, it is approximately 3.5.[1][2] Deviation from these optimal pH values can significantly reduce the yield. It is crucial to carefully adjust and maintain the pH of the reaction mixture.

  • Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating to 37-50°C can increase the reaction rate.[3] However, excessively high temperatures may lead to degradation of the starting materials or products.

  • Impure Reagents: The purity of the starting nucleoside and the α-halocarbonyl reagent (e.g., chloroacetaldehyde) is critical. Impurities can lead to side reactions and lower yields. Ensure the use of high-purity reagents.

  • Presence of Water in Anhydrous Reactions: For syntheses requiring anhydrous conditions, the presence of moisture can drastically reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Insufficient Reaction Time: The reaction can take several hours to days to reach completion.[3] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Question 2: I am getting a very poor yield for my etheno-guanosine synthesis. What can I do to improve it?

Background: Guanosine is known to be significantly less reactive than adenosine and cytidine under typical aqueous conditions for etheno derivatization, often resulting in very low yields (e.g., 7.5% at pH 6.4 after 7 days).[1][2]

Optimization Strategies:

  • Increase pH: Increasing the pH to the 9-10 range can improve the yield to around 13%.[1][2]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions, for example, by using the sodium salt of guanosine in DMSO with an ethereal solution of chloroacetaldehyde, can increase the yield to approximately 24%.[1][2]

  • Two-Step Procedure: A more effective method involves a two-step process that can yield up to 50% of 1,N²-ethenoguanosine.[1]

    • Alkylation: React guanosine with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate. This step primarily forms the 1-substituted derivative.

    • Hydrolysis and Cyclization: The resulting intermediate is then subjected to acidic hydrolysis to generate an unstable aldehyde, which spontaneously cyclizes and dehydrates to form the final etheno-guanosine product.[1]

Question 3: My purified etheno derivative shows weak or no fluorescence. What could be the issue?

Possible Causes and Solutions:

  • Fluorescence Quenching: The fluorescence of etheno derivatives can be quenched by various substances. Common quenchers include molecular oxygen and certain amino acids like tryptophan, tyrosine, histidine, and methionine if the derivative is interacting with proteins. The solvent can also play a role; for instance, water can be an inefficient but prevalent quencher.

  • Incorrect pH: The fluorescence intensity of etheno derivatives can be pH-dependent. A highly alkaline environment may lead to deprotonation and subsequent fluorescence quenching.

  • Degradation of the Compound: Etheno derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or prolonged exposure to light. This can lead to a loss of the fluorescent etheno ring system.

  • Formation of a Non-Fluorescent Intermediate: In some cases, particularly with N-alkylated nucleosides, the reaction may stop at a stable, non-fluorescent intermediate that cannot be dehydrated to the final fluorescent etheno compound.[1]

Question 4: I am observing multiple spots on my TLC or multiple peaks in my HPLC during purification. What are these impurities?

Possible Side Products and Isomers:

  • Isomeric Products: In the synthesis of etheno derivatives from substituted purines, the formation of linear and angular isomers is possible. The ratio of these isomers can depend on the substitution pattern of the starting material.[2]

  • Side-Products from Reagent Reaction: The α-halocarbonyl reagent can be unstable and may form side products that can react with the nucleoside. For instance, chloroacetaldehyde can exist as a hydrate in aqueous solutions.[4]

  • Degradation Products: As mentioned earlier, the starting materials or the etheno products can degrade under the reaction conditions, leading to additional impurities.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the starting nucleoside in the final mixture.

Solutions:

  • Optimize Reaction Conditions: Fine-tuning the pH, temperature, and reaction time can help minimize the formation of side products.

  • Purification Strategy: A robust purification strategy is essential. HPLC is a powerful technique for separating the desired product from isomers and other impurities. Both anion-exchange and reverse-phase chromatography can be employed.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing 1,N⁶-ethenoadenosine?

A typical synthesis involves dissolving adenosine in an aqueous solution and adjusting the pH to approximately 4.5.[1][2] An excess of chloroacetaldehyde is then added, and the reaction is carried out at a temperature between room temperature and 50°C for several hours to days.[3] The progress is monitored by TLC or HPLC.

Q2: Which is a better reagent for etheno synthesis, chloroacetaldehyde or bromoacetaldehyde?

Both chloroacetaldehyde (CAA) and bromoacetaldehyde can be used for the synthesis of etheno derivatives.[6] Bromoacetaldehyde is generally more reactive than chloroacetaldehyde, which may lead to shorter reaction times. However, it is also more expensive and potentially more prone to side reactions if not used under carefully controlled conditions. The choice of reagent may depend on the specific substrate and the desired reaction kinetics.

Q3: How can I purify my synthesized etheno derivatives?

HPLC is the most common and effective method for purifying etheno derivatives.[3][5]

  • Anion-exchange chromatography is suitable for phosphorylated nucleosides, such as ε-ADP, often using a gradient of a volatile salt buffer like ammonium bicarbonate.[3]

  • Reverse-phase HPLC (RP-HPLC) on a C18 or C8 column is effective for separating the relatively nonpolar etheno derivatives from more polar starting materials and byproducts. A gradient of an organic solvent like acetonitrile in a buffer (e.g., triethylammonium bicarbonate or ammonium acetate) is typically used.[5]

Q4: How should I store my purified etheno derivatives?

Etheno derivatives should be stored as a solid, preferably lyophilized, at -20°C or below to prevent degradation.[3] They should be protected from light and moisture.

Data Presentation

Table 1: Influence of pH on the Yield of Etheno-Guanosine Synthesis

pHReaction TimeYield (%)Reference
6.47 days7.5[1][2]
9-10Not specified13[1][2]

Table 2: Comparison of Synthesis Conditions for Etheno-Guanosine

ConditionReagentsYield (%)Reference
AqueousGuanosine, Chloroacetaldehyde7.5 - 13[1][2]
AnhydrousSodium salt of guanosine, Chloroacetaldehyde in DMSO/ether24[1][2]
Two-step ProcedureGuanosine, Bromoacetaldehyde diethyl acetal, K₂CO₃, then acidic hydrolysis50[1]

Table 3: Spectroscopic Properties of 1,N⁶-Ethenoadenosine-5'-diphosphate (ε-ADP)

PropertyValueNotesReference
Excitation Maximum (λex)~300-310 nmVaries slightly with solvent and binding state.[3]
Emission Maximum (λem)~410-415 nm[3]

Experimental Protocols

Protocol 1: Synthesis of 1,N⁶-Ethenoadenosine (ε-Ado)

Materials:

  • Adenosine

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system for purification

Methodology:

  • Dissolve adenosine in deionized water to a desired concentration (e.g., 10 mM).

  • Carefully adjust the pH of the solution to 4.5 using dilute NaOH or HCl while monitoring with a pH meter.

  • Add a molar excess of chloroacetaldehyde (e.g., 3-5 equivalents) to the adenosine solution.

  • Incubate the reaction mixture at 37-50°C. The reaction should be performed in a fume hood due to the toxicity of chloroacetaldehyde.

  • Monitor the progress of the reaction by TLC or HPLC. A typical mobile phase for TLC could be a mixture of chloroform and methanol.

  • Once the reaction is complete (as indicated by the consumption of the starting material), the reaction can be quenched, for example, by adding a primary amine to react with the excess chloroacetaldehyde.

  • Purify the resulting ε-Ado using reverse-phase HPLC with a C18 column. A suitable gradient could be acetonitrile in ammonium acetate buffer.

  • Collect the fractions containing the product, pool them, and lyophilize to obtain the final product as a white powder.

Protocol 2: Purification of Etheno-Derivatives by HPLC

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector and preferably a fluorescence detector.

  • For phosphorylated derivatives: Anion-exchange column (e.g., DEAE-Sephadex).

  • For non-phosphorylated derivatives: Reverse-phase column (e.g., C18 or C8).

Methodology for Anion-Exchange Chromatography (for ε-ADP):

  • Equilibrate the DEAE-Sephadex column with a low concentration of a volatile buffer, such as 0.1 M ammonium bicarbonate.

  • Load the crude reaction mixture onto the column.

  • Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., from 0.1 M to 1.0 M).

  • Monitor the eluate at approximately 275 nm for UV absorbance and with fluorescence detection (excitation ~305 nm, emission ~410 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Pool the pure fractions and remove the volatile buffer by repeated lyophilization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification cluster_final Final Product start Start with Nucleoside (e.g., Adenosine) ph_adjust Adjust pH (e.g., to 4.5) start->ph_adjust add_reagent Add α-Halocarbonyl (e.g., Chloroacetaldehyde) ph_adjust->add_reagent reaction Incubate (e.g., 37-50°C) add_reagent->reaction monitoring TLC/HPLC Analysis reaction->monitoring monitoring->reaction Continue Incubation quench Quench Reaction monitoring->quench Reaction Complete hplc HPLC Purification (Anion-Exchange or RP) quench->hplc lyophilize Lyophilization hplc->lyophilize end_product Pure Etheno Derivative lyophilize->end_product

Caption: General experimental workflow for the synthesis and purification of etheno derivatives.

signaling_pathway_probe cluster_enzyme Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Enzyme (e.g., Kinase, ATPase) product Etheno-Product (ε-ADP) + Phosphate enzyme->product substrate Etheno-Nucleotide (ε-ATP) (Fluorescent Probe) substrate->enzyme fluorescence Monitor Fluorescence Change product->fluorescence Change in signal kinetics Determine Enzyme Kinetics (Km, Vmax) fluorescence->kinetics

Caption: Use of etheno derivatives as fluorescent probes in enzymatic assays.

References

Troubleshooting low yield in T4 RNA ligase mediated εA incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in T4 RNA ligase-mediated 1,N6-ethenoadenosine (εA) incorporation. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this specific RNA modification procedure.

Frequently Asked Questions (FAQs)

Q1: What is T4 RNA ligase and how does it work?

T4 RNA ligase is an enzyme that catalyzes the ATP-dependent formation of a phosphodiester bond between a 5'-phosphate donor and a 3'-hydroxyl acceptor on single-stranded RNA or DNA. The reaction proceeds through three steps: 1) adenylation of the enzyme, 2) transfer of AMP to the 5'-phosphate of the donor molecule, and 3) attack by the 3'-hydroxyl of the acceptor to form the phosphodiester bond and release AMP.

Q2: What is εA (this compound) and why is its incorporation challenging?

This compound (εA) is a fluorescent, bulky adduct of adenosine. Its incorporation into RNA is valuable for studying nucleic acid structure and dynamics. The primary challenge with enzymatic incorporation of εA arises from its bulky etheno group, which can cause steric hindrance within the active site of T4 RNA ligase, potentially reducing the efficiency of the ligation reaction.

Q3: What are the critical components of the T4 RNA ligase reaction buffer?

A typical T4 RNA ligase reaction buffer includes a buffer to maintain pH (e.g., Tris-HCl), MgCl₂, DTT, and ATP.[1][2] Mg²⁺ is an essential cofactor for the enzyme, DTT is a reducing agent that helps maintain enzyme activity, and ATP is the energy source for the ligation reaction.[1][3]

Q4: Can I use T4 DNA ligase for incorporating εA into RNA?

While T4 DNA ligase can ligate RNA in the context of a DNA/RNA hybrid, T4 RNA ligase is generally the enzyme of choice for single-stranded RNA ligation. Using T4 DNA ligase for this purpose is not standard and would likely be very inefficient.

Troubleshooting Guide

Issue 1: Low or No Ligation Product
Possible Cause Troubleshooting Step
Inactive T4 RNA Ligase - Ensure the enzyme has been stored correctly at -20°C in a non-frost-free freezer.[4] - Avoid repeated freeze-thaw cycles.[2] - Test the enzyme activity with a control ligation reaction using standard RNA substrates.
Degraded ATP - Prepare fresh ATP stock solutions. ATP in solution can degrade over time, especially with multiple freeze-thaw cycles.[3] - Ensure the final ATP concentration in the reaction is sufficient (typically 1 mM).[1][2]
Incorrect Buffer Composition - Verify the concentrations of all buffer components, especially MgCl₂.[3] - Use the manufacturer-provided reaction buffer if possible.
Presence of Inhibitors - Ensure the RNA and εA-containing donor molecule are free from contaminants such as high salt concentrations or EDTA, which can inhibit the ligase.[3] Purify the RNA and donor molecules if necessary.
RNA Secondary Structure - Complex secondary structures in the acceptor RNA can hinder the accessibility of the 3'-end.[5] - Try performing the ligation at a higher temperature (e.g., 37°C) for a shorter period to help denature local secondary structures. However, be mindful that higher temperatures can also decrease the stability of the enzyme over longer incubations.[6] - The addition of DMSO (up to 10%) can help to reduce RNA secondary structure.[7]
Bulky εA Adduct Hindrance - The bulky nature of εA may inherently lower the ligation efficiency. Increase the incubation time (e.g., overnight at 16°C) to allow more time for the reaction to proceed.[3][8] - Optimize the ratio of donor to acceptor molecules. A higher concentration of the εA-containing donor may be necessary to drive the reaction forward.
Issue 2: Presence of Unwanted Side Products
Possible Cause Troubleshooting Step
Intramolecular Ligation (Circularization) - If the acceptor RNA is long enough, it may circularize. This can be minimized by using a higher concentration of the donor molecule to favor intermolecular ligation.
Intermolecular Ligation of Acceptor RNA - This can occur if the acceptor RNA self-ligates. Ensure the donor molecule is in molar excess.

Experimental Protocols

Standard T4 RNA Ligase Reaction for εA Incorporation

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a sterile, nuclease-free microfuge tube, combine the following components on ice:

    • Nuclease-Free Water: to a final volume of 20 µL

    • 10X T4 RNA Ligase Reaction Buffer: 2 µL

    • RNA Acceptor (10 µM): 2 µL (1 µM final concentration)

    • εA-containing Donor (e.g., p(εA)p, 100 µM): 2 µL (10 µM final concentration)

    • RNase Inhibitor (40 U/µL): 0.5 µL (optional)

    • T4 RNA Ligase (10 U/µL): 1 µL

  • Incubation: Mix gently by pipetting and incubate at 16°C overnight or 25°C for 2-4 hours.[7][8]

  • Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA or by heat inactivation at 65°C for 15 minutes.[2][9]

  • Analysis: Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Optimization of Reaction Conditions for εA Incorporation
ParameterCondition 1 (Standard)Condition 2 (Optimized for Bulky Adduct)Expected Outcome
Temperature 25°C[8]16°C[8]Lower temperature may improve enzyme stability for longer incubations.
Incubation Time 2 hours[8]Overnight (16 hours)[3][8]Increased time may be necessary to overcome lower efficiency due to the bulky εA.
Donor:Acceptor Ratio 10:120:1 or higherA higher donor concentration can help drive the reaction towards product formation.
PEG 8000 0%15-25%[7]PEG acts as a molecular crowding agent and can significantly increase ligation efficiency.[6]
DMSO 0%10%[7]Can help to denature RNA secondary structures that may inhibit ligation.

Visualizations

T4 RNA Ligase Reaction Mechanism

T4_RNA_Ligase_Mechanism E T4 RNA Ligase (E) E_AMP E-AMP (Adenylylated Enzyme) E->E_AMP + ATP ATP ATP ATP->E_AMP PPi PPi E_AMP->PPi AppRNA AppRNA-εA (Adenylylated Donor) E_AMP->AppRNA + Donor Donor 5'-p-RNA-εA (Donor) Donor->AppRNA Product RNA-p-RNA-εA (Ligated Product) AppRNA->Product + Acceptor Acceptor RNA-OH (Acceptor) Acceptor->Product AMP AMP Product->AMP

Caption: The three-step mechanism of T4 RNA Ligase.

Troubleshooting Workflow for Low εA Ligation Yield

Troubleshooting_Workflow Start Low/No εA Ligation Product CheckEnzyme Check Enzyme Activity (Control Reaction) Start->CheckEnzyme CheckBuffer Verify Buffer Components (ATP, Mg2+) CheckEnzyme->CheckBuffer [Active] ReplaceEnzyme Replace Enzyme CheckEnzyme->ReplaceEnzyme [Inactive] CheckSubstrates Check Substrate Quality (Purity, Integrity) CheckBuffer->CheckSubstrates [Correct] PrepareNewBuffer Prepare Fresh Buffer/ATP CheckBuffer->PrepareNewBuffer [Incorrect] OptimizeConditions Optimize Reaction Conditions CheckSubstrates->OptimizeConditions [High Quality] PurifySubstrates Purify RNA/Donor CheckSubstrates->PurifySubstrates [Low Quality] IncreaseTimeTemp Increase Incubation Time Decrease Temperature (16°C) OptimizeConditions->IncreaseTimeTemp IncreaseDonor Increase Donor:Acceptor Ratio IncreaseTimeTemp->IncreaseDonor AddEnhancers Add Enhancers (PEG, DMSO) IncreaseDonor->AddEnhancers Success Successful Ligation AddEnhancers->Success

Caption: A stepwise guide to troubleshooting low ligation yield.

References

Stability of 1,N6-ethenoadenosine under different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,N6-ethenoadenosine (εA) and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of these fluorescent analogs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (εA) and why is it used in research?

A1: this compound (εA) is a fluorescent derivative of adenosine. An etheno bridge connects the N1 and N6 positions of the adenine base, creating a rigid, tricyclic system that is highly fluorescent, a property absent in natural adenosine.[1] This intrinsic fluorescence makes εA and its phosphorylated derivatives (ε-AMP, ε-ADP, ε-ATP) invaluable tools for studying a wide range of biological processes, including enzyme kinetics, protein-ligand interactions, and purinergic signaling, without the need for external fluorescent labels.[1]

Q2: What are the key spectral properties of εA derivatives?

A2: While spectral properties can vary slightly with the solvent, pH, and binding state, typical values for εA derivatives are:

  • Excitation Maximum (λex): Approximately 300-310 nm.[1]

  • Emission Maximum (λem): Approximately 410-415 nm.[1]

This significant Stokes shift (the difference between excitation and emission wavelengths) allows for sensitive detection with minimal background interference.

Q3: How should I store solutions of this compound?

A3: For long-term storage, εA and its derivatives should be stored as a lyophilized solid at -20°C or below, protected from light.[1] While specific data on the stability of εA in various buffers is limited, a product information sheet for 1,N6-etheno-AMP suggests stability for at least four years when stored as a solid at -20°C.[2] For short-term storage of solutions, it is recommended to keep them at 4°C and protected from light. For longer-term solution storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Q4: Is εA stable in common laboratory buffers?

Q5: What are the known degradation pathways for εA?

A5: The etheno bridge in εA blocks the N6 nitrogen, preventing deamination to the corresponding inosine derivative, a common degradation pathway for adenosine.[5] However, εA can be metabolized by certain enzymes. For example, purine nucleoside phosphorylase (PNPase) can catalyze the phosphorolysis of ε-adenosine to yield 1,N6-ethenoadenine (the base) and ribose-1-phosphate.[5][6] The non-enzymatic degradation pathways in aqueous buffers over time are not well-documented but may involve hydrolysis of the glycosidic bond or modifications to the etheno ring, particularly under harsh pH or high-temperature conditions.

Stability of this compound: Data and Experimental Protocols

Quantitative Stability Data

Direct quantitative stability data for this compound (εA) across a range of buffer conditions, pH values, and temperatures is not extensively documented in peer-reviewed literature. However, to provide a framework for experimental design, the following tables present illustrative stability data based on studies of the structurally related and commonly used nicotinamide adenine dinucleotide (NADH).[4] This data should be considered a guideline, and it is strongly recommended that researchers perform their own stability assessments for εA under their specific experimental conditions.

Disclaimer: The following data is for illustrative purposes, adapted from studies on NADH, and may not reflect the actual stability of this compound.

Table 1: Illustrative Degradation Rate of εA in Different Buffers at 25°C, pH 8.5

Buffer (50 mM)Estimated Degradation Rate (µM/day)Estimated % Remaining after 30 days
Tris-HCl~11~83%
HEPES~51~23%
Sodium Phosphate~34~49%

Data extrapolated from stability studies on 2 mM NADH solutions.[4]

Table 2: Illustrative Effect of Temperature on εA Stability in Tris-HCl Buffer, pH 8.5

TemperatureEstimated Degradation Rate (µM/day)Estimated % Remaining after 30 days
19°C~4~94%
25°C~11~83%

Data extrapolated from stability studies on 2 mM NADH solutions.[4]

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a template for determining the stability of εA in a specific buffer using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Objective: To quantify the degradation of εA over time under defined buffer, pH, and temperature conditions.

Materials:

  • This compound (εA)

  • Buffer of choice (e.g., Tris-HCl, Sodium Phosphate, HEPES)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC-grade water

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of εA (e.g., 10 mM) in HPLC-grade water. Determine the precise concentration using its molar extinction coefficient.

    • Prepare the desired buffer at the target concentration and pH (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute the εA stock solution in the test buffer to a final working concentration (e.g., 100 µM).

  • Incubation:

    • Aliquot the εA working solution into multiple vials to avoid repeated sampling from the same stock.

    • Store the vials under the desired temperature condition(s) (e.g., 4°C, 25°C, 37°C). Protect the samples from light.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), remove one aliquot for each condition.

    • Immediately analyze the sample by HPLC or freeze at -80°C for later batch analysis.

  • HPLC Analysis:

    • Method: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: Set the fluorescence detector to an excitation wavelength of ~305 nm and an emission wavelength of ~410 nm.

    • Quantification: Inject a known volume of the sample. The concentration of εA is proportional to the integrated area of its corresponding peak.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining εA relative to the concentration at time zero.

    • Plot the percentage of remaining εA versus time.

    • Determine the degradation rate and/or the half-life (t½) of εA under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal Incorrect Instrument Settings: Wavelengths for excitation/emission are incorrect.Verify instrument settings. For εA, use λex ≈ 300-310 nm and λem ≈ 410-415 nm.[1]
Low Concentration: The concentration of εA is below the detection limit of the instrument.Prepare a fresh, more concentrated sample. Confirm concentration using UV-Vis spectrophotometry.
Degradation: The εA has degraded due to improper storage or harsh experimental conditions (e.g., extreme pH, high temperature, prolonged light exposure).Prepare a fresh solution from a solid stock stored at -20°C. Perform a time-course experiment to check for stability under your assay conditions.
Quenching: A component in your buffer or sample is quenching the fluorescence. Iodide ions and tryptophan are known quenchers of free εA.[7][8]Test for quenching by measuring the fluorescence of εA in the presence and absence of individual buffer components. If a quencher is identified, consider an alternative buffer system.
Decreasing Fluorescence Over Time Photobleaching: The sample is being exposed to the excitation light for too long, causing photochemical destruction of the fluorophore.Reduce the exposure time to the excitation source. Use neutral density filters if available. Ensure samples are protected from ambient light.
Chemical Degradation: The εA is chemically unstable in your specific buffer or under the experimental conditions.Review the stability data and consider switching to a more stabilizing buffer like Tris-HCl.[4] Prepare solutions fresh before each experiment. Run controls at 4°C to minimize thermal degradation.
Inconsistent or Irreproducible Results Inconsistent Sample Handling: Variations in incubation times, temperatures, or light exposure between samples.Standardize all sample handling procedures. Use a temperature-controlled incubator and cover samples with foil.
Buffer Variability: Batch-to-batch variation in buffer preparation or pH.Prepare a large batch of buffer for the entire experiment. Re-verify the pH of the buffer before use.
Precipitation: εA may be precipitating out of solution, especially at high concentrations or in certain buffers.Visually inspect the solution for any cloudiness or precipitate. Consider reducing the concentration or changing the buffer system.
Appearance of New Peaks in HPLC Chromatogram Degradation Products: The new peaks likely correspond to degradation products of εA.This confirms chemical instability. Analyze the rate of appearance of these new peaks to quantify the degradation kinetics. Consider identifying the degradation products if necessary for your research.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for Assessing εA Stability cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare εA Stock (e.g., 10 mM in H₂O) prep_working Create Working Solution (e.g., 100 µM εA in Buffer) prep_stock->prep_working prep_buffer Prepare Test Buffer (e.g., 50 mM Tris, pH 7.5) prep_buffer->prep_working aliquot Aliquot into Vials prep_working->aliquot incubate Incubate at Test Temp (e.g., 4°C, 25°C, 37°C) Protect from Light aliquot->incubate sampling Sample at Time Points (t=0, 2, 4, 8, 24h...) incubate->sampling hplc HPLC-Fluorescence Analysis (λex=305nm, λem=410nm) sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining εA quantify->calculate plot Plot % εA vs. Time calculate->plot kinetics Determine Half-Life (t½) plot->kinetics

Caption: Experimental workflow for εA stability assessment.

Purinergic Signaling Pathway and εA Analogs

G Use of εA Analogs in Purinergic Signaling atp ATP / ε-ATP cd39 Ectonucleotidase (e.g., CD39) atp->cd39 p2x P2X Receptors (Ion Channels) atp->p2x adp ADP / ε-ADP adp->cd39 p2y P2Y Receptors (GPCRs) adp->p2y amp AMP / ε-AMP cd73 Ecto-5'-Nucleotidase (e.g., CD73) amp->cd73 ado Adenosine / ε-Ado ar Adenosine Receptors (A1, A2A, A2B, A3) ado->ar cd39->adp cd39->amp cd73->ado response Cellular Response (e.g., Ca²⁺ influx, cAMP modulation) p2x->response p2y->response ar->response

Caption: εA analogs as probes in purinergic signaling.

References

Addressing the limited incision activity of RNase H2 on εrA lesions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RNase H2 and its activity on ribonucleotide lesions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the limited incision activity of RNase H2 on 1,N⁶-ethenoadenosine (εrA) lesions.

Frequently Asked Questions (FAQs)

Q1: What is an εrA lesion and how is it formed?

An εrA lesion, or 1,N⁶-ethenoadenosine, is a type of damaged ribonucleotide that can be incorporated into DNA.[1][2] It is formed from the reaction of adenine with products of lipid peroxidation or with metabolites of carcinogens like vinyl chloride.[2] This type of lesion is considered a threat to genome integrity.[1]

Q2: What is the primary cellular mechanism for removing ribonucleotides from DNA?

The main pathway for removing single ribonucleotides misincorporated into DNA is the Ribonucleotide Excision Repair (RER) pathway.[3] This process is initiated by the enzyme RNase H2, which nicks the DNA strand immediately 5' to the embedded ribonucleotide.[3] Subsequent steps involve DNA polymerases, FEN1, and DNA ligase to replace the ribonucleotide with the correct deoxyribonucleotide and seal the strand.

Q3: Does RNase H2 efficiently incise all types of ribonucleotide lesions?

No, the efficiency of RNase H2 incision can be significantly affected by modifications to the ribonucleotide. While RNase H2 efficiently removes standard ribonucleotides, its activity is limited on damaged ribonucleotides like 1,N⁶-ethenoadenosine (εrA).[1][4]

Q4: Why is the incision of εrA lesions by RNase H2 limited?

While RNase H2 can recognize the presence of 1,N⁶-εrA in a DNA duplex, the presence of the etheno group on the adenosine appears to hinder the enzyme's catalytic activity.[4] This leads to incomplete incision, which can result in the persistence of this mutagenic lesion in the genome.[1][4]

Troubleshooting Guide: Limited Incision of εrA Lesions

This guide addresses common problems researchers encounter when studying the cleavage of εrA-containing substrates by RNase H2.

Problem Possible Cause(s) Recommended Solution(s)
No or very low incision of εrA-containing substrate 1. Suboptimal enzyme activity: The specific activity of your RNase H2 preparation may be low.- Verify enzyme activity with a control substrate containing a standard ribonucleotide (e.g., rA). - Use a fresh aliquot of enzyme. - Ensure optimal buffer conditions (pH, salt concentration).
2. Intrinsic low efficiency of RNase H2 on εrA: As established in the literature, RNase H2 has inherently limited activity on εrA.[1][4]- Increase the enzyme concentration in the reaction. - Extend the incubation time. - Consider using a more sensitive detection method for the cleavage product.
3. Substrate design issues: The sequence context or structural features of the DNA substrate may further inhibit RNase H2 activity.- Ensure there is a proper paired DNA structure 5' to the εrA lesion, as this is crucial for RNase H2 activity.[5] - Synthesize and test different substrate sequences flanking the εrA to assess for context-dependent effects.
Inconsistent results between experiments 1. Variability in substrate quality: Degradation or impurities in the εrA-containing oligonucleotide can affect results.- Verify the purity and integrity of your synthetic oligonucleotides using methods like HPLC and mass spectrometry. - Store oligonucleotides under appropriate conditions to prevent degradation.
2. Inconsistent reaction setup: Minor variations in pipetting, temperature, or incubation times can lead to variability.- Prepare a master mix for your reactions to minimize pipetting errors. - Use a calibrated incubator or water bath for precise temperature control. - Ensure accurate timing of reactions.
Difficulty in detecting the cleavage product 1. Low cleavage efficiency: The amount of product generated may be below the detection limit of your assay.- Increase the amount of substrate and/or enzyme used. - Optimize the labeling strategy (e.g., use a higher specific activity radiolabel or a brighter fluorophore). - Concentrate the reaction products before analysis.
2. Inefficient product separation: The cleaved and uncleaved fragments may not be well-resolved by gel electrophoresis.- Optimize the percentage of acrylamide in your polyacrylamide gel. - Use a denaturing gel to improve the resolution of small fragments.

Quantitative Data Summary

The following table summarizes the relative incision efficiency of human RNase H2 on a standard ribonucleotide (rA) versus a damaged ribonucleotide (1,N⁶-εrA).

SubstrateRelative Incision Efficiency (%)Reference
DNA with single rA100[4]
DNA with single 1,N⁶-εrASignificantly lower than rA (partially incised)[1][4]

Note: The exact percentage of incision efficiency for 1,N⁶-εrA can vary depending on the specific experimental conditions and substrate sequence.

Experimental Protocols

Key Experiment: In Vitro RNase H2 Incision Assay

This protocol describes a typical in vitro assay to measure the incision activity of RNase H2 on a DNA substrate containing a single ribonucleotide lesion.

1. Substrate Preparation:

  • Synthesize and purify a 5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA oligonucleotide containing a single εrA lesion.

  • Anneal the labeled oligonucleotide to a complementary unlabeled DNA strand to create a double-stranded substrate.

2. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • In a microcentrifuge tube, combine the reaction buffer, the double-stranded DNA substrate (e.g., at a final concentration of 10 nM), and purified recombinant RNase H2 (e.g., at a final concentration of 1-10 nM).

  • As a positive control, set up a parallel reaction with a substrate containing a standard ribonucleotide (rA).

  • As a negative control, set up a reaction without the enzyme.

3. Incubation:

  • Incubate the reactions at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

4. Reaction Termination:

  • Stop the reactions by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

5. Product Analysis:

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the reaction products on a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).

  • Visualize the results using autoradiography (for radiolabeled substrates) or fluorescence imaging (for fluorescently labeled substrates).

  • Quantify the percentage of incised product relative to the total substrate at each time point.

Visualizations

RER_Pathway cluster_0 Ribonucleotide Excision Repair (RER) Start Ribonucleotide (e.g., εrA) incorporated into DNA Incision RNase H2 incision 5' to the ribonucleotide Start->Incision Recognition StrandDisplacement DNA Polymerase (δ or ε) strand displacement synthesis Incision->StrandDisplacement Nick created FlapCreation Creation of a 5' flap containing the ribonucleotide StrandDisplacement->FlapCreation FlapRemoval FEN1 removes the 5' flap FlapCreation->FlapRemoval Ligation DNA Ligase I seals the nick FlapRemoval->Ligation Gap filled End Repaired DNA Ligation->End

Caption: The Ribonucleotide Excision Repair (RER) pathway for removing ribonucleotides from DNA.

Experimental_Workflow cluster_1 RNase H2 Incision Assay Workflow Substrate 1. Prepare labeled DNA substrate (containing εrA or rA) Reaction 2. Set up reaction with RNase H2 and buffer Substrate->Reaction Incubate 3. Incubate at 37°C (time course) Reaction->Incubate Stop 4. Terminate reaction Incubate->Stop Separate 5. Separate products by denaturing PAGE Stop->Separate Analyze 6. Visualize and quantify incision products Separate->Analyze

Caption: A typical experimental workflow for an in vitro RNase H2 incision assay.

Troubleshooting_Logic cluster_2 Troubleshooting Limited RNase H2 Incision Start Problem: Low/No Incision of εrA Substrate CheckControl Is the control (rA) substrate cleaved efficiently? Start->CheckControl CheckEnzyme Troubleshoot Enzyme Activity: - Use fresh enzyme - Check buffer conditions CheckControl->CheckEnzyme No OptimizeReaction Optimize for Low εrA Activity: - Increase enzyme concentration - Increase incubation time CheckControl->OptimizeReaction Yes CheckSubstrate Is the substrate design optimal? OptimizeReaction->CheckSubstrate RedesignSubstrate Troubleshoot Substrate: - Verify 5' duplex structure - Test different sequences CheckSubstrate->RedesignSubstrate No EnhanceDetection Enhance Product Detection: - Increase label specific activity - Optimize gel electrophoresis CheckSubstrate->EnhanceDetection Yes

Caption: A logical flow for troubleshooting limited RNase H2 incision on εrA substrates.

References

Technical Support Center: Preventing Intramolecular Interactions in Fluorescent Dinucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescent dinucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to intramolecular interactions and fluorescence quenching in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low fluorescence intensity in fluorescently labeled dinucleotides?

A1: Low fluorescence intensity in fluorescent dinucleotides is most commonly due to intramolecular quenching. This occurs when the fluorophore comes into close proximity with the adjacent nucleobase, leading to non-radiative energy transfer. The primary mechanisms are:

  • Photoinduced Electron Transfer (PET): This is a major cause of quenching, especially when the fluorophore is adjacent to a guanine base. Guanine has the lowest oxidation potential among the natural DNA bases and can readily donate an electron to the excited fluorophore, causing it to return to the ground state without emitting a photon.[1][2]

  • Static Quenching (Contact Quenching): This happens when the fluorophore and the adjacent nucleobase form a non-fluorescent ground-state complex. This is often driven by hydrophobic and stacking interactions between the planar aromatic structures of the dye and the base.

  • Förster Resonance Energy Transfer (FRET): If the dinucleotide is labeled with two different fluorophores (a donor and an acceptor), FRET can occur if their spectra overlap, leading to quenching of the donor's fluorescence.

Q2: How does the nucleotide sequence of the dinucleotide affect fluorescence quenching?

A2: The nucleotide sequence has a significant impact on fluorescence intensity. Guanine is the most potent quencher of many commonly used fluorophores, such as fluorescein (FAM) and its derivatives.[3][4] Having a guanine base immediately adjacent to the fluorophore can lead to a substantial decrease in fluorescence quantum yield.[5] The presence of two consecutive guanines can cause even stronger quenching.[1] Other bases can also cause quenching, but generally to a lesser extent than guanine. For some fluorophores, adenine has also been observed to cause quenching.[5]

Q3: What strategies can be employed to prevent or minimize intramolecular quenching in fluorescent dinucleotides?

A3: Several strategies can be used to mitigate intramolecular quenching:

  • Careful Sequence Design: Whenever possible, avoid placing a guanine residue next to the fluorophore. If a G-C pair is required for biological reasons, consider attaching the fluorophore to the cytosine instead of the guanine.[1]

  • Fluorophore Selection: Choose fluorophores that are less susceptible to quenching by nucleobases. For example, some Alexa Fluor dyes have been shown to be less quenched by guanine compared to FAM.[5]

  • Insertion of Linkers: Incorporating a flexible or rigid linker between the fluorophore and the nucleotide can increase the distance between the dye and the adjacent base, thus reducing the likelihood of quenching interactions.[6]

  • Use of "Insulator" Nucleosides: Placing a non-quenching or minimally quenching "insulator" base between the fluorophore and a quenching base like guanine can help to preserve fluorescence.

  • Isomorphic Fluorescent Nucleosides: Utilize inherently fluorescent nucleoside analogs that are designed to be minimally disruptive to the DNA structure and are less prone to quenching by neighboring bases.[7]

Q4: What is the role of the linker in preventing intramolecular interactions?

A4: A linker is a chemical moiety that connects the fluorophore to the nucleotide. Its primary role in this context is to create spatial separation between the dye and the adjacent nucleobase. Linkers can be broadly categorized as:

  • Flexible Linkers: These are typically long-chain molecules, such as polyethylene glycol (PEG), that provide conformational flexibility and increase the average distance between the fluorophore and the quencher.[8]

  • Rigid Linkers: These linkers, which can be based on structures like proline or phenylethyne, are designed to hold the fluorophore at a fixed distance and orientation relative to the nucleotide, thereby preventing close contact with the adjacent base.[9]

The choice between a flexible and rigid linker depends on the specific application and the nature of the fluorophore and dinucleotide.

Troubleshooting Guides

Problem: Low or no fluorescence signal from a newly synthesized fluorescent dinucleotide.

Possible Cause Troubleshooting Steps
Intramolecular Quenching - Sequence Analysis: Check if the fluorophore is adjacent to a guanine base. If so, this is the most likely cause. - Redesign: If possible, synthesize a new dinucleotide with a different sequence, placing a non-quenching base next to the fluorophore. - Linker Insertion: Synthesize a version with a linker between the fluorophore and the nucleotide to increase the distance to the adjacent base.
Incorrect Fluorophore Labeling - Mass Spectrometry: Confirm the successful conjugation of the fluorophore to the dinucleotide by mass spectrometry. - Review Synthesis Protocol: Check the coupling efficiency of the labeling step in your synthesis protocol. Ensure that the correct activating reagents and reaction conditions were used.
Photobleaching - Minimize Light Exposure: Protect the fluorescent dinucleotide from excessive exposure to light, especially high-energy light sources. - Use Antifade Reagents: If the dinucleotide is in solution for imaging, consider adding an antifade reagent.
Environmental Effects - Check Solvent Polarity: The fluorescence of some dyes is sensitive to the polarity of the solvent. Ensure the buffer or solvent you are using is compatible with your fluorophore.[10][11] - Verify pH: The pH of the solution can affect the fluorescence of many dyes. Confirm that the pH of your buffer is within the optimal range for your fluorophore.
Instrument Settings - Correct Filters/Wavelengths: Ensure that the excitation and emission wavelengths and filters on your fluorescence measurement instrument are appropriate for your specific fluorophore.

Problem: High background fluorescence in my experiment.

Possible Cause Troubleshooting Steps
Unincorporated Fluorophore - Purification: Ensure that the fluorescent dinucleotide has been properly purified to remove any free, unconjugated fluorophore. HPLC is a recommended purification method.
Non-specific Binding - Blocking Agents: If the dinucleotide is used in a binding assay, use appropriate blocking agents to prevent non-specific binding to surfaces or other molecules.
Autofluorescence - Control Sample: Run a control sample without the fluorescent dinucleotide to assess the level of background autofluorescence from your sample matrix or other reagents.

Data Presentation

Table 1: Influence of Adjacent Base on Fluorescence Quantum Yield of 5'-FAM-labeled Oligonucleotides

3' Overhang Sequence (NNNN)Relative Quantum Yield (Compared to no overhang)
No Overhang1.00
TTTT~1.0
AAAA~0.8
CCCC~0.9
GGGG< 0.5[5]

Data is illustrative and based on trends observed in longer oligonucleotides, which are expected to be more pronounced in dinucleotides due to closer proximity.

Table 2: Effect of Linker Length on Fluorescence Intensity

Linker Type and LengthRelative Fluorescence Signal
No Linker (Direct attachment)1.0 (Baseline)
Short Flexible Linker (e.g., C3)Increased
Long Flexible Linker (e.g., C12, PEG)Significantly Increased[6]
Rigid Linker (e.g., ethynyl)Significantly Increased[3]

The exact increase in fluorescence is dependent on the specific fluorophore, linker chemistry, and adjacent nucleotide.

Experimental Protocols

Protocol 1: Generalized Solid-Phase Synthesis of a 5'-Fluorophore-Labeled Dinucleotide with a Linker

This protocol outlines the general steps for synthesizing a dinucleotide with a 5'-terminal fluorophore attached via a linker using phosphoramidite chemistry on a solid support.

  • Resin Preparation: Start with a solid support (e.g., CPG) functionalized with the 3'-terminal nucleoside of your dinucleotide.

  • Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Couple the second phosphoramidite (the 5'-terminal nucleoside) to the deprotected 5'-hydroxyl group using an activator such as 5-(ethylthio)-1H-tetrazole (ETT).

  • Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Final Deprotection: Remove the DMT group from the 5'-terminus of the dinucleotide as described in step 2.

  • Linker and Fluorophore Coupling:

    • Couple a phosphoramidite containing the desired linker (e.g., a C6 or PEG linker with a terminal protected amine or other reactive group) to the 5'-hydroxyl group of the dinucleotide.

    • After the linker is attached, deprotect the terminal reactive group.

    • Couple the NHS-ester of the desired fluorophore to the deprotected reactive group on the linker.

  • Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove all remaining protecting groups from the bases and the phosphate backbone using a concentrated ammonia solution.

  • Purification: Purify the final fluorescent dinucleotide product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Measuring Fluorescence Quantum Yield and Lifetime

  • Quantum Yield Measurement:

    • Prepare a series of dilutions of a known quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the fluorescent dinucleotide in the same buffer.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectrum for each solution, integrating the area under the emission curve.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system for accurate lifetime measurements.[12][13]

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the appropriate wavelength.

    • Collect the fluorescence emission through a monochromator and a polarizer set at the magic angle (54.7°) to eliminate rotational effects.

    • Record the time difference between the excitation pulse and the detection of the first fluorescence photon.

    • Build a histogram of these time differences over many cycles to generate the fluorescence decay curve.

    • Fit the decay curve to an exponential decay model to determine the fluorescence lifetime (τ).[14][15]

Visualizations

Figure 1: Mechanism of Guanine-Induced Fluorescence Quenching Fluorophore Fluorophore Excited Fluorophore Excited Fluorophore Fluorophore->Excited Fluorophore Excitation Excitation Excitation->Fluorophore hν (Light) Guanine Guanine Excited Fluorophore->Guanine PET Fluorescence Fluorescence Excited Fluorophore->Fluorescence Emission Quenching Quenching Electron Transfer Electron Transfer Figure 2: Strategies to Prevent Intramolecular Quenching cluster_0 Directly Labeled (Quenched) cluster_1 Linker Insertion (Fluorescent) Fluorophore_Q Fluorophore Guanine_Q Guanine Fluorophore_Q->Guanine_Q Close Proximity (Quenching) Fluorophore_L Fluorophore Linker Linker Fluorophore_L->Linker Increased Distance (Fluorescence) Guanine_L Guanine Linker->Guanine_L Increased Distance (Fluorescence) Figure 3: Troubleshooting Workflow for Low Fluorescence Start Low Fluorescence Signal Check_Synthesis Synthesis Confirmed? Start->Check_Synthesis Check_Sequence Guanine Adjacent? Check_Synthesis->Check_Sequence Yes Verify_Synthesis Verify Labeling (Mass Spec) Check_Synthesis->Verify_Synthesis No Check_Instrument Instrument Settings OK? Check_Sequence->Check_Instrument No Redesign Redesign Synthesis: - Avoid Guanine - Add Linker Check_Sequence->Redesign Yes Correct_Settings Correct Excitation/ Emission Wavelengths Check_Instrument->Correct_Settings No Signal_OK Fluorescence Signal Improved Check_Instrument->Signal_OK Yes Redesign->Start Verify_Synthesis->Start Correct_Settings->Start

References

Validation & Comparative

A Head-to-Head Battle of the Fluorophores: 1,N6-Ethenoadenosine vs. 2-Aminopurine as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of nucleic acid and protein-ligand interaction studies, the choice of a fluorescent probe is paramount. Among the arsenal of available tools, 1,N6-ethenoadenosine (εA) and 2-aminopurine (2-AP) stand out as two of the most widely utilized fluorescent analogs of natural nucleobases. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual aids to inform your selection process.

Both εA and 2-AP are purine analogs that, unlike their native counterparts, exhibit significant fluorescence, making them invaluable for probing molecular environments.[1] Their structural similarity to adenine allows for their incorporation into oligonucleotides with minimal perturbation of the native structure.[1][2] However, their distinct photophysical properties and sensitivities to their surroundings dictate their suitability for different applications.

At a Glance: Key Performance Indicators

To facilitate a rapid comparison, the table below summarizes the key photophysical and environmental sensitivity characteristics of this compound and 2-aminopurine.

PropertyThis compound (εA)2-Aminopurine (2-AP)
Excitation Maximum (λex) ~300-310 nm[3]~303-310 nm[2][4]
Emission Maximum (λem) ~410-415 nm[3][5]~370 nm[2][6]
Quantum Yield (ΦF) in Water ~0.56 (for ε-adenosine)0.68[2][7]
Fluorescence Lifetime (τ) in Water ~27 ns (for ε-ATP)[8]10-12 ns[6][7]
Environmental Sensitivity Sensitive to solvent polarity and stacking.[8] Fluorescence is quenched by water.[8]Highly sensitive to stacking with neighboring bases, leading to significant quenching.[2][9][10] Also sensitive to solvent polarity.[2][11]
Structural Perturbation The etheno bridge adds a third ring to the purine structure.Minimal structural difference from adenine (amine group at C2 instead of C6).[2]

Delving Deeper: A Comparative Analysis

Photophysical Properties

The excitation maxima of both probes are conveniently located above the absorption of natural nucleic acids and aromatic amino acids, allowing for selective excitation.[2]

Environmental Sensitivity: The Core of Their Utility

The true power of these probes lies in the sensitivity of their fluorescence to their local molecular environment. This sensitivity is the basis for their use in studying conformational changes, binding events, and dynamics.

2-Aminopurine is exceptionally sensitive to base stacking interactions within a nucleic acid duplex.[9][10] When 2-AP is stacked with neighboring bases, its fluorescence is strongly quenched, resulting in a dramatic decrease in both quantum yield and lifetime.[2][11][13] This quenching is a combination of static and dynamic mechanisms and is dependent on the identity of the adjacent bases.[9][11][14] This property makes 2-AP an exquisite probe for monitoring changes in DNA or RNA conformation, such as base flipping, melting, and protein binding that alters the degree of stacking.[15][16]

This compound is also sensitive to its environment. Its fluorescence is known to be quenched by water, and its lifetime increases when it is in a non-aqueous, protected environment, such as the nucleotide-binding pocket of a protein.[8] For instance, the fluorescence lifetime of ε-ATP increases from 27 ns in water to 36 ns when bound to G-actin, indicating its sequestration from the solvent.[8] This makes εA and its derivatives excellent probes for studying protein-nucleotide interactions and enzyme kinetics.[17][18][19]

Structural Considerations

2-AP is structurally very similar to adenine, differing only in the position of the exocyclic amine group.[2] This minimal difference ensures that its incorporation into DNA or RNA causes only a minor perturbation to the overall structure and stability of the duplex.[1][2] In contrast, the etheno bridge in εA creates a tricyclic ring system, which is a more significant structural modification.[3] While still a valuable tool, researchers should consider the potential impact of this larger modification on the system under investigation.

Experimental Corner: Protocols and Workflows

To aid in the practical application of these probes, detailed experimental protocols are provided below.

Protocol 1: Site-Specific Incorporation of 2-Aminopurine into Oligonucleotides

This protocol outlines the standard method for incorporating 2-AP into a DNA or RNA strand using solid-phase synthesis.

cluster_synthesis Solid-Phase Synthesis start 1. Obtain 2-AP Phosphoramidite synthesis 2. Automated DNA/RNA Synthesis start->synthesis cleavage 3. Cleavage and Deprotection synthesis->cleavage purification 4. HPLC Purification cleavage->purification verification 5. Mass Spectrometry Verification purification->verification end_product Purified 2-AP Labeled Oligonucleotide verification->end_product

Workflow for 2-AP Oligonucleotide Synthesis.

Methodology:

  • Phosphoramidite Chemistry: 2-aminopurine can be incorporated at any desired position in an oligonucleotide sequence using standard automated solid-phase DNA/RNA synthesis. A phosphoramidite derivative of 2'-deoxy-2-aminopurine or 2-aminopurine riboside is used in place of a standard base phosphoramidite during the appropriate synthesis cycle.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide containing 2-AP is purified, most commonly by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Fluorescence Titration to Study Protein-Nucleic Acid Binding

This protocol describes a general method for using the fluorescence change of 2-AP or εA to determine the binding affinity of a protein to a labeled oligonucleotide.[15]

prep Prepare Labeled Oligonucleotide and Protein Solutions titration Titrate Oligonucleotide with Increasing Protein Concentration prep->titration measurement Measure Fluorescence Intensity after Each Addition titration->measurement analysis Plot Fluorescence Change vs. Protein Concentration measurement->analysis kd Fit Data to a Binding Isotherm to Determine Kd analysis->kd

Experimental Workflow for Fluorescence Titration.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescently labeled oligonucleotide (containing either 2-AP or εA) in a suitable buffer. The concentration of the oligonucleotide should be low enough to be in the linear range of the fluorometer. Prepare a concentrated stock solution of the protein of interest in the same buffer.

  • Instrumentation Setup: Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen probe (e.g., λex = 310 nm, λem = 370 nm for 2-AP).[4] Set the slit widths to optimize the signal-to-noise ratio.[15]

  • Titration: Place the oligonucleotide solution in a cuvette and record the initial fluorescence intensity. Add small aliquots of the concentrated protein solution to the cuvette, mixing thoroughly after each addition.

  • Data Acquisition: After each addition of protein, allow the system to equilibrate and then record the fluorescence intensity. Correct for dilution by subtracting the fluorescence of a buffer-only control titration.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the total protein concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

Protocol 3: Synthesis of this compound Derivatives

This protocol details the chemical synthesis of εA derivatives from their corresponding non-fluorescent parent compounds.[3]

cluster_synthesis Etheno-derivatization start 1. Dissolve Adenosine Compound in Buffer ph_adjust 2. Adjust pH to 4.0-6.0 start->ph_adjust reaction 3. Add Chloroacetaldehyde and Incubate ph_adjust->reaction purification 4. Anion-Exchange Chromatography reaction->purification lyophilization 5. Lyophilize Pure Fractions purification->lyophilization product ε-Adenosine Derivative lyophilization->product

Synthesis of ε-Adenosine Derivatives.

Methodology:

  • Reaction Setup: Dissolve the starting adenosine-containing molecule (e.g., ATP, ADP, AMP) in an aqueous buffer.

  • pH Adjustment: Adjust the pH of the solution to a weakly acidic range (pH 4.0-6.0).

  • Etheno-derivatization: Add an aqueous solution of chloroacetaldehyde to the reaction mixture. The reaction is typically performed at room temperature or with gentle heating (e.g., 37°C) for several hours to days.

  • Purification: The resulting ε-adenosine derivative is purified from the reaction mixture using techniques such as anion-exchange chromatography.[3]

  • Characterization: The final product is characterized by methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

Choosing the Right Probe for Your Research

The decision between this compound and 2-aminopurine hinges on the specific biological question being addressed.

Choose 2-aminopurine when:

  • You need a minimally perturbing probe to study the local conformational dynamics of DNA and RNA.

  • Your experiment aims to detect changes in base stacking, such as those occurring during DNA melting, protein binding, or base flipping.

  • You require a probe with a very high intrinsic quantum yield in its unquenched state.

Choose this compound (or its derivatives) when:

  • You are studying protein-nucleotide interactions, particularly the binding of ATP or ADP to enzymes.

  • Your assay relies on the change in fluorescence upon moving from an aqueous to a protected, non-polar environment.

  • A longer fluorescence lifetime is advantageous for your experimental setup (e.g., fluorescence polarization or time-resolved fluorescence).

References

Navigating the Landscape of DNA Adduct Analysis: A Comparative Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of DNA adducts—covalent modifications to DNA—is a critical aspect of assessing genotoxicity and cancer risk. A variety of analytical methods are available, each with its own set of strengths and limitations. This guide provides a comprehensive cross-validation comparison of three widely used techniques: ³²P-Postlabeling, Mass Spectrometry (MS), and Immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The choice of an analytical platform for DNA adduct analysis is a crucial decision in toxicological studies and clinical research. The ideal method should be sensitive, specific, and provide accurate quantification. This guide delves into the cross-validation of DNA adduct levels measured by ³²P-postlabeling, mass spectrometry-based methods, and immunoassays, offering a clear comparison of their performance.

Quantitative Comparison of DNA Adduct Measurement Methods

The following table summarizes quantitative data from cross-validation studies, providing a direct comparison of DNA adduct levels measured by different methods in the same or similar biological matrices.

DNA AdductBiological Matrix³²P-Postlabeling LevelMass Spectrometry LevelImmunoassay LevelReference
N7-(2-hydroxyethyl)guanineRat Liver & Spleen DNAGood correlation (r=0.94), but levels were ~39% lower than GC/MSGood correlation (r=0.94)Not Assessed[1]
Benzo[a]pyrene diol epoxide (BPDE)-DNAHuman Lung DNA1-100 adducts per 10⁸ nucleotidesNot Assessed3.5-11.5 fmol/mg DNA[2]
Polycyclic Aromatic Hydrocarbon (PAH)-DNAMouse Liver DNALevels were 30-60% higher than SCIANot AssessedLevels were 30-60% lower than ³²P-postlabeling[3]

Note: The relationship between different units (e.g., adducts per 10^8 nucleotides and fmol/mg DNA) can vary depending on the specific adduct and the molecular weight of the DNA.

Key Methodological Differences and Considerations

³²P-Postlabeling Assay

This highly sensitive method was for a long time the gold standard for detecting bulky DNA adducts.[4] Its major advantage is its exceptional sensitivity, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[4] However, it has several drawbacks, including the use of radioactivity, a lack of structural identification of the adducts, and it is not inherently quantitative.[4][5]

Mass Spectrometry (MS)-Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become the predominant platform for DNA adduct analysis.[5] MS-based methods offer high specificity and the ability to structurally characterize and quantify adducts, especially when using isotopically labeled internal standards.[6] Recent advancements in high-resolution mass spectrometry (HRMS) have further enhanced the capabilities for untargeted "adductomics" studies.[5] While sensitivity is continually improving, it has historically been a challenge to match the levels of the ³²P-postlabeling assay for some adducts.[4]

Immunoassays

Immunoassays, such as the sandwich chemiluminescence immunoassay (SCIA), offer a high-throughput and cost-effective approach for the detection of specific DNA adducts.[3] These assays rely on antibodies that recognize a particular adduct or a class of adducts. Their main advantages are speed and ease of use. However, they are limited to the detection of known adducts for which specific antibodies have been developed, and cross-reactivity with structurally similar adducts can be a concern.[3]

Experimental Workflows

To facilitate a deeper understanding of these techniques, the following diagrams illustrate the typical experimental workflows.

G cluster_0 ³²P-Postlabeling Workflow dna_extraction DNA Extraction enzymatic_digestion Enzymatic Digestion to 3'-Mononucleotides dna_extraction->enzymatic_digestion adduct_enrichment Adduct Enrichment (e.g., Nuclease P1 or Butanol Extraction) enzymatic_digestion->adduct_enrichment radiolabeling 5'-End Labeling with [γ-³²P]ATP adduct_enrichment->radiolabeling tlc_separation TLC Separation radiolabeling->tlc_separation quantification Autoradiography & Quantification tlc_separation->quantification

Caption: Workflow for the ³²P-Postlabeling Assay.

G cluster_1 LC-MS/MS Workflow dna_extraction DNA Extraction enzymatic_hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides dna_extraction->enzymatic_hydrolysis internal_standard Addition of Isotope-Labeled Internal Standard enzymatic_hydrolysis->internal_standard lc_separation Liquid Chromatography Separation internal_standard->lc_separation ms_detection Mass Spectrometry Detection (MS and MS/MS) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for LC-MS/MS based DNA adduct analysis.

G cluster_2 Sandwich Immunoassay (SCIA) Workflow dna_extraction DNA Extraction dna_fragmentation DNA Fragmentation & Denaturation dna_extraction->dna_fragmentation sample_incubation Incubate with DNA Sample dna_fragmentation->sample_incubation coating Coat Plate with Capture Antibody blocking Blocking coating->blocking blocking->sample_incubation primary_ab Add Primary Antibody (Adduct-Specific) sample_incubation->primary_ab secondary_ab Add Enzyme-Labeled Secondary Antibody primary_ab->secondary_ab detection Add Substrate & Measure Signal (e.g., Chemiluminescence) secondary_ab->detection

Caption: Workflow for a Sandwich Immunoassay (SCIA).

Detailed Experimental Protocols

³²P-Postlabeling Assay Protocol

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[7] The protocol generally involves the following key steps:

  • DNA Digestion: DNA (1-10 µg) is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[6]

  • Adduct Enrichment: To increase sensitivity, adducted nucleotides are enriched. Common methods include nuclease P1 treatment, which removes normal nucleotides, or butanol extraction.[8]

  • Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[9]

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become a cornerstone for the definitive identification and quantification of DNA adducts.[10] A typical workflow includes:

  • DNA Isolation and Hydrolysis: High-purity DNA is isolated and enzymatically hydrolyzed to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[11]

  • Internal Standard Spiking: For accurate quantification, a known amount of a stable isotope-labeled internal standard, which is structurally identical to the target adduct, is added to the sample.[11]

  • Sample Cleanup/Enrichment (Optional): Solid-phase extraction (SPE) may be used to remove interfering substances and enrich the adducts.[11]

  • LC Separation: The mixture of deoxyribonucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[12]

  • MS/MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for targeted analysis. This involves selecting the precursor ion (the adducted deoxyribonucleoside) and fragmenting it to produce a characteristic product ion (often the adducted base).[11] The transition from the precursor to the product ion is highly specific and used for quantification.

Sandwich Chemiluminescence Immunoassay (SCIA) Protocol

The SCIA is a high-throughput method suitable for screening large numbers of samples for specific DNA adducts.[3] The key steps are:

  • Plate Coating: A microtiter plate is coated with a capture antibody, typically an anti-single-stranded DNA antibody.[13]

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking agent like bovine serum albumin (BSA).[13]

  • Sample Preparation and Incubation: The DNA sample is fragmented and denatured, then incubated in the coated wells. The capture antibody binds to the DNA.[13]

  • Primary Antibody Incubation: A primary antibody that specifically recognizes the DNA adduct of interest is added and binds to the adducts captured on the plate.[13]

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.[13]

  • Detection: A chemiluminescent substrate is added, and the light produced by the enzyme-substrate reaction is measured using a luminometer. The intensity of the light signal is proportional to the amount of DNA adduct present in the sample.[13]

Conclusion

The cross-validation of DNA adduct levels measured by different methods is essential for understanding the strengths and limitations of each technique and for ensuring the reliability of experimental results. ³²P-postlabeling offers unparalleled sensitivity for bulky adducts but lacks structural confirmation. Mass spectrometry provides detailed structural information and accurate quantification, establishing it as the current gold standard. Immunoassays offer a high-throughput solution for screening known adducts.

The choice of method should be guided by the specific research question, the nature of the DNA adducts being investigated, the required level of sensitivity and specificity, and the available resources. For comprehensive and definitive studies, a combination of these methods, such as using an immunoassay for initial screening followed by LC-MS/MS for confirmation and quantification, can be a powerful approach. This guide provides the foundational knowledge and practical workflows to empower researchers to make informed decisions in the critical task of DNA adduct analysis.

References

A Comparative Guide to Fluorescent Probes for Live-Cell RNA Imaging: Evaluating the Limitations of 1,N6-ethenoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the dynamic field of RNA biology, the ability to visualize RNA in living cells is paramount. This guide provides a comprehensive comparison of 1,N6-ethenoadenosine (εA), a fluorescent analog of adenosine, with contemporary alternatives for live-cell RNA imaging. We will delve into the inherent limitations of εA and objectively compare its performance against prominent RNA aptamer systems—Spinach and Mango—and the versatile click chemistry approach, supported by experimental data and detailed protocols.

Introduction to Fluorescent RNA Labeling

The spatiotemporal dynamics of RNA are crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. Fluorescent labeling techniques enable the real-time tracking of RNA molecules within their native cellular environment. This compound (εA) has been utilized as an intrinsic fluorescent probe due to its ability to be incorporated into RNA. However, its utility in live-cell imaging is hampered by several limitations. This guide will explore these drawbacks and present a comparative analysis with modern, more robust methodologies.

This compound (εA): A Probe with Significant Drawbacks

This compound is a structurally modified adenosine that exhibits intrinsic fluorescence. While it can be incorporated into RNA transcripts, its application in live-cell imaging is constrained by the following factors:

  • Low Quantum Yield: The intrinsic fluorescence of εA is significantly quenched in aqueous environments, resulting in a low quantum yield and consequently, a weak signal that is difficult to detect above cellular autofluorescence.

  • Environmental Sensitivity: Its fluorescence is highly sensitive to the local environment, which can lead to artifacts and make quantitative analysis challenging.

  • Lack of Specificity: Metabolic labeling with εA is not specific to a particular RNA species, leading to a diffuse background signal from all newly synthesized RNA.

  • Potential for Cytotoxicity and Perturbation: The introduction of modified nucleosides can be cytotoxic and may alter the natural processing, localization, and function of the labeled RNA[1].

Comparative Analysis of Fluorescent RNA Probes

To provide a clear comparison, the following table summarizes the key quantitative parameters of εA and its alternatives.

FeatureThis compound (εA)Spinach/Spinach2RNA MangoClick Chemistry
Quantum Yield ~0.01 - 0.028 (in aqueous solution)~0.72 (Spinach2-DFHBI-1T)~0.55 (Mango-III-TO1-Biotin)[2]Fluorophore-dependent (can be high)
Photostability Low (prone to photobleaching)Moderate (reversible photobleaching)High (improved over Spinach)[3][4]Fluorophore-dependent (can be high)
Specificity Low (labels all newly synthesized RNA)High (specific to the aptamer sequence)High (specific to the aptamer sequence)High (labels modified RNA)
Signal-to-Noise Ratio LowHighVery HighHigh
Cytotoxicity Potential for cytotoxicity[1]Low (DFHBI dye has low toxicity)[5][6]Low (TO1-Biotin dye has low toxicity)[2]Potential copper cytotoxicity (can be mitigated)[7][8][9][10][11]
Live-Cell Compatibility LimitedGoodExcellentGood (with precautions)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Here, we provide protocols for the key labeling strategies discussed.

Protocol 1: Labeling RNA with Spinach/Mango Aptamers in Live Cells

This protocol describes the general steps for imaging RNA tagged with a fluorescent light-up aptamer like Spinach or Mango.

Materials:

  • Mammalian cell line of interest

  • Expression plasmid encoding the RNA of interest tagged with the Spinach or Mango aptamer sequence.

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging medium

  • DFHBI (for Spinach) or TO1-Biotin (for Mango) dye stock solution (in DMSO)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the mammalian cells on a glass-bottom dish suitable for microscopy.

  • Transfection: Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.

  • Dye Incubation: Replace the culture medium with a live-cell imaging medium containing the fluorescent dye at the desired final concentration (e.g., 10-20 µM for DFHBI, 1-5 µM for TO1-Biotin). Incubate for 30-60 minutes at 37°C.

  • Washing (Optional but Recommended): To reduce background fluorescence, wash the cells once or twice with a fresh imaging medium.

  • Imaging: Image the cells using a confocal microscope. For Spinach-DFHBI, use excitation around 488 nm and emission around 520 nm. For Mango-TO1-Biotin, use excitation around 510 nm and emission around 535 nm.

Protocol 2: Metabolic Labeling of RNA with Click Chemistry in Live Cells

This protocol outlines the metabolic incorporation of a modified nucleoside and subsequent fluorescent labeling via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Cell line of interest

  • 5-ethynyluridine (EU)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA)

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing 0.1-1 mM EU for a desired period (e.g., 1-24 hours) to allow incorporation into newly synthesized RNA.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Briefly, mix the fluorescent azide, CuSO₄, and a copper ligand in a buffer, then add the sodium ascorbate immediately before use.

  • Labeling: Incubate the permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.

  • Imaging: Mount the coverslip and image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualization of Workflows and Pathways

To better illustrate the discussed concepts, the following diagrams were generated using Graphviz.

Live_Cell_RNA_Imaging_Workflow cluster_Aptamer Aptamer-Based Imaging cluster_Click Click Chemistry Imaging Transfection Transfection with Aptamer-Tagged RNA Plasmid Expression Expression of Tagged RNA Transfection->Expression Dye_Incubation Incubation with Fluorogenic Dye Expression->Dye_Incubation Imaging_Aptamer Fluorescence Imaging Dye_Incubation->Imaging_Aptamer Metabolic_Labeling Metabolic Labeling with Modified Nucleoside Fix_Perm Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Click_Reaction Click Reaction with Fluorescent Azide Fix_Perm->Click_Reaction Imaging_Click Fluorescence Imaging Click_Reaction->Imaging_Click

General workflows for aptamer-based and click chemistry-based live-cell RNA imaging.

RNA_Metabolism_Pathway Transcription Transcription (in Nucleus) Processing RNA Processing (Splicing, Capping, Polyadenylation) Transcription->Processing Export Nuclear Export Processing->Export Translation Translation (in Cytoplasm) Export->Translation Localization Subcellular Localization Export->Localization Degradation RNA Degradation Translation->Degradation Localization->Degradation

Simplified overview of the eukaryotic RNA metabolism pathway, a common subject of live-cell imaging studies.

Comparison_Logic Probe_Choice Choice of Fluorescent Probe Limitations_eA Limitations of εA (Low QY, Photostability, Specificity) Probe_Choice->Limitations_eA Alternatives Alternatives Probe_Choice->Alternatives Aptamers RNA Aptamers (Spinach, Mango) Alternatives->Aptamers Click_Chem Click Chemistry Alternatives->Click_Chem High_Performance High Performance Imaging Aptamers->High_Performance Click_Chem->High_Performance

Decision logic for selecting a fluorescent probe for live-cell RNA imaging.

Conclusion

While this compound has contributed to our understanding of RNA biology, its significant limitations, particularly its low quantum yield and photostability, make it a suboptimal choice for modern live-cell imaging applications. In contrast, RNA aptamer systems like Spinach and Mango, along with click chemistry-based methods, offer vastly superior brightness, specificity, and photostability, enabling high-contrast and dynamic imaging of RNA in living cells. For researchers aiming to perform robust and quantitative live-cell RNA imaging, the adoption of these advanced alternatives is strongly recommended. The choice between RNA aptamers and click chemistry will depend on the specific experimental goals, with aptamers being ideal for imaging specific, genetically tagged RNAs, and click chemistry providing a powerful tool for visualizing global RNA synthesis and turnover.

References

Unraveling the Mutagenic Landscape of 1,N6-Ethenoadenine: A Comparative Analysis in Mammalian and Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of DNA adducts is paramount for assessing cancer risk and developing therapeutic strategies. 1,N6-ethenoadenine (εA), a DNA lesion formed from exposure to vinyl chloride metabolites and endogenous lipid peroxidation products, presents a significant threat to genomic integrity. This guide provides an objective comparison of the mutagenic potential of εA in mammalian versus bacterial cells, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Experimental evidence reveals a striking disparity in the mutagenic potential of 1,N6-ethenoadenine (εA) between mammalian and bacterial cells. In mammalian systems, εA is a potent mutagen, inducing a significant frequency of base substitutions, primarily A→G transitions and A→T transversions.[1][2][3][4][5] Conversely, in bacterial cells such as Escherichia coli, εA is only weakly mutagenic, with a much lower mutation frequency.[1][2][3][4][5] This difference is largely attributed to the distinct DNA repair mechanisms and the fidelity of translesion synthesis (TLS) polymerases in these organisms.

Quantitative Mutagenic Potential of εA

The mutagenic frequency and specificity of εA have been quantitatively assessed in various studies, highlighting the differential response between mammalian and bacterial cells.

Cell TypeSystem/AssayMutation Frequency (%)Predominant Mutation TypesReference
Mammalian (Simian Kidney Cells - COS7)Single-stranded shuttle vector70%εA→dG (63%), εA→dT (6%), εA→dC (1%)[2][4]
Mammalian (Human HeLa Cells)Site-specific mutagenesis in a shuttle vector10-14%A→T, A→G, A→C[1]
Mammalian (HeLa cell extracts)In vitro replication assayWeakly mutagenicAll three base substitutions in approximately equal frequency[6]
Bacterial (Escherichia coli)Single-stranded shuttle vector (UV-irradiated hosts)<0.5%εA→T, εA→dC, single base deletions[2][4]
Bacterial (Escherichia coli)Site-specific mutagenesis in a shuttle vector<0.27% (even with SOS induction)Not significantly miscoding[1][5]
Bacterial (Escherichia coli)Single-stranded DNA (in vivo)0.1%A→G predominates, also A→T and A→C[3]

Experimental Protocols

The quantitative data presented above were primarily generated using site-specific mutagenesis assays involving shuttle vectors. This powerful technique allows for the introduction of a single, defined DNA lesion into a plasmid that can replicate in both bacterial and mammalian cells, enabling a direct comparison of its mutagenic fate.

Site-Specific Mutagenesis Assay Using a Shuttle Vector

This protocol provides a generalized overview of the methodology used in the cited studies to assess the mutagenicity of εA.

Objective: To determine the frequency and types of mutations induced by a single 1,N6-ethenoadenine adduct in mammalian and bacterial cells.

Materials:

  • Shuttle plasmid vector (e.g., M13-based or other vectors capable of replicating in both E. coli and mammalian cells).

  • Synthetic oligonucleotide containing a single εA adduct at a specific site.

  • Unmodified control oligonucleotide.

  • Restriction enzymes.

  • T4 DNA ligase.

  • Competent E. coli cells (e.g., DH10B).

  • Mammalian host cells (e.g., HeLa or COS-7).

  • Transfection reagents for mammalian cells.

  • DNA purification kits.

  • Oligonucleotide probes for differential hybridization or primers for DNA sequencing.

Methodology:

  • Vector Preparation: A gapped-duplex or single-stranded shuttle vector is prepared. For a gapped-duplex approach, the plasmid is linearized with a restriction enzyme, and a second enzyme is used to create a gap of a specific size.

  • Oligonucleotide Ligation: The synthetic oligonucleotide containing the εA adduct (or the unmodified control) is annealed to the single-stranded region of the gapped vector and ligated using T4 DNA ligase.

  • Transformation of E. coli (for plasmid propagation): The ligated plasmids are transformed into competent E. coli cells. The bacteria are grown, and the plasmid DNA is harvested and purified. This step allows for the generation of a sufficient quantity of the εA-containing plasmid.

  • Transfection of Mammalian Cells: The purified εA-containing plasmid and the control plasmid are transfected into the chosen mammalian cell line. The cells are incubated to allow for plasmid replication.

  • Plasmid Rescue from Mammalian Cells: After a set period, the plasmid DNA is rescued from the mammalian cells. This is typically done by lysing the cells and using a plasmid purification kit.

  • Transformation of E. coli (for mutation analysis): The rescued plasmids are transformed into a suitable E. coli strain. Each resulting bacterial colony represents the progeny of a single plasmid molecule that replicated in the mammalian cells.

  • Analysis of Mutations:

    • Differential Oligonucleotide Hybridization: Colonies are screened using radiolabeled oligonucleotide probes. One probe is complementary to the original sequence, while other probes are designed to detect specific, anticipated mutations (e.g., A→G, A→T, A→C).

    • DNA Sequencing: The region of the plasmid containing the original site of the adduct is sequenced from individual colonies to identify all possible mutations.

  • Data Analysis: The mutation frequency is calculated as the number of mutant colonies divided by the total number of colonies analyzed. The mutational spectrum is determined by the relative frequencies of the different types of base substitutions observed.

DNA Repair and Translesion Synthesis Pathways

The differential mutagenicity of εA is rooted in the distinct cellular machinery for DNA repair and tolerance in bacteria and mammals.

DNA Repair of 1,N6-Ethenoadenine

In both bacterial and mammalian cells, εA can be repaired by two main pathways: base excision repair (BER) and direct reversal.[7][8]

  • Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In the case of εA, the human 3-methyladenine DNA glycosylase (AAG or MPG) can remove the adduct, creating an apurinic/apyrimidinic (AP) site.[1] This AP site is then further processed by other BER enzymes. In E. coli, the Mug glycosylase has been implicated in the repair of εA.[9][10][11]

  • Direct Reversal: This repair mechanism directly reverses the damage without excising the base. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases plays a crucial role in this process.[12][13] In E. coli, the AlkB protein directly repairs εA.[9][10][11][12][14] In humans, the AlkB homologs ALKBH2 and ALKBH3 are involved in the repair of εA.[12][15][16]

DNA_Repair_of_eA cluster_bacterial Bacterial Cells (E. coli) cluster_mammalian Mammalian Cells eA_bact 1,N6-Ethenoadenine (εA) in DNA AlkB AlkB (Direct Reversal) Mug Mug Glycosylase (BER) AP_site_bact AP Site Repaired_A_bact Repaired Adenine eA_mammal 1,N6-Ethenoadenine (εA) in DNA ALKBH2_3 ALKBH2/ALKBH3 (Direct Reversal) AAG AAG/MPG Glycosylase (BER) AP_site_mammal AP Site Repaired_A_mammal Repaired Adenine

Translesion Synthesis (TLS) Past εA

When DNA replication encounters an unrepaired εA adduct, specialized TLS polymerases are recruited to bypass the lesion. The fidelity of these polymerases is a key determinant of the mutagenic outcome.

  • In Mammalian Cells: Several TLS polymerases, including Pol ι, Pol ζ, Rev1, and Pol θ, are involved in bypassing εA.[17][18][19] The Rev1-Polζ pathway is a major mechanism, where Rev1 often incorporates a dCMP opposite εA, leading to A→G transitions.[18] Pol θ has also been shown to perform TLS opposite εA, and while it can be error-prone in vitro, it exhibits surprisingly high fidelity in human cells.[17][20] The involvement of multiple, often error-prone, TLS polymerases contributes to the high mutagenicity of εA in mammalian cells.

  • In E. coli: The SOS response induces the expression of TLS polymerases, such as Pol V (encoded by umuDC). However, even with the induction of SOS functions, εA does not significantly miscode in E. coli.[1][5] This suggests that the bacterial TLS machinery is more adept at accurately bypassing the εA lesion, often by inserting a thymine, which results in error-free bypass.

Experimental_Workflow cluster_plasmid_prep Plasmid Preparation cluster_transfection_replication Transfection and Replication cluster_analysis Mutation Analysis Start Start with Shuttle Vector Gapped_Vector Create Gapped Vector Ligate_Oligo Ligate εA-containing Oligonucleotide Propagate_Ecoli Propagate in E. coli & Purify Transfect_Mammalian Transfect Mammalian Cells Propagate_Ecoli->Transfect_Mammalian Replicate_Mammalian Replication in Mammalian Cells Transfect_Mammalian->Replicate_Mammalian Rescue_Plasmid Rescue Plasmids Replicate_Mammalian->Rescue_Plasmid Transform_Ecoli Transform E. coli Rescue_Plasmid->Transform_Ecoli Screen_Colonies Screen Colonies (Hybridization/Sequencing) Transform_Ecoli->Screen_Colonies Analyze_Data Calculate Mutation Frequency & Spectrum Screen_Colonies->Analyze_Data

Conclusion

The mutagenic potential of 1,N6-ethenoadenine is highly dependent on the cellular context. In mammalian cells, εA is a significant mutagenic threat due to the error-prone nature of its translesion synthesis bypass. In contrast, bacterial cells handle this lesion with much higher fidelity, resulting in low mutagenicity. This comparative understanding is crucial for extrapolating data from bacterial mutagenicity assays (like the Ames test) to human cancer risk and for the development of targeted therapies against cancers associated with exposure to agents that form εA adducts. The intricate interplay between DNA repair pathways and TLS polymerases ultimately dictates the genotoxic fate of this ubiquitous DNA lesion.

References

Unraveling the Repair of εA Lesions: A Comparative Guide to Base Excision Repair and Direct Reversal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficiency, mechanisms, and experimental methodologies for two critical DNA repair pathways for 1,N6-ethenoadenine (εA) lesions.

For researchers in genetics, oncology, and drug development, understanding the cellular mechanisms for repairing DNA damage is paramount. One particularly mutagenic lesion is 1,N6-ethenoadenine (εA), an exocyclic DNA adduct formed from exposure to vinyl chloride and byproducts of lipid peroxidation. Elevated levels of εA are associated with increased cancer risk, making its repair a critical area of study. Two primary pathways have been identified for the removal of εA: the multi-step Base Excision Repair (BER) pathway and the more direct, single-enzyme Direct Reversal (DR) pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, to aid researchers in designing and interpreting studies on genomic stability and therapeutic intervention.

At a Glance: BER vs. Direct Reversal for εA Repair

The choice between BER and Direct Reversal for repairing εA lesions is not always straightforward and can be influenced by factors such as the local chromatin environment and the specific enzymes present. While BER, initiated by the alkyladenine DNA glycosylase (AAG), is a robust and versatile pathway, the direct reversal mechanism, carried out by the AlkB family of dioxygenases (primarily ALKBH2 and ALKBH3 in humans), offers a more streamlined approach.

FeatureBase Excision Repair (BER)Direct Reversal
Primary Enzyme Alkyladenine DNA glycosylase (AAG, also known as ANPG in humans)ALKBH2, ALKBH3 (human homologs of E. coli AlkB)
Mechanism Multi-step: Glycosylase excises the damaged base, creating an abasic site that is further processed by endonucleases, polymerases, and ligases.Single-step: Oxidative dealkylation directly converts εA back to adenine.
Relative Efficiency Human ANPG is reported to be approximately six times more efficient than ALKBH2 for the repair of εA.[1]Generally less efficient than BER for εA in unpackaged DNA. However, ALKBH2 can be more effective than AAG at repairing εA lesions in occluded sites within nucleosomes.[2][3]
Substrate Preference AAG acts on a broad range of alkylated and deaminated purines.ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA.[4][5]

Quantitative Comparison of Repair Efficiency

Direct comparison of kinetic parameters for the repair of εA by BER and direct reversal is complicated by variations in experimental conditions and the multi-step nature of BER. However, available data provide insights into the relative efficiencies of the key enzymes involved.

EnzymeSubstrateParameterValueReference
ALKBH2 εA in dsDNATurnover Number0.094 min⁻¹Ringvoll et al., 2008
ALKBH2 εA in dsDNASpecific Activity69.4 fmol min⁻¹ pmol⁻¹ enzymeRingvoll et al., 2008
ANPG (AAG) εA in dsDNARelative Efficiency~6-fold higher than ALKBH2Ringvoll et al., 2008[1]
ALKBH3 εA in ssDNARepair EfficiencyLower than ALKBH2; highly dependent on sequence context.Qi et al., 2021[6]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of BER and Direct Reversal for εA repair, the following diagrams illustrate the key steps and enzymes involved.

BER_Pathway cluster_BER Base Excision Repair (BER) for εA eA_DNA DNA with εA lesion AP_Site Abasic (AP) Site eA_DNA->AP_Site AAG (ANPG) (Glycosylase) Nicked_DNA Single-Strand Nick AP_Site->Nicked_DNA APE1 (Endonuclease) Repaired_DNA Repaired DNA Nicked_DNA->Repaired_DNA POLβ (Polymerase) XRCC1/LIG3 (Ligase) Direct_Reversal_Pathway cluster_DR Direct Reversal of εA eA_DNA DNA with εA lesion Repaired_DNA Repaired DNA eA_DNA->Repaired_DNA ALKBH2 / ALKBH3 (Dioxygenase) + α-KG, Fe(II), O₂ Experimental_Workflow cluster_workflow Experimental Workflow for Comparing εA Repair Start Prepare DNA substrate (oligonucleotide with a single εA lesion) Incubate_BER Incubate with AAG/ANPG and BER components Start->Incubate_BER Incubate_DR Incubate with ALKBH2 or ALKBH3 Start->Incubate_DR Analysis Analyze repair products Incubate_BER->Analysis Incubate_DR->Analysis HPLC HPLC Analysis Analysis->HPLC Restriction Restriction Enzyme Assay Analysis->Restriction Quantify Quantify repair efficiency HPLC->Quantify Restriction->Quantify

References

The Ethenoadenosine Advantage: Validating 1,N6-Ethenoadenosine as a Superior Substrate for 5'-Nucleotidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nucleotide metabolism and purinergic signaling, the accurate measurement of 5'-nucleotidase (EC 3.1.3.5) activity is paramount. This guide provides a comprehensive comparison of 1,N6-ethenoadenosine (ε-Ado) as a substrate for 5'-nucleotidase against traditional substrates, supported by experimental data and detailed protocols.

5'-Nucleotidase is a key enzyme that catalyzes the hydrolysis of 5'-nucleotides to their corresponding nucleosides and inorganic phosphate.[1][2][3] Its activity is crucial in regulating extracellular adenosine levels, which plays a significant role in various physiological processes, including neurotransmission, cardiovascular function, and immune responses. The enzyme exists in various forms, including membrane-bound and soluble types, and is widely distributed in vertebrate tissues.[2][4]

Unveiling a Novel Substrate: this compound

A significant advancement in 5'-nucleotidase assays involves the use of 1,N6-etheno-AMP (ε-AMP) as a substrate, which is converted by the enzyme to the fluorescent product this compound (ε-Ado).[5][6][7] This method offers a distinct advantage over traditional assays. A key benefit is that the product, ε-Ado, is not a substrate for adenosine deaminase, an enzyme that can interfere with measurements by degrading adenosine.[5][8] This characteristic simplifies the assay and enhances its reliability.

Performance Comparison: Ethenoadenosine vs. Traditional Substrates

The efficacy of a substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzyme SourceKm (µM)Relative VmaxReference
1,N6-etheno-AMP Rat Adipocyte Particulate28 ± 4---INVALID-LINK--
AMP Rat Adipocyte Particulate23 ± 2---INVALID-LINK--
AMP Human Placental Cytoplasmic18> IMP--INVALID-LINK--
IMP Human Placental Cytoplasmic30< AMP, CMP--INVALID-LINK--
CMP Human Placental Cytoplasmic2.2> UMP, GMP, AMP--INVALID-LINK--

As the data indicates, the Km value for 1,N6-etheno-AMP is comparable to that of the natural substrate AMP in the same tissue, suggesting a similar affinity. While other substrates like CMP show a higher affinity in different enzyme preparations, the unique properties of ε-Ado make it a highly valuable tool for specific experimental contexts.

Experimental Protocols

Assay for 5'-Nucleotidase using 1,N6-etheno-AMP

This protocol is adapted from the method described by Jamal et al. (1988).[8]

1. Reagents:

  • 1,N6-etheno-AMP

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Enzyme preparation (e.g., tissue homogenate, cell lysate)

  • 0.15 M ZnSO4

  • 0.15 M Ba(OH)2

  • Scintillation fluid (if using radiolabeled substrate for comparison)

  • Fluorimeter

2. Procedure:

  • Prepare reaction mixtures containing varying concentrations of 1,N6-etheno-AMP in the appropriate buffer.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes).

  • Terminate the reaction by adding ice-cold 0.15 M ZnSO4 followed immediately by 0.15 M Ba(OH)2 to precipitate the unreacted substrate.[8]

  • Centrifuge the samples to pellet the precipitate.

  • Measure the fluorescence of the supernatant, which contains the product this compound. The excitation wavelength is 275 nm and the emission wavelength is 410 nm.[8]

  • A standard curve of known concentrations of this compound should be used for quantification.[8]

Colorimetric Assay for 5'-Nucleotidase Activity

This method relies on the colorimetric estimation of ammonia released from adenosine in the presence of adenosine deaminase.[9]

1. Reagents:

  • AMP (or other 5'-nucleotide substrate)

  • Adenosine deaminase

  • Reagents for ammonia quantification (e.g., phenol-hypochlorite method)

  • Buffer solution

  • Enzyme preparation

2. Procedure:

  • Set up reaction mixtures containing the 5'-nucleotide substrate and adenosine deaminase in a suitable buffer.

  • Start the reaction by adding the enzyme preparation.

  • Incubate at a controlled temperature.

  • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

  • Determine the amount of ammonia produced using a colorimetric method.

  • The absorbance is read with a spectrophotometer.

Visualizing the Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AMP 5'-AMP NT5E 5'-Nucleotidase (CD73) AMP->NT5E Ado Adenosine Ado_in Adenosine Ado->Ado_in Nucleoside Transporter P Pi NT5E->Ado NT5E->P Receptors Adenosine Receptors Ado_in->Receptors Signaling Downstream Signaling Receptors->Signaling

Caption: 5'-Nucleotidase signaling pathway.

Etheno_AMP_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Separation cluster_detection Detection Mix Prepare Reaction Mix (Buffer + ε-AMP) Enzyme Add Enzyme Preparation Mix->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Add ZnSO4/Ba(OH)2 Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Measure Measure Fluorescence of Supernatant Centrifuge->Measure

Caption: Workflow for 5'-nucleotidase assay using ε-AMP.

Conclusion

The validation of this compound as a product of 5'-nucleotidase activity on 1,N6-etheno-AMP provides researchers with a robust and reliable alternative to traditional assays. Its key advantage of not being a substrate for adenosine deaminase, coupled with its fluorescent properties, allows for a simplified and sensitive measurement of enzyme activity. While its affinity for the enzyme is comparable to the natural substrate AMP, the experimental benefits make it a superior choice for many research applications, particularly in complex biological samples where interfering enzymes may be present.

References

A Comparative Analysis of 3-Methyladenine-DNA Glycosylase Activity on 1,N6-Ethenoadenine and 3-Methyladenine Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative binding and enzymatic activity of human 3-methyladenine-DNA glycosylase (also known as alkyladenine DNA glycosylase, AAG, or MPG) on two of its key substrates: 1,N6-ethenoadenine (εA) and 3-methyladenine (3mA). This guide provides a detailed overview of the enzyme's function, quantitative data on its substrate preference, and explicit experimental protocols for reproducing and verifying these findings.

Introduction

Human 3-methyladenine-DNA glycosylase (AAG/MPG) is a critical enzyme in the base excision repair (BER) pathway, responsible for identifying and removing a variety of alkylated and deaminated purine bases from DNA.[1][2] Initially, a protein that specifically binds to DNA containing 1,N6-ethenoadenine was identified; however, further research revealed this "binding protein" to be identical to AAG/MPG.[3] This guide, therefore, focuses on the comparative activity of this single enzyme on two distinct DNA adducts: the endogenous and vinyl chloride-induced lesion 1,N6-ethenoadenine (εA), and the cytotoxic lesion 3-methyladenine (3mA) which is a common product of methylating agents.[2][4] Understanding the substrate specificity and kinetic efficiency of AAG/MPG is crucial for elucidating its role in maintaining genomic stability and for the development of targeted cancer therapies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for the binding and glycosylase activity of human AAG/MPG on DNA substrates containing either a 1,N6-ethenoadenine (εA) or a 3-methyladenine (3mA) lesion.

Parameter 1,N6-Ethenoadenine (εA) 3-Methyladenine (3mA) Reference
Binding Affinity (Kd) ~2-fold lower affinity than εC:GNot explicitly found in searches[5]
Glycosylase Activity Robustly removedNot explicitly quantified in the same study[5]

Signaling Pathway: Base Excision Repair

AAG/MPG initiates the Base Excision Repair (BER) pathway to remove damaged bases like 3mA and εA. The process involves a series of coordinated enzymatic steps to restore the integrity of the DNA strand.

BER_Pathway cluster_0 Base Excision Repair (BER) Damaged_DNA DNA with 3mA or εA lesion AAG AAG/MPG (Glycosylase) Damaged_DNA->AAG Recognition & Base Excision AP_Site Apurinic/Apyrimidinic (AP) Site AAG->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision Nick Nick with 5'-dRP and 3'-OH APE1->Nick PolB DNA Polymerase β (Gap filling & dRP removal) Nick->PolB Ligation DNA Ligase III/I (Nick sealing) PolB->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway initiated by AAG/MPG.

Experimental Protocols

In Vitro DNA Glycosylase Activity Assay

This assay measures the ability of AAG/MPG to excise a specific damaged base from a DNA oligonucleotide.

Experimental Workflow:

Glycosylase_Assay_Workflow cluster_1 Glycosylase Activity Assay Oligo Synthesize & Purify 32P-labeled Oligo (containing 3mA or εA) Anneal Anneal to complementary strand Oligo->Anneal Incubate Incubate with purified AAG/MPG Anneal->Incubate Cleave Cleave abasic site (e.g., with NaOH) Incubate->Cleave PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Cleave->PAGE Analyze PhosphorImaging & Quantification PAGE->Analyze

Caption: Workflow for the in vitro DNA glycosylase activity assay.

Detailed Methodology:

  • Substrate Preparation: Synthesize and purify a 25-mer single-stranded DNA oligonucleotide containing a single 3-methyladenine or 1,N6-ethenoadenine lesion. Radiolabel the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase. Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded substrate.[6]

  • Reaction Mixture: Prepare a 10 µL reaction mixture containing 1x glycosylase assay buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 1 mM EDTA, 50 µg/ml BSA, and 5 mM DTT), 2 nM of the ³²P-labeled oligonucleotide substrate, and 25 nM of purified full-length or truncated AAG/MPG enzyme.[5][6]

  • Incubation: Incubate the reaction at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).[5]

  • Abasic Site Cleavage: Stop the reaction and cleave the resulting abasic (AP) site by adding piperidine to a final concentration of 0.2 M and heating at 75°C for 15 minutes.[5]

  • Analysis: Resolve the DNA fragments on a 20% denaturing polyacrylamide gel. Visualize the gel using a phosphorimager and quantify the amount of cleaved product to determine the glycosylase activity.[6]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of AAG/MPG to DNA containing a damaged base.

Experimental Workflow:

EMSA_Workflow cluster_2 EMSA Workflow Probe Prepare Labeled DNA Probe (3mA or εA) Binding Incubate Probe with varying [AAG/MPG] Probe->Binding Gel Native Polyacrylamide Gel Electrophoresis Binding->Gel Detection Detect Shifted Bands (Autoradiography or Fluorescence Imaging) Gel->Detection

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

  • Probe Preparation: Prepare a double-stranded DNA probe (typically 20-50 bp) containing a single 3mA or εA lesion. The probe can be end-labeled with ³²P or a fluorescent dye.[7]

  • Binding Reaction: In a 20 µL reaction volume, incubate the labeled probe (e.g., 1 nM) with increasing concentrations of purified AAG/MPG protein in a binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC)). Incubate at room temperature for 20-30 minutes.[8]

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel (e.g., 6%) in a cold room or at 4°C. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[8]

  • Detection: Dry the gel and expose it to X-ray film for autoradiography if using a radiolabeled probe, or visualize using a fluorescence imager for fluorescently labeled probes. The appearance of a slower-migrating band indicates the formation of a protein-DNA complex.

Fluorescence Polarization (FP) Assay

The FP assay provides a quantitative measure of the binding affinity (Kd) between AAG/MPG and a fluorescently labeled DNA substrate.

Experimental Workflow:

FP_Workflow cluster_3 Fluorescence Polarization Assay Tracer Prepare Fluorescently Labeled DNA Tracer (3mA or εA) Titration Titrate Tracer with increasing [AAG/MPG] Tracer->Titration Measure Measure Fluorescence Polarization Titration->Measure Analyze Plot Polarization vs. [Protein] & Determine Kd Measure->Analyze

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Detailed Methodology:

  • Tracer Preparation: Synthesize and purify a short (e.g., 15-25 bp) double-stranded DNA oligonucleotide containing a single 3mA or εA lesion and labeled with a fluorescent dye (e.g., fluorescein) at one end.

  • Binding Assay: In a microplate, prepare a series of reactions containing a fixed concentration of the fluorescent DNA tracer (e.g., 1-10 nM) and increasing concentrations of purified AAG/MPG in a suitable binding buffer. The total volume is typically 20-100 µL.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.[9]

  • Data Analysis: Plot the change in fluorescence polarization as a function of the AAG/MPG concentration. Fit the data to a one-site binding equation to determine the equilibrium dissociation constant (Kd).

Conclusion

Human 3-methyladenine-DNA glycosylase (AAG/MPG) is a versatile enzyme that recognizes and initiates the repair of multiple DNA lesions, including 1,N6-ethenoadenine and 3-methyladenine. While both are substrates, evidence suggests a preference for the excision of εA. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the substrate specificity, binding kinetics, and enzymatic mechanism of AAG/MPG. A deeper understanding of these processes will be invaluable for advancing our knowledge of DNA repair and for the development of novel therapeutic strategies targeting genomic instability in diseases such as cancer.

References

Unraveling the Miscoding Properties of 1,N6-Ethenoadenine During DNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of DNA damage and repair is paramount. The DNA adduct 1,N6-ethenoadenine (εA), formed from exposure to vinyl chloride metabolites and endogenous lipid peroxidation products, represents a significant threat to genomic integrity.[1][2] This guide provides a comparative analysis of the miscoding properties of εA during DNA synthesis, offering insights into its mutagenic potential and the cellular responses it elicits.

Performance Comparison: Nucleotide Incorporation Opposite εA by Various DNA Polymerases

The presence of εA in a DNA template significantly impacts the fidelity of DNA synthesis. Different DNA polymerases exhibit varied abilities to bypass this lesion, often leading to nucleotide misincorporations. The following table summarizes the steady-state kinetic parameters for nucleotide incorporation opposite εA by human DNA polymerase η (hpol η), a key enzyme in translesion synthesis.

DNA PolymeraseTemplate BaseIncoming NucleotideApparent K_m (µM)Apparent k_cat (min⁻¹)Catalytic Efficiency (k_cat/K_m) (µM⁻¹min⁻¹)Relative Efficiency
hpol ηA (unmodified)dTTP1.9 ± 0.412 ± 0.66.31
hpol ηεAdTTP18 ± 50.08 ± 0.010.00440.0007
hpol ηεAdATP11 ± 30.18 ± 0.020.0160.0025
hpol ηεAdGTP18 ± 50.20 ± 0.020.0110.0017
hpol ηεAdCTP>1000-<0.0001<0.00002

Table 1: Steady-state kinetics of dNTP incorporation opposite unmodified Adenine and 1,N6-ethenoadenine (εA) by human DNA polymerase η. Data from[3][4]. The catalytic efficiency for the correct incorporation of dTTP opposite unmodified adenine is set as the benchmark for relative efficiency.

The data clearly indicates that hpol η incorporates nucleotides opposite εA in a highly error-prone manner.[3] The efficiency of incorporating the "correct" nucleotide, dTTP, is drastically reduced by over 1000-fold compared to an unmodified template.[3][4] Instead, hpol η shows a preference for incorporating purines, dATP and dGTP, opposite the lesion.[3][5]

Further studies have shown that other polymerases are also significantly affected by εA. Both mammalian DNA polymerases α and β are primarily blocked by the presence of εA, with very little extension observed.[6][7] In contrast, DNA polymerase θ has been shown to perform predominantly error-free translesion synthesis opposite εA in human cells, a striking difference from its error-prone activity in vitro.[8] Human polymerase ι is largely blocked by εA but can incorporate C and, to a lesser extent, T opposite the adduct.[6][7]

Miscoding Frequencies and Mutational Spectra

The miscoding potential of εA leads to specific mutational signatures. In vitro studies using Escherichia coli DNA polymerase I demonstrated that the presence of εA on a poly(dA) template leads to the misincorporation of dGMP.[1][9] Studies in mammalian cells have reported a mutation frequency of around 70% for εA, with the predominant mutation being an A → G transition, corresponding to the incorporation of a C opposite the lesion.[3] This suggests that while purine incorporation is favored by some polymerases, subsequent replication or repair processes can lead to a different final mutational outcome.

Beyond single nucleotide substitutions, εA can also induce frameshift mutations. Mass spectral analysis of products from translesion synthesis by hpol η revealed extensive -1 frameshifts, suggesting that the inserted purine can pair and then slip before further replication.[3][5]

Experimental Protocols

A detailed understanding of εA's miscoding properties has been achieved through various key experimental techniques.

Primer Extension Assay

This assay is fundamental for assessing the ability of a DNA polymerase to bypass a specific lesion and to identify the incorporated nucleotides.

Methodology:

  • Primer Labeling: A DNA primer, complementary to a sequence downstream of the εA lesion on a template oligonucleotide, is radiolabeled at its 5' end using [γ-³²P]ATP and T4 polynucleotide kinase.[10][11]

  • Annealing: The labeled primer is annealed to the εA-containing template DNA.[12]

  • Extension Reaction: The primer-template complex is incubated with a specific DNA polymerase, dNTPs, and the necessary reaction buffer.[10]

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[10] The size of the extended products indicates the position of polymerase stalling and the identity of the incorporated nucleotide can be inferred by running parallel reactions with only one or a subset of dNTPs.

Steady-State Kinetic Analysis

This method provides quantitative data on the efficiency and fidelity of nucleotide incorporation opposite a DNA lesion.

Methodology:

  • Reaction Setup: Single-turnover kinetic experiments are performed with a 5'-radiolabeled primer annealed to the εA-containing template. The concentration of the polymerase is kept in excess of the DNA substrate.

  • Time Course: The reaction is initiated by adding a specific dNTP and Mg²⁺. Aliquots are taken at various time points and quenched to stop the reaction.[13]

  • Product Separation and Quantification: The products are separated by denaturing polyacrylamide gel electrophoresis. The amount of extended primer is quantified using a phosphorimager.

  • Data Analysis: The observed rate of nucleotide incorporation (k_obs) is plotted against the dNTP concentration. The data is then fitted to the Michaelis-Menten equation to determine the apparent kinetic parameters, K_m and k_cat.[13]

Visualizing the Impact of εA on DNA Synthesis

The following diagrams illustrate the experimental workflow for investigating εA miscoding and the logical relationship of its mutagenic consequences.

Experimental_Workflow cluster_prep Template Preparation cluster_assay DNA Polymerase Assay cluster_analysis Analysis Template Oligonucleotide with site-specific εA Annealing Anneal Primer to Template Template->Annealing Primer 5'-Radiolabeled Primer Primer->Annealing Extension Incubate with DNA Polymerase and dNTPs Annealing->Extension PAGE Denaturing PAGE Extension->PAGE Autorad Autoradiography/ Phosphorimaging PAGE->Autorad Kinetics Kinetic Analysis Autorad->Kinetics Miscoding_Properties Miscoding Properties of εA Kinetics->Miscoding_Properties Determine Efficiency & Fidelity

Caption: Workflow for Investigating εA Miscoding.

Mutagenic_Consequences cluster_replication Replication by Translesion Synthesis (TLS) Polymerase cluster_outcome Mutational Outcome eA_lesion 1,N6-Ethenoadenine (εA) in DNA Bypass Bypass of εA eA_lesion->Bypass Misincorporation Misincorporation of Purines (A, G) Bypass->Misincorporation Error-prone Frameshift -1 Frameshift Bypass->Frameshift Slippage Transition A -> G Transition Misincorporation->Transition Transversion A -> T/C Transversion Misincorporation->Transversion Frameshift_Mutation Frameshift Mutation Frameshift->Frameshift_Mutation

Caption: Mutagenic Consequences of εA.

Conclusion

The presence of 1,N6-ethenoadenine in DNA presents a significant challenge to the cellular replication machinery. This exocyclic adduct is a potent miscoding lesion, primarily stalling replicative polymerases and promoting error-prone bypass by translesion synthesis polymerases like hpol η.[3][6][7] The preferential incorporation of purines opposite εA and the potential for frameshift mutations underscore its mutagenic nature.[3] Understanding the differential handling of εA by various DNA polymerases is crucial for elucidating the mechanisms of chemical carcinogenesis and for the development of therapeutic strategies that target DNA repair pathways. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of εA and other DNA adducts.

References

The Impact of 1,N6-ethenoadenine on Translesion Synthesis by Human DNA Polymerase η: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the impact of 1,N6-ethenoadenine (εA), a DNA adduct formed from exposure to vinyl chloride and lipid peroxidation products, on translesion synthesis (TLS) mediated by human DNA polymerase η (Pol η). Pol η, a key player in the DNA damage tolerance pathway, is known for its ability to bypass various DNA lesions, thereby preventing stalled replication forks and potential cell death. However, this bypass mechanism can be error-prone, leading to mutations. This guide compares the performance of Pol η when encountering εA with its activity on undamaged DNA and in comparison to other TLS polymerases, supported by experimental data.

Performance Comparison: Nucleotide Incorporation Opposite εA

The efficiency and fidelity of DNA polymerases are critical parameters in maintaining genome integrity. The following tables summarize the steady-state kinetic parameters for nucleotide incorporation by human Pol η opposite an εA lesion compared to an undamaged adenine (A) base.

Table 1: Steady-State Kinetics of dNTP Incorporation opposite Undamaged Adenine by Human Pol η

Incoming dNTPKm (μM)Vmax (nmol min-1 mg-1)Relative Efficiency (Vmax/Km)
dTTP1.8 ± 0.41.8 ± 0.11.0
dATP110 ± 200.9 ± 0.10.008
dGTP180 ± 300.5 ± 0.040.003
dCTP1100 ± 2000.4 ± 0.050.0004

Table 2: Steady-State Kinetics of dNTP Incorporation opposite 1,N6-ethenoadenine (εA) by Human Pol η

Incoming dNTPKm (μM)Vmax (nmol min-1 mg-1)Relative Efficiency (Vmax/Km)
dATP22 ± 40.8 ± 0.060.037
dGTP32 ± 60.8 ± 0.070.025
dTTP110 ± 200.1 ± 0.010.0009
dCTP130 ± 300.02 ± 0.0030.0002

Key Observations from Kinetic Data:

  • Error-Prone Bypass of εA: Human Pol η bypasses the εA lesion in a highly error-prone manner[1].

  • Preference for Purine Incorporation: Opposite the εA adduct, Pol η preferentially incorporates purines, with dATP and dGTP being inserted more efficiently than the correct nucleotide, dTTP[1][2]. The catalytic efficiency for dATP insertion is approximately 41-fold higher than for dTTP, and for dGTP it is about 28-fold higher.

  • Drastic Decrease in Correct Nucleotide Insertion: The efficiency of incorporating the correct nucleotide (dTTP) opposite εA is reduced by over 1000-fold compared to its incorporation opposite an undamaged adenine[1].

  • Frameshift Mutations: Mass spectral analysis of the reaction products has revealed that the bypass of εA by Pol η also leads to a high frequency of -1 frameshift mutations[1][2].

  • Comparison with Pol κ: Studies have shown that Pol η is significantly more efficient at bypassing εA than another Y-family polymerase, Pol κ, with a reported 100-fold higher activity[1][3].

Experimental Methodologies

The following protocols are based on methodologies reported in the cited literature for assessing the impact of εA on translesion synthesis by human Pol η.

Steady-State Kinetic Assays

This method is used to determine the kinetic parameters (Km and Vmax) of nucleotide incorporation opposite a specific DNA lesion.

  • DNA Substrates: Oligonucleotide templates containing a site-specific 1,N6-ethenodeoxyadenosine (εA) lesion are required. A corresponding undamaged template with a normal adenine at the same position serves as a control. A radiolabeled or fluorescently labeled primer is annealed to the template.

  • Enzyme: Purified recombinant human DNA polymerase η is used.

  • Reaction Conditions: Reactions are typically carried out in a buffer containing Tris-HCl, DTT, MgCl₂, and varying concentrations of a single dNTP.

  • Procedure:

    • The polymerase is incubated with the primer-template DNA duplex.

    • The reaction is initiated by the addition of the dNTP.

    • Reactions are incubated at 37°C for a specific time, ensuring that the product formation is in the linear range.

    • The reactions are quenched by the addition of a stop solution (e.g., formamide with EDTA and loading dyes).

  • Analysis:

    • The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The gel is imaged using a phosphorimager or fluorescence scanner.

    • The amount of extended primer is quantified to determine the initial velocity of the reaction.

    • The kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

Analysis of Translesion Synthesis Products by LC-MS/MS

This technique is employed to identify the full-length products of translesion synthesis and to characterize any mutations (base substitutions or frameshifts) that occur.

  • Reaction: A primer extension reaction is performed as described above, but with all four dNTPs present to allow for full-length synthesis past the lesion.

  • Product Purification: The fully extended DNA products are purified from the reaction mixture.

  • Enzymatic Digestion: The purified DNA products are digested into smaller fragments using specific enzymes. For instance, primers containing dU can be treated with uracil-DNA glycosylase (UDG) and piperidine to induce cleavage at the uracil sites.

  • LC-MS/MS Analysis: The digested fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise determination of the mass of each fragment, which in turn reveals the DNA sequence and the identity of the nucleotide incorporated opposite the εA lesion, as well as any frameshift events.

Visualizing the Process

Translesion Synthesis Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the recruitment of TLS polymerases like Pol η to a stalled replication fork.

TLS_Pathway cluster_replication Replication Fork cluster_tls Translesion Synthesis Replicative_Polymerase Replicative Polymerase (e.g., Pol δ/ε) DNA_Lesion DNA Lesion (εA) Replicative_Polymerase->DNA_Lesion Encounters Stalled_Fork Stalled Replication Fork DNA_Lesion->Stalled_Fork Causes PCNA_Ub PCNA Ubiquitination Stalled_Fork->PCNA_Ub Triggers Pol_η DNA Polymerase η PCNA_Ub->Pol_η Recruits Bypass Lesion Bypass (Error-prone) Pol_η->Bypass Mediates Replication_Restart Replication Restart Bypass->Replication_Restart Allows

Caption: Simplified signaling pathway of translesion synthesis.

Experimental Workflow for Assessing εA Bypass

The diagram below outlines the key steps in the experimental workflow to analyze the impact of εA on TLS by Pol η.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Oligo_Synthesis Oligonucleotide Synthesis (with and without εA) Primer_Annealing Primer Annealing Oligo_Synthesis->Primer_Annealing Kinetic_Assay Steady-State Kinetic Assay Primer_Annealing->Kinetic_Assay TLS_Product_Generation Full-Length TLS Product Generation Primer_Annealing->TLS_Product_Generation Enzyme_Purification Purification of Human Pol η Enzyme_Purification->Kinetic_Assay Enzyme_Purification->TLS_Product_Generation PAGE Denaturing PAGE Kinetic_Assay->PAGE LC_MS LC-MS/MS Analysis TLS_Product_Generation->LC_MS Quantification Quantification & Kinetic Analysis PAGE->Quantification Mutation_Analysis Mutation Identification (Substitutions & Frameshifts) LC_MS->Mutation_Analysis

Caption: Experimental workflow for εA translesion synthesis analysis.

References

Unraveling the Stability of DNA Duplexes with α-Anomeric 1,N(6)-Ethenodeoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of modified nucleic acids is paramount for the design of novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the thermodynamic stability of DNA duplexes containing the α-anomeric form of 1,N(6)-ethenodeoxyadenosine (α-εdA), a significant DNA adduct with implications in mutagenesis and carcinogenesis.

Comparative Thermodynamic Stability

The incorporation of α-anomeric nucleosides into DNA duplexes can significantly alter their thermodynamic stability. The stability of such modified duplexes is highly dependent on the base opposite the α-anomeric residue.

A key study on the thermodynamic properties of 11-mer DNA duplexes containing a central α-εdA residue opposite each of the four canonical bases (dG, dC, dA, and dT) revealed a distinct order of stability.[1] Although the precise thermodynamic values (ΔH°, ΔS°, and ΔG°37) from this study are not publicly available, the qualitative findings consistently indicate that the duplex containing the α-εdA/dG pair is the most thermodynamically stable.[1] Conversely, the duplex with the α-εdA/dC pairing was found to be the least stable.[1] Fluorescence measurements have corroborated these thermodynamic data, suggesting that the stability is influenced by the base-pair dependent stacking properties of the α-εdA residue within the duplex structure.[1]

Table 1: Qualitative Comparison of Thermodynamic Stability of DNA Duplexes Containing a Single α-εdA Modification

Opposing Base to α-εdARelative Thermodynamic Stability
dGMost Stable
dAIntermediate Stability
dTIntermediate Stability
dCLeast Stable

Note: This qualitative comparison is based on the findings of Bielecki et al. (2000). Specific quantitative thermodynamic data (ΔH°, ΔS°, ΔG°37, Tm) were not available in the reviewed literature.

In comparison, DNA duplexes containing the natural β-anomeric form of deoxyadenosine (dA) paired with thymine (dT) represent the canonical and most stable pairing. Mismatches involving dA significantly destabilize the duplex. The introduction of the α-anomeric linkage is known to cause structural perturbations that can either stabilize or destabilize the duplex depending on the context. For instance, some studies on other α-anomeric nucleosides have shown that they can be more effective at discriminating against mismatches than their corresponding β-anomers.

Experimental Protocols

The thermodynamic stability of DNA duplexes is primarily determined using UV-melting analysis and Differential Scanning Calorimetry (DSC).

UV-Melting Analysis

This technique measures the change in absorbance of a DNA solution at 260 nm as a function of temperature. As the temperature increases, the double-stranded DNA (dsDNA) denatures into single-stranded DNA (ssDNA), leading to an increase in absorbance (hyperchromic effect). The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is a key indicator of duplex stability.

Detailed Protocol for UV-Melting Analysis:

  • Sample Preparation:

    • Synthesize and purify the desired single-stranded oligonucleotides, including the one containing the α-εdA modification and its complementary strand.

    • Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the micromolar range.

  • Instrumentation and Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 260 nm.

    • Equilibrate the samples at a low starting temperature (e.g., 20 °C) for a sufficient time to ensure complete hybridization.

  • Data Acquisition:

    • Increase the temperature at a constant rate (e.g., 1 °C/min) from the starting temperature to a high denaturation temperature (e.g., 90 °C).

    • Record the absorbance at regular temperature intervals (e.g., every 0.5 °C).

    • After the heating ramp, cool the sample back to the starting temperature at the same rate to check for hysteresis, which indicates whether the melting process is reversible.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain the melting curve.

    • Determine the Tm from the first derivative of the melting curve, which corresponds to the peak of the derivative plot.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived by fitting the melting curves to a two-state model or from the dependence of Tm on the total strand concentration (van't Hoff analysis).

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a DNA solution during thermal denaturation. This provides a model-independent determination of the enthalpy of melting (ΔH°).

Detailed Protocol for Differential Scanning Calorimetry:

  • Sample Preparation:

    • Prepare concentrated and highly purified samples of the DNA duplex in the desired buffer. The same buffer must be used for the reference cell.

    • Degas the samples and the buffer to prevent bubble formation during the scan.

  • Instrumentation and Setup:

    • Use a differential scanning calorimeter.

    • Load the sample into the sample cell and the corresponding buffer into the reference cell.

    • Equilibrate the system at the starting temperature.

  • Data Acquisition:

    • Scan the temperature from a low to a high temperature at a constant rate (e.g., 60 °C/h).

    • Record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The area under the peak of the resulting thermogram corresponds to the calorimetric enthalpy of melting (ΔH°cal).

    • The temperature at the peak maximum is the Tm.

    • The entropy (ΔS°) and Gibbs free energy (ΔG°) of melting can be calculated from the ΔH°cal and Tm values.

Mandatory Visualizations

Experimental Workflow for DNA Duplex Stability Analysis

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_preparation Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Processing & Analysis synthesis Chemical Synthesis of α-εdA and Complementary Strands purification HPLC Purification synthesis->purification quant Quantification (UV-Vis) purification->quant annealing Annealing of Complementary Strands quant->annealing uv_melt UV-Melting Analysis annealing->uv_melt dsc Differential Scanning Calorimetry (DSC) annealing->dsc tm_calc Tm Determination uv_melt->tm_calc dsc->tm_calc thermo_calc Calculation of ΔH°, ΔS°, ΔG° tm_calc->thermo_calc

Caption: Experimental workflow for determining the thermodynamic stability of DNA duplexes.

Structural Comparison of DNA Duplexes

Caption: Structural differences between a natural DNA duplex and one containing α-εdA.

References

Safety Operating Guide

Navigating the Disposal of 1,N6-Ethenoadenosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of 1,N6-Ethenoadenosine, a fluorescent analog of adenosine commonly used in biochemical and molecular biology research. While Safety Data Sheets (SDS) for this compound often indicate that it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to follow a cautious and systematic approach to its disposal, adhering to all local, state, and federal regulations.

I. Waste Characterization and Segregation: The First Line of Defense

The initial and most crucial step in the proper disposal of any laboratory chemical is accurate waste characterization. Although this compound in its pure form is generally not considered hazardous, it is often used in solutions or experiments containing other hazardous materials. Therefore, the entire waste stream must be evaluated.

Key Principles of Waste Segregation:

  • Isolate from Hazardous Waste: Do not mix waste containing this compound with hazardous waste streams, such as those containing halogenated organic solvents, heavy metals, or corrosive substances.[1][2] Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[3]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., buffer solutions, experimental residues).

  • Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.

II. Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedures for handling and disposing of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Lab coat

  • Gloves compatible with the chemicals being handled

Step 2: Container Selection and Labeling

Proper containment and labeling are essential for safe storage and disposal.

  • Container Choice: Use a container that is compatible with the waste. For solid waste, a sealed plastic bag or a labeled, sealable container is appropriate. For liquid waste, use a clean, leak-proof container with a secure screw-top cap.[1][4] It is acceptable to reuse empty chemical bottles, provided they are in good condition and compatible with the waste.[1]

  • Labeling: Immediately label the waste container with a "Non-Hazardous Waste" label. The label should clearly identify the contents, including "this compound" and any other non-hazardous components of the mixture. If your institution has specific labeling requirements, adhere to those.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1][4][5] This prevents spills and the release of any potential vapors.

  • Secondary Containment: For liquid waste, it is best practice to store the container in a secondary containment bin to mitigate the impact of any potential leaks.[4]

Step 4: Final Disposal

The final disposal route for non-hazardous waste can vary based on institutional and local regulations.

  • Consult Your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS office will provide specific guidance on the proper disposal of non-hazardous chemical waste. They will be familiar with local regulations and the capabilities of the local waste management facilities.

  • Solid Waste: In many cases, solid non-hazardous chemical waste, such as contaminated lab paper and gloves, can be disposed of in the regular laboratory trash. However, this should only be done after confirming with your EHS office.

  • Liquid Waste: Drain disposal of any chemical, even those considered non-hazardous, is highly discouraged unless explicitly permitted by your institution's EHS office and local wastewater treatment authority.[6] Most institutions prohibit the drain disposal of laboratory chemicals to prevent environmental contamination.[6] Therefore, liquid waste containing this compound should be collected and given to your EHS office for disposal.

III. Experimental Workflow and Disposal Decision Points

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Experiment with This compound waste_generation Waste Generation start->waste_generation characterization Waste Characterization: Hazardous or Non-Hazardous? waste_generation->characterization hazardous_waste Segregate as Hazardous Waste characterization->hazardous_waste Hazardous non_hazardous_waste Segregate as Non-Hazardous Waste characterization->non_hazardous_waste Non-Hazardous ehs_consult Consult Institutional EHS for Disposal hazardous_waste->ehs_consult solid_liquid Solid or Liquid Waste? non_hazardous_waste->solid_liquid solid_waste Collect in Labeled Solid Waste Container solid_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container solid_liquid->liquid_waste Liquid solid_waste->ehs_consult liquid_waste->ehs_consult disposal Dispose per EHS Guidance ehs_consult->disposal

Caption: Disposal workflow for this compound waste.

IV. Quantitative Data Summary

While the Safety Data Sheets reviewed for this compound and its derivatives do not provide specific quantitative data for disposal, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
Physical State SolidSanta Cruz Biotechnology SDS
Solubility in Water Does not mix wellSanta Cruz Biotechnology SDS
Storage Temperature 4°CSanta Cruz Biotechnology SDS
Stability StableSanta Cruz Biotechnology SDS

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's Environmental Health and Safety office for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,N6-Ethenoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,N6-Ethenoadenosine. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Researchers and laboratory personnel must recognize that while this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its nature as a DNA adduct warrants rigorous safety precautions.[1][2][3] It is a crucial compound in studying DNA damage and repair mechanisms, particularly in the context of cancer and inflammatory diseases.[4][5] Therefore, treating this chemical with the utmost care is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or eye contact. The following table summarizes the required PPE, which should be worn at all times in the designated handling areas.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene Gloves (Double Gloving Recommended)Wear two pairs of chemotherapy-rated gloves.[6] Change gloves immediately if contaminated, punctured, or torn. Always wash hands thoroughly after removing gloves.[2]
Body Protection Disposable Gown or Laboratory CoatA disposable gown resistant to chemical permeation is required.[6][7] It should have a solid front, long sleeves, and tight-fitting cuffs.
Eye Protection Safety Glasses with Side Shields or GogglesProtects against accidental splashes of solutions containing the compound.
Face Protection Face ShieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powdered form of the compound to prevent inhalation of fine particles.[7] A proper fit test is essential for the effective use of respirators.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal. This process is designed to minimize exposure and prevent contamination.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Cleanup cluster_disposal Waste Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Designated Workspace (e.g., Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solutions C->D E Conduct Experiment in a Controlled Area D->E F Handle Solutions with Care to Avoid Splashes E->F G Decontaminate Work Surfaces F->G H Segregate Contaminated Waste G->H I Dispose of Solid and Liquid Waste in Designated Hazardous Waste Containers H->I J Dispose of Contaminated PPE H->J K Remove PPE in the Correct Order I->K J->K L Wash Hands Thoroughly K->L

Safe Handling Workflow

Experimental Protocol: Handling and Preparation of this compound

  • Preparation of Workspace: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risks.[7] The work surface should be covered with absorbent, plastic-backed liners to contain any potential spills.

  • Weighing and Reconstitution:

    • When weighing the solid compound, use a containment balance or work within the fume hood.

    • Avoid creating dust.[2][8]

    • When reconstituting the powder, add the solvent slowly and carefully to prevent aerosolization.

  • During Experimentation:

    • Always handle solutions containing this compound with caution to prevent splashes and spills.

    • Keep containers sealed when not in use.[2]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not dispose of this chemical down the drain.[1]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and masks, should be treated as hazardous waste and disposed of in a designated biohazard or chemical waste container immediately after use.[6]

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing critical scientific understanding while prioritizing personal and environmental safety.

References

×

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